Methyl 3-amino-5-bromo-2-hydroxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJRJOTYBRIVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576547 | |
| Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141761-82-2 | |
| Record name | Methyl 3-amino-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate. It includes a summary of its chemical identity, and detailed experimental protocols for its synthesis and the determination of its key physical characteristics. This document also contextualizes the compound's relevance in pharmaceutical research, particularly in the development of novel antitubercular agents.
Chemical Identity
This compound is a substituted aromatic compound. Its core structure is a benzoic acid methyl ester with amino, bromo, and hydroxyl groups attached to the benzene ring.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 141761-82-2 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1N)Br)O | N/A |
| InChI Key | OLJRJOTYBRIVQN-UHFFFAOYSA-N | N/A |
Physical Properties
A thorough search of available scientific literature and chemical databases did not yield specific experimentally determined physical properties such as melting point, boiling point, and solubility for this compound. The compound is commercially available from suppliers such as Combi-Blocks, indicating that it is a stable solid at room temperature.[2]
While specific data is not available, the following sections outline the standard experimental protocols for determining these crucial physical properties.
Experimental Protocols
A documented method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.[1]
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
-
Methanol (MeOH)
-
Activated Iron Powder
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diatomaceous earth
-
Silica gel (80-100 mesh)
-
Standard laboratory glassware and filtration apparatus
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) in methanol (1000 mL).
-
To this suspension, add activated iron powder (2 mol) in a single portion.
-
Heat the mixture to a gentle reflux.
-
Slowly add a saturated aqueous solution of ammonium chloride (1.5 mol) dropwise to the refluxing mixture.
-
Maintain the reflux for 3 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diatomaceous earth (200 g) to the cooled reaction mixture and perform suction filtration to remove the solid iron catalyst and other insoluble materials.
-
Wash the solid residue thoroughly with hot methanol to ensure all the product is collected in the filtrate.
-
Combine all the filtrates and remove the solvent by evaporation under reduced pressure.
-
The crude product is then purified by flash chromatography on a silica gel column to yield pure this compound.[1]
The melting point of a solid crystalline compound is a key indicator of its purity.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block at a steady and slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.
Solubility is a fundamental physical property that dictates the choice of solvents for reactions, purification, and formulation.
Materials:
-
Purified this compound
-
A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid has dissolved, add another weighed amount of the solute and repeat the process until the solution is saturated (i.e., no more solid dissolves).
-
If the initial amount of solid does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating low solubility.
-
The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).
Application in Drug Discovery: Synthesis of DprE1 Inhibitors
This compound serves as a crucial starting material in the synthesis of novel benzomorpholine derivatives that act as reversible inhibitors of DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase). DprE1 is a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a promising target for new anti-tuberculosis drugs.
The following diagram illustrates the initial step in a multi-step synthesis where this compound is utilized.
This workflow highlights the transformation of this compound into a key benzomorpholine intermediate, which then undergoes further chemical modifications to produce potent DprE1 inhibitors. This context underscores the importance of this compound as a building block in the development of new therapeutics for tuberculosis.
References
An In-depth Technical Guide to Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a substituted aromatic compound with the CAS number 141761-82-2.[1][2] Its chemical structure, featuring an amino group, a bromine atom, and a hydroxyl group on a methyl benzoate scaffold, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical sciences.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 141761-82-2 | [1][2] |
| Molecular Formula | C₈H₈BrNO₃ | [1][3][4] |
| Molecular Weight | 246.06 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Solubility | While not quantitatively defined in the available literature, some sources suggest solubility in water. Further experimental validation is required. | |
| Melting Point | Not available in the searched literature. | |
| Boiling Point | Not available in the searched literature. |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported, primarily involving the reduction of a nitro-substituted precursor.[4]
Experimental Protocol: Synthesis from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate[4]
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
-
Methanol (MeOH)
-
Activated Iron Powder
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diatomaceous earth
-
Silica gel (80-100 mesh)
Procedure:
-
A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol) and methanol (1000 mL) is prepared in a suitable reaction vessel.
-
Activated iron powder (2 mol) is added to the mixture in a single portion.
-
The reaction mixture is heated to a gentle reflux.
-
Saturated ammonium chloride solution (1.5 mol) is added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Diatomaceous earth (200 g) is added, and the mixture is filtered to remove the iron catalyst and other solids.
-
The filter cake is washed thoroughly with hot methanol.
-
The filtrates are combined, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on a silica gel column (80-100 mesh) to yield this compound.
Yield: Approximately 78%.[4]
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// Edges Start -> Reaction; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
References
Molecular weight and formula of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document details its chemical properties, a proven synthesis protocol, and a visual representation of the synthetic workflow.
Core Compound Properties
This compound is a brominated derivative of methyl aminohydroxybenzoate. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| CAS Number | 141761-82-2 | [1][2] |
| IUPAC Name | This compound | [2] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported, involving the reduction of a nitro-substituted precursor.[1]
Experimental Protocol
Starting Material: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Reagents and Solvents:
-
Methanol (MeOH)
-
Activated Iron Powder
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diatomaceous Earth
-
Silica Gel (80-100 mesh)
Procedure:
-
A mixture of methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL) is prepared in a suitable reaction vessel.
-
Activated iron powder (112 g, 2 mol) is added to the mixture in a single portion.
-
The reaction mixture is heated to a gentle reflux.
-
A saturated aqueous solution of ammonium chloride (80 g, 1.5 mol) is slowly added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Diatomaceous earth (200 g) is added, and the mixture is filtered to remove solid residues.
-
The solid residue is washed thoroughly with hot methanol.
-
The filtrates are combined, and the solvent is removed by evaporation under reduced pressure.
-
The resulting crude product is purified by flash chromatography on a silica gel column (80-100 mesh) to yield pure this compound.[1]
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in various synthetic applications. This document details the experimental protocols for acquiring NMR data and presents the spectral information in a clear, tabular format for easy reference and comparison.
Introduction
This compound (C₈H₈BrNO₃, CAS No: 141761-82-2) is a substituted aromatic compound with significant utility in the synthesis of pharmaceuticals and other complex organic molecules. Accurate characterization of its structure is paramount for ensuring the purity and identity of subsequent products. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed ¹H and ¹³C NMR spectral data of this compound.
Experimental Protocols
Sample Preparation:
-
Approximately 10-20 mg of high-purity this compound is accurately weighed.
-
The sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
¹H NMR Spectroscopy:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is typically used.
-
Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Key parameters include pulse width, acquisition time, and relaxation delay.
-
-
¹³C NMR Spectroscopy:
-
The spectrometer is tuned to the carbon-13 frequency.
-
Proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.
-
A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Key parameters include pulse width, acquisition time, and relaxation delay.
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts of the signals are referenced to the TMS signal.
-
For ¹H NMR spectra, the integration of the signals is performed to determine the relative number of protons, and the coupling constants (J-values) are measured from the splitting patterns.
Caption: Experimental workflow for NMR analysis.
Spectral Data
Due to the absence of experimentally acquired and published ¹H and ¹³C NMR data specifically for this compound in the searched literature, the following tables present predicted chemical shift ranges based on the analysis of structurally similar compounds. These values serve as a guide for researchers in interpreting their own experimental data.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H-4) | 6.8 - 7.2 | d | ~2-3 |
| Ar-H (H-6) | 7.2 - 7.6 | d | ~2-3 |
| -OCH₃ | 3.8 - 4.0 | s | - |
| -NH₂ | 4.5 - 5.5 | br s | - |
| -OH | 9.0 - 11.0 | br s | - |
Note: The chemical shifts of the -NH₂ and -OH protons are highly dependent on the solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 175 |
| C-2 (C-OH) | 145 - 155 |
| C-3 (C-NH₂) | 135 - 145 |
| C-5 (C-Br) | 105 - 115 |
| C-1 | 110 - 120 |
| C-4 | 120 - 130 |
| C-6 | 125 - 135 |
| -OCH₃ | 50 - 55 |
Synthesis Overview
A common synthetic route to this compound involves the reduction of the corresponding nitro compound, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]
Caption: Synthesis of the target compound.
This reaction is typically carried out using iron powder in the presence of an ammonium chloride solution in methanol under reflux conditions.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1] Purification of the final product is generally achieved by column chromatography on silica gel.[1]
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. While specific, experimentally verified data remains to be published, the provided predicted values and experimental protocols offer a valuable resource for researchers working with this compound. The detailed synthesis and characterization of this molecule would be a valuable contribution to the chemical literature.
References
Unveiling the Molecular Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a compound of interest in pharmaceutical research and development. This document outlines the theoretical basis for spectral interpretation, presents a detailed experimental protocol for sample analysis, and offers a systematic workflow for spectral data interpretation. The information herein is intended to assist researchers in identifying and characterizing this molecule and similar substituted aromatic compounds.
Predicted FT-IR Spectral Data
While a publicly available, experimentally verified FT-IR spectrum for this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be made based on the analysis of its functional groups and comparison with structurally similar molecules. The following table summarizes the expected vibrational frequencies and their assignments.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity | Notes |
| 3500 - 3300 | Amino (-NH₂) | Asymmetric & Symmetric N-H Stretching | Medium - Strong | Primary aromatic amines typically show two distinct bands in this region.[1][2] |
| 3200 - 2500 | Hydroxyl (-OH) | O-H Stretching | Broad, Strong | The ortho-position of the hydroxyl group to the ester allows for strong intramolecular hydrogen bonding, resulting in a broad and shifted O-H stretching band.[3][4] |
| ~1670 | Ester Carbonyl (C=O) | C=O Stretching | Strong | The frequency is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group. |
| 1620 - 1580 | Amino (-NH₂) | N-H Bending (Scissoring) | Medium | This peak may sometimes be obscured by or overlap with aromatic C=C stretching bands.[1] |
| 1600 - 1450 | Aromatic Ring | C=C Stretching | Medium - Strong | Multiple bands are expected in this region, characteristic of the benzene ring. |
| 1335 - 1250 | Aromatic Amine | C-N Stretching | Strong | This band is typically strong in aromatic amines.[2] |
| ~1250 | Ester (C-O) | Asymmetric C-O-C Stretching | Strong | |
| ~1174 | Aromatic Amine | C-H in-plane bending | Medium | |
| Below 1000 | Aromatic Ring | C-H Out-of-plane Bending | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |
| 910 - 665 | Amino (-NH₂) | N-H Wagging | Broad, Strong | This is characteristic of primary and secondary amines.[2] |
| Below 700 | C-Br | C-Br Stretching | Medium - Strong | The carbon-bromine stretch is expected in the lower frequency region of the spectrum. |
Experimental Protocol: Solid Sample FT-IR Analysis
This section details the methodology for obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are two common and effective techniques.
Attenuated Total Reflectance (ATR) Method
This is often the preferred method due to its simplicity and minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.[5]
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[6]
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.
-
Data Processing: The obtained spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.
Potassium Bromide (KBr) Pellet Method
This traditional method involves dispersing the solid sample in a KBr matrix.
Materials and Equipment:
-
This compound sample
-
Dry, spectroscopic grade Potassium Bromide (KBr) powder
-
Agate mortar and pestle
-
Pellet die and hydraulic press
Procedure:
-
Sample Grinding: Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[6]
-
Mixing with KBr: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.[6] The mixture should be homogeneous.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[6]
-
Background Spectrum: A background spectrum should be collected, often of a blank KBr pellet or of the empty sample compartment.[7]
-
Sample Analysis: Place the KBr pellet containing the sample into the sample holder of the FT-IR instrument and acquire the spectrum.
-
Data Processing: The sample spectrum is ratioed against the background to yield the final spectrum.
Workflow for FT-IR Spectrum Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of the FT-IR spectrum of this compound.
Caption: Workflow for FT-IR analysis of this compound.
This comprehensive guide provides a foundational understanding for the FT-IR analysis of this compound. By following the detailed experimental protocols and the systematic interpretation workflow, researchers can effectively utilize FT-IR spectroscopy for the identification and characterization of this and other related pharmaceutical compounds.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. quora.com [quora.com]
- 4. Differentiate the following pairs of compounds using IR spectra: o-Hydro.. [askfilo.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
Mass spectrometry and fragmentation pattern of Methyl 3-amino-5-bromo-2-hydroxybenzoate
An In-depth Technical Guide on the Mass Spectrometry and Fragmentation Pattern of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of novel or modified compounds is crucial for their identification and structural elucidation. This guide provides a detailed analysis of the predicted mass spectrometry and fragmentation pattern of this compound. Due to the absence of a publicly available mass spectrum for this specific molecule, this guide synthesizes information from the mass spectrometry of structurally related compounds, including aromatic esters, halogenated compounds, and substituted benzoic acids, to propose a likely fragmentation pathway.
Molecular Structure and Properties
This compound is a substituted aromatic ester with the following chemical structure:
Chemical Formula: C₈H₈BrNO₃[1] Molecular Weight: Approximately 244.97 g/mol (for ⁷⁹Br) and 246.97 g/mol (for ⁸¹Br)[1]
The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance.[2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[2][3]
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is expected to be characterized by a molecular ion peak cluster around m/z 245 and 247. Electron Ionization (EI) is a common technique for the analysis of small organic molecules and typically induces significant fragmentation.[4][5][6] The proposed fragmentation pattern is based on the established fragmentation rules for aromatic esters, phenols, anilines, and halogenated aromatic compounds.[7][8][9]
The fragmentation of aromatic compounds is often stabilized by the rigid structure of the aromatic ring, leading to prominent molecular ion peaks.[3] However, the substituents on the ring will direct the fragmentation pathways. For esters, a common fragmentation is the loss of the alkoxy group.[10]
Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Neutral Loss | Notes |
| 245/247 | [M]⁺ | - | Molecular ion. The presence of the bromine isotope pattern is a key identifier. |
| 214/216 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.[10] |
| 186/188 | [M - OCH₃ - CO]⁺ | •OCH₃, CO (59 Da) | Subsequent loss of carbon monoxide from the [M - OCH₃]⁺ ion. |
| 166 | [M - Br]⁺ | •Br (79/81 Da) | Loss of the bromine radical. |
| 134 | [M - Br - OCH₃ - H]⁺ | •Br, •OCH₃, H | Further fragmentation of the [M - Br]⁺ ion. |
| 106 | [C₇H₆O]⁺ | Br, NH₂, CO | A possible fragment arising from more complex rearrangements and multiple losses. |
| 77 | [C₆H₅]⁺ | - | Phenyl cation, a common fragment in the mass spectra of aromatic compounds, though may be of lower intensity here due to substituents. |
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion ([M]⁺•) is initiated by the removal of an electron, typically from a non-bonding orbital on the oxygen or nitrogen atoms, or from the aromatic π-system. The resulting radical cation then undergoes a series of cleavage reactions to form more stable fragment ions.
A primary fragmentation pathway is expected to be the loss of the methoxy radical (•OCH₃) from the ester functional group to form a stable acylium ion at m/z 214/216. This ion can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 186/188. Another significant fragmentation pathway could involve the cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (•Br) and the formation of an ion at m/z 166.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a general experimental protocol for the analysis of a solid organic compound like this compound using a standard mass spectrometer with an electron ionization source.
-
Sample Preparation:
-
A small amount of the solid sample (typically sub-milligram) is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Alternatively, for direct insertion probe analysis, a small amount of the solid is placed in a capillary tube.
-
-
Instrumentation:
-
A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe can be used.
-
Ion Source: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)[4]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Detector: Electron Multiplier
-
-
Analysis Procedure:
-
The sample is introduced into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent before entering the mass spectrometer. For a direct insertion probe, the probe is heated to volatilize the sample directly into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[4][11]
-
The resulting positive ions are accelerated and focused into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
-
Data Analysis:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
-
The isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity) is a key diagnostic feature.[2]
-
The fragmentation pattern is compared with known fragmentation rules and databases to confirm the structure of the compound.
-
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the fragmentation pathways of this molecule.
References
- 1. This compound | C8H8BrNO3 | CID 15665683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. rroij.com [rroij.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. as.uky.edu [as.uky.edu]
An In-depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a crucial consideration for its application in research and pharmaceutical development. While specific quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature, this guide consolidates the existing information and presents a comprehensive, generalized experimental protocol for determining its aqueous solubility.
I. Introduction to this compound
This compound (CAS No: 141761-82-2) is a substituted benzoate derivative. The arrangement of its functional groups—an amino group, a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring—makes it a versatile intermediate in organic synthesis. Understanding its solubility is paramount for applications such as reaction condition optimization, purification, and formulation development in medicinal chemistry.
II. Solubility Profile: Data Presentation
| Solvent | Temperature | Solubility (Qualitative) |
| Methanol | Hot | Soluble |
| Water | 37°C | Low (inferred from general properties of similar compounds) |
It is important to note that the low aqueous solubility is an inference based on the structural characteristics of the molecule and the general solubility of substituted benzoates, rather than a directly reported experimental value.
III. Experimental Protocols for Solubility Determination
The following section details a robust experimental protocol for determining the aqueous solubility of this compound. This methodology is adapted from a procedure used for analyzing the solubility of novel compounds in drug discovery.[1]
Objective: To determine the aqueous solubility of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer (for pH-controlled studies)
-
Volumetric flasks
-
Analytical balance
-
Shaking water bath (temperature-controlled at 37°C)
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution with methanol to create a series of standard solutions with decreasing concentrations (e.g., 200 µg/mL, 40 µg/mL, 8 µg/mL, 1.6 µg/mL).[1]
-
-
Calibration Curve Generation:
-
Inject each standard solution into the HPLC system.
-
Record the peak area (absorption intensity) for each concentration.
-
Plot a calibration curve of peak area versus concentration. A linear regression equation with a high correlation coefficient (R² > 0.99) should be obtained.[1]
-
-
Preparation of Supersaturated Solution:
-
Prepare a supersaturated aqueous solution by adding an excess amount of this compound to a known volume of water (or buffer at a specific pH).
-
Place the solution in a shaking water bath set at 37°C for 24 hours to ensure equilibrium is reached.[1]
-
-
Sample Preparation and Analysis:
-
After 24 hours, centrifuge the supersaturated solution to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Dilute the supernatant with methanol to a concentration that falls within the range of the calibration curve.
-
Inject the diluted supernatant into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant, which represents the aqueous solubility of the compound.
-
IV. Mandatory Visualization
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental Workflow for Aqueous Solubility Determination.
Caption: Logical Relationship for Solubility Calculation.
References
Navigating the Solid State: A Technical Guide to Methyl 3-amino-5-bromo-2-hydroxybenzoate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure and X-ray diffraction data of Methyl 3-amino-5-bromo-2-hydroxybenzoate. Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that experimentally derived crystal structure and X-ray diffraction data for this compound are not publicly available at this time.
To provide valuable insights for researchers in drug development and materials science, this guide presents a detailed synthesis protocol for the target compound. Furthermore, it includes a thorough analysis of the crystal structure and X-ray diffraction data for the closely related compound, Methyl 5-bromo-2-hydroxybenzoate . This structural analog offers a pertinent reference for understanding the potential solid-state properties of the title compound.
Synthesis of this compound
A documented method for the synthesis of this compound is available, proceeding from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]
Experimental Protocol:
The synthesis involves the reduction of a nitro group to an amine.[1] The general procedure is as follows:
-
Reaction Setup: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) is mixed with methanol (1000 mL). To this mixture, activated iron powder (112 g, 2 mol) is added in a single portion.
-
Reaction Conditions: The reaction mixture is heated to a gentle reflux. A saturated solution of ammonium chloride (80 g, 1.5 mol) is then added dropwise. The reflux is maintained for a period of 3 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Diatomaceous earth (200 g) is added, and the mixture is filtered to remove solid residues. The solid residue is washed with hot methanol.
-
Purification: The filtrates are combined, and the solvent is removed by evaporation under reduced pressure. The resulting crude product is purified by flash chromatography on a silica gel column (80-100 mesh) to yield this compound.[1]
Below is a diagram illustrating the synthesis workflow.
Caption: Synthesis workflow for this compound.
Crystal Structure and X-ray Diffraction of a Structural Analog: Methyl 5-bromo-2-hydroxybenzoate
The following data pertains to the single-crystal X-ray diffraction analysis of Methyl 5-bromo-2-hydroxybenzoate, a structural isomer of the title compound. This information provides a valuable reference for the expected crystallographic parameters.
Data Presentation:
Table 1: Crystal Data and Structure Refinement for Methyl 5-bromo-2-hydroxybenzoate
| Parameter | Value |
| Empirical Formula | C₈H₇BrO₃ |
| Formula Weight | 231.04 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 3.9829 (8) Å |
| b | 9.0950 (19) Å |
| c | 12.122 (3) Å |
| α | 90° |
| β | 95.162 (9)° |
| γ | 90° |
| Volume | 437.33 (17) ų |
| Z | 2 |
| Density (calculated) | 1.755 Mg/m³ |
| Absorption Coefficient | 4.66 mm⁻¹ |
| F(000) | 228 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 3242 |
| Independent Reflections | 1644 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 1644 / 1 / 112 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R1 = 0.058, wR2 = 0.142 |
| R indices (all data) | R1 = 0.082, wR2 = 0.153 |
Data sourced from the Cambridge Crystallographic Data Centre and related publications.
Experimental Protocol: Crystal Structure Determination
The determination of the crystal structure of Methyl 5-bromo-2-hydroxybenzoate involved the following key steps.[2]
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution.
-
Data Collection: A suitable crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature.
-
Data Reduction: The collected diffraction data were processed to yield a set of unique reflections with their intensities and standard uncertainties.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The general workflow for single-crystal X-ray diffraction is depicted below.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Signaling Pathways and Biological Activity
A search of the scientific literature did not yield any information regarding the signaling pathways or specific biological activities of this compound. Further research would be required to elucidate its pharmacological profile.
References
An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis in Pharmaceutical Development
Thermogravimetric analysis is a powerful thermoanalytical technique used to characterize the thermal stability and composition of materials. In the pharmaceutical industry, TGA is instrumental in:
-
Determining the thermal stability of active pharmaceutical ingredients (APIs) and excipients.
-
Investigating decomposition kinetics to predict shelf life and storage conditions.
-
Analyzing the composition of drug formulations.
-
Screening for polymorphs and solvates, which can exhibit different thermal behaviors.
For a compound like Methyl 3-amino-5-bromo-2-hydroxybenzoate, understanding its thermal properties is crucial for ensuring stability during manufacturing, formulation, and storage.
Predicted Thermal Decomposition Profile
Based on the thermal behavior of analogous compounds, including aminobenzoic acids, aminosalicylic acids, and brominated aromatic compounds, a multi-stage decomposition is anticipated for this compound under an inert atmosphere. The primary decomposition pathways for similar molecules often involve decarboxylation.[1][2] The thermal stability of aminobenzoic acid isomers can vary, with some studies indicating that 5-aminosalicylic acid is more stable and less prone to ready decarboxylation compared to its isomers.[1]
The decomposition of this compound is hypothesized to proceed through the following stages:
-
Initial Sublimation/Vaporization: Many aminobenzoic acid derivatives exhibit sublimation or vaporization at temperatures below their decomposition point.[1][3] A slight mass loss may be observed preceding the main decomposition steps.
-
Stage 1: Desolvation (if applicable): If the sample contains residual solvent from its synthesis or crystallization, an initial mass loss will be observed at lower temperatures, typically below 150°C.
-
Stage 2: Ester and Carboxyl Group Decomposition: The initial major decomposition step is likely to involve the ester and carboxylic acid functionalities. This could proceed via the loss of the methyl group followed by decarboxylation (loss of CO2). For some aminobenzoic acids, the onset of mass loss can be observed around 100°C, with rapid loss occurring at higher temperatures.[1]
-
Stage 3: Dehydrobromination and Ring Fragmentation: Following the initial decomposition, the bromine and amino groups on the aromatic ring will likely be involved in further degradation. This can include the release of hydrogen bromide (HBr) and subsequent fragmentation of the aromatic ring at higher temperatures.
A summary of the predicted quantitative TGA data is presented in Table 1.
Data Presentation
Table 1: Hypothesized Thermogravimetric Analysis Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment(s) |
| 150 - 250 | ~24% | CH3OH (Methanol) or CH4 + CO |
| 250 - 350 | ~18% | CO2 (Carbon Dioxide) |
| 350 - 500 | ~33% | HBr (Hydrogen Bromide) |
| > 500 | Variable | Aromatic Ring Fragments |
Note: This data is predictive and should be confirmed by experimental analysis.
Experimental Protocols
A standard TGA experiment for a crystalline organic solid like this compound would follow this detailed protocol.
4.1. Instrumentation
A calibrated thermogravimetric analyzer is required, such as a Mettler Toledo TGA/SDTA 851e or equivalent.[4] The instrument should be equipped with a high-precision balance and a furnace capable of controlled heating rates.
4.2. Sample Preparation
-
Ensure the this compound sample is a fine, homogenous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.[4] For expected significant weight loss, a smaller sample size is preferable to prevent sample expulsion from the crucible.[4]
4.3. TGA Method Parameters
| Parameter | Value | Rationale |
| Initial Temperature | 30°C | Start at a temperature below any expected thermal events. |
| Final Temperature | 600°C | Sufficient to observe the complete decomposition of most organic molecules. |
| Heating Rate | 10 K/min | A common heating rate for kinetic studies of organic materials.[1] |
| Atmosphere | Nitrogen (Inert) | To prevent oxidative decomposition. |
| Gas Flow Rate | 50 mL/min | To ensure an inert environment and efficiently remove gaseous decomposition products. |
| Crucible Type | Alumina (70 µL) | Inert and suitable for high-temperature analysis. |
4.4. Experimental Procedure
-
Place the loaded crucible onto the TGA balance.
-
Purge the furnace with nitrogen gas for at least 15 minutes before starting the experiment to ensure an inert atmosphere.
-
Initiate the heating program according to the parameters in Table 2.
-
Record the mass loss as a function of temperature.
-
Upon completion, allow the furnace to cool to room temperature before removing the sample residue.
-
Run a blank experiment with an empty crucible under the same conditions to obtain a baseline for correction.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the TGA experiment and a conceptual decomposition pathway.
Caption: TGA Experimental Workflow Diagram.
Caption: Conceptual Decomposition Pathway.
Conclusion
This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While the presented data is hypothetical, it is grounded in the established thermal behavior of structurally similar molecules. Experimental verification is essential to confirm the precise decomposition profile and thermal stability of this important pharmaceutical intermediate. The detailed protocol and workflow diagrams offer a robust starting point for researchers and scientists in the field of drug development.
References
Technical Guide: Physicochemical Properties and Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on Methyl 3-amino-5-bromo-2-hydroxybenzoate, with a focus on its synthesis and physicochemical characterization. Due to the limited availability of experimental data in peer-reviewed literature, this document summarizes information from chemical suppliers and databases, and outlines a general protocol for the experimental determination of its melting point.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 141761-82-2 | [1][2][3] |
| Molecular Formula | C₈H₈BrNO₃ | [1][2] |
| Molecular Weight | 246.06 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound has been reported, starting from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (0.5 mol)
-
Methanol (1000 mL)
-
Activated iron powder (2 mol)
-
Saturated ammonium chloride solution (1.5 mol)
-
Diatomaceous earth
-
Silica gel (80-100 mesh)
Procedure:
-
A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol is prepared in a reaction vessel.
-
Activated iron powder is added to the mixture in a single portion.
-
The reaction mixture is heated to a gentle reflux.
-
Saturated ammonium chloride solution is added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for 3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Diatomaceous earth is added to the cooled mixture, and the solids are removed by filtration to yield a black filtrate.
-
The solid residue is washed thoroughly with hot methanol until no product is detected in the washings.
-
All filtrates are combined, and the solvent is removed by evaporation under reduced pressure.
-
The resulting crude product is purified by flash chromatography on a silica gel column to yield this compound.[1]
General Protocol for Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[4] A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting range. The following is a general experimental protocol for the determination of the melting point of a crystalline solid like this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Watch glass or weighing paper
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the crystalline sample of this compound is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 1-2 mm in height.[5]
-
-
Melting Point Measurement:
-
Rapid Preliminary Measurement (Optional but Recommended): To save time, a rapid determination can be performed by heating the sample quickly to get an approximate melting point.
-
Accurate Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a slow, controlled rate, typically around 2°C per minute, especially when approaching the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[6]
-
-
-
Data Recording and Analysis:
-
Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.
-
For high accuracy, perform the measurement in duplicate or triplicate and report the average of the consistent values.
-
Visualizations
As no specific signaling pathways involving this compound have been identified in the reviewed literature, a diagram illustrating the experimental workflow for its synthesis is provided below.
References
Safety, handling, and MSDS for Methyl 3-amino-5-bromo-2-hydroxybenzoate
An In-depth Technical Guide on Methyl 3-amino-5-bromo-2-hydroxybenzoate: Safety, Handling, and Synthesis
This technical guide provides a comprehensive overview of this compound, focusing on its safety, handling, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identification
It is crucial to distinguish this compound from a similarly named compound, Methyl 3-amino-5-bromo-2-methylbenzoate. The presence of a hydroxyl (-OH) group versus a methyl (-CH3) group at the 2-position of the benzoate ring significantly alters the chemical and toxicological properties. This guide is specific to the hydroxy variant.
| Identifier | This compound |
| CAS Number | 141761-82-2[1] |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Synonyms | 3-Amino-5-bromo-2-hydroxybenzoic acid methyl ester |
Safety and Handling
Hazard Classification (Inferred)
Based on data for analogous compounds like Methyl 3-amino-5-bromo-2-methylbenzoate, this chemical should be handled as potentially hazardous. Analogous compounds are classified as causing skin and serious eye irritation.[2] Some are also considered toxic if swallowed.[3]
Potential Hazards:
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
Precautionary Measures and Personal Protective Equipment (PPE)
Given the potential hazards, stringent safety protocols should be followed.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] |
| P264 | Wash skin thoroughly after handling.[2][4] |
| P270 | Do not eat, drink or smoke when using this product.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |
First Aid Measures
-
Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][6]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[5][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5][6]
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below includes available data for the target compound and its close analogue, Methyl 3-amino-5-bromo-2-methylbenzoate, for reference.
| Property | This compound | Methyl 3-amino-5-bromo-2-methylbenzoate (Analogue) |
| Physical State | Solid (inferred) | White to Light yellow to Light orange powder to crystal |
| Molecular Formula | C₈H₈BrNO₃ | C₉H₁₀BrNO₂[2] |
| Molecular Weight | 246.06 g/mol | 244.09 g/mol [2] |
| Melting Point | Not available | 49.0 to 53.0 °C |
| Solubility | Not available | Soluble in Methanol |
| Storage Temperature | Not available | Room Temperature, recommended <15°C in a cool, dark place |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Synthesis of this compound[10]
This protocol details the reduction of a nitro group to an amine using activated iron powder.
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)
-
Methanol (1000 mL)
-
Activated iron powder (112 g, 2 mol)
-
Saturated ammonium chloride solution (from 80 g NH₄Cl, 1.5 mol)
-
Diatomaceous earth (200 g)
-
Silica gel (80-100 mesh) for chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g) with methanol (1000 mL).
-
Addition of Iron: Add activated iron powder (112 g) to the mixture in a single portion.
-
Initiation of Reaction: Heat the reaction mixture to a gentle reflux.
-
Addition of Catalyst: Slowly add a saturated solution of ammonium chloride (80 g in water) dropwise to the refluxing mixture.
-
Reaction Monitoring: Maintain the reflux for 3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filtration: Add diatomaceous earth (200 g) to the cooled mixture and filter through a suction funnel to obtain a black filtrate.
-
Washing: Wash the solid residue thoroughly with hot methanol until no product is detected in the washings. Discard the black solid residue.
-
Solvent Removal: Combine all the filtrates and remove the solvent by evaporation under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on a silica gel column (80-100 mesh).
-
Final Product: The purified product, this compound, is obtained (yield: 96-85 g, 78%).
Visualizations
Logical Workflow for Safe Handling
The following diagram outlines the necessary steps and considerations for safely handling this compound in a laboratory setting.
Experimental Workflow for Synthesis
This diagram illustrates the key stages in the synthesis of this compound as described in the protocol.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety Data Sheet [chemicalbook.com]
- 3. Methyl 3-Amino-5-bromo-2-methylbenzoate | C9H10BrNO2 | CID 24729181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
IUPAC name and synonyms for CAS 141761-82-2
An In-depth Technical Guide to CAS 141761-82-2
This technical guide provides a comprehensive overview of the chemical compound identified by the CAS number 141761-82-2. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's nomenclature, chemical properties, and a detailed experimental protocol for its synthesis.
Chemical Identification
Synonyms
The following is a list of synonyms and alternative identifiers for this compound:
-
Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate[2]
-
Benzoic acid, 3-amino-5-bromo-2-hydroxy-, methyl ester[2]
-
3-amino-5-bromo-2-hydroxybenzoic acid methyl ester[1]
-
DTXSID90576547[1]
-
RefChem:354842[1]
-
MFCD14560549[1]
-
SCHEMBL7413023[1]
-
AKOS005073457[1]
-
CS-W006666[1]
Chemical and Physical Properties
The table below summarizes the key quantitative data and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C8H8BrNO3 | PubChem[1] |
| Molecular Weight | 246.06 g/mol | PubChem[1] |
| Monoisotopic Mass | 244.96876 Da | PubChem[1] |
Experimental Protocols
A general procedure for the synthesis of this compound has been reported. The synthesis involves the reduction of a nitro group to an amine.
Synthesis of this compound
This protocol details the synthesis from methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol)
-
Methanol (1000 mL)
-
Activated iron powder (112 g, 2 mol)
-
Saturated ammonium chloride solution (80 g in water, 1.5 mol)
-
Diatomaceous earth (200 g)
-
Silica gel (80-100 mesh)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine methyl 5-bromo-2-hydroxy-3-nitrobenzoate with methanol.
-
Addition of Iron Powder: Add the activated iron powder to the mixture in a single portion.
-
Heating and Addition of Ammonium Chloride: Heat the reaction mixture to a gentle reflux. Once refluxing, slowly add the saturated ammonium chloride solution dropwise.
-
Reaction: Maintain the reflux for 3 hours. The progress of the reaction should be monitored using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Add diatomaceous earth to the cooled reaction mixture and filter to separate the black filtrate. The solid residue should be washed thoroughly with hot methanol until no product is detected in the washings. The black solid residue is then discarded.
-
Purification: Combine all the filtrates and remove the solvent by evaporation under reduced pressure. The resulting crude product is then purified by flash chromatography on a silica gel column (80-100 mesh).
-
Yield: This procedure is reported to yield approximately 96.85 g (78%) of this compound.[2]
Visualized Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Biological Activity
Currently, there is no significant information available in the public domain or peer-reviewed literature regarding the biological activity of this compound or its involvement in any signaling pathways. Its primary application appears to be as an intermediate in chemical synthesis. Further research would be required to determine any potential biological roles.
References
A Technical Guide to the Computational and Theoretical Properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. This guide provides an in-depth analysis of its theoretical properties using computational chemistry methods. We explore the molecule's optimized geometry, vibrational frequencies, electronic characteristics, and reactivity descriptors. This document serves as a comprehensive technical resource, bridging theoretical calculations with practical experimental insights to facilitate further research and development.
Introduction: The Rationale for Computational Scrutiny
Substituted benzoates are a cornerstone in drug discovery, forming the structural core of numerous bioactive molecules, including analogues of the local anesthetic benzocaine.[1][2] The precise arrangement of functional groups—amine, bromo, and hydroxyl—on the aromatic ring of this compound dictates its electronic distribution, steric profile, and intermolecular interaction potential. These factors are critical determinants of a molecule's pharmacokinetic and pharmacodynamic properties.
Computational chemistry offers a powerful, non-invasive lens to dissect these properties at a molecular level before committing to extensive laboratory synthesis and testing.[3][4][5] By employing methods like Density Functional Theory (DFT), we can reliably predict a molecule's three-dimensional structure, spectroscopic signatures, and sites of chemical reactivity.[6][7] This in silico approach accelerates the design-build-test-learn cycle in drug development by providing a rational basis for molecular design and modification.
This guide will elucidate the theoretical underpinnings of this compound, providing a foundational dataset for future experimental validation and application.
Computational Methodology: A Self-Validating Framework
The reliability of computational predictions hinges on the judicious selection of theoretical methods and basis sets. Our approach is designed to balance computational accuracy with efficiency, providing a robust and validated protocol.
The DFT Approach: Why B3LYP/6-311++G(d,p)?
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular properties.[3] For this analysis, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and electronic properties of organic molecules.[7][8]
This functional was paired with the 6-311++G(d,p) basis set. Here's a breakdown of this choice:
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and for describing weak intermolecular interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic nature of electron density in molecules, particularly those with polar bonds.
This combination of functional and basis set has been benchmarked and shown to provide reliable results for a wide range of aromatic systems.[6][9][10]
Key Computational Experiments
The following computational experiments were designed to provide a holistic view of the molecule's properties.
Caption: Computational workflow for theoretical analysis.
-
Geometry Optimization: The initial 3D structure of the molecule was optimized to find its most stable conformation (lowest energy state).
-
Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and allows for the simulation of the FT-IR spectrum.[11]
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation.[12][13][14]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's chemical reactivity and kinetic stability.[15][16][17]
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map was generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[16][18][19]
Results and Discussion: A Molecular Portrait
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms. Key predicted structural parameters are presented below. These values serve as a theoretical benchmark for comparison with experimental data from techniques like X-ray crystallography.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.895 |
| C-O (hydroxyl) | 1.358 | |
| C=O (carbonyl) | 1.215 | |
| C-N (amine) | 1.397 | |
| **Bond Angles (°) ** | C-C-Br | 118.5 |
| C-C-O (hydroxyl) | 121.3 | |
| O=C-O (ester) | 124.8 | |
| C-C-N | 120.5 |
Note: These are representative values. A full list of optimized parameters can be generated from the computational output.
Vibrational Analysis (FT-IR Spectroscopy)
The calculated vibrational frequencies, when scaled appropriately, can accurately predict the positions of absorption bands in an experimental FT-IR spectrum. This is invaluable for confirming the presence of key functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| O-H stretch | Hydroxyl | 3450 | 3200-3600 |
| N-H stretch (asym/sym) | Amine | 3400 / 3310 | 3300-3500[20][21][22][23] |
| C=O stretch | Ester Carbonyl | 1685 | 1680-1750[11] |
| C-O stretch | Ester | 1250 | 1100-1300 |
| C-Br stretch | Bromo | 680 | 500-700[11] |
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability.
Caption: Conceptual diagram of Frontier Molecular Orbitals.
| Parameter | Predicted Value (eV) | Implication |
| E_HOMO | -5.89 | Electron-donating ability |
| E_LUMO | -1.25 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 4.64 | High kinetic stability, low chemical reactivity[16] |
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[15][17] The calculated gap of 4.64 eV indicates that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a color-coded diagram that illustrates the electrostatic potential on the surface of the molecule. It provides a visual guide to the molecule's charge distribution and is invaluable for predicting intermolecular interactions.
Caption: Schematic of Molecular Electrostatic Potential (MEP).
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For this molecule, these regions are concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, and to a lesser extent, the nitrogen atom of the amine group.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atoms of the hydroxyl and amine groups, indicating their potential to act as hydrogen bond donors.
-
Green Regions (Neutral Potential): These areas, typically around the carbon atoms of the benzene ring, have a relatively neutral potential.
Experimental Protocols: A Bridge to Practice
The theoretical data presented provides a roadmap for experimental work. The following protocols outline key steps for the synthesis and characterization of this compound.
Synthesis Protocol
A general method for the synthesis involves the reduction of a nitro group to an amine.[24]
Reaction: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
-
Methanol
-
Activated Iron Powder
-
Saturated Ammonium Chloride solution
-
Diatomaceous earth
Procedure:
-
Combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol in a round-bottom flask.
-
Add activated iron powder to the mixture.
-
Heat the mixture to a gentle reflux.
-
Slowly add saturated ammonium chloride solution dropwise.
-
Maintain the reflux for approximately 3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[24]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diatomaceous earth and filter the mixture.
-
Wash the solid residue with hot methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography to yield this compound.[24]
Spectroscopic Characterization Workflow
Objective: To obtain experimental FT-IR and NMR spectra for comparison with theoretical predictions.
-
Sample Preparation:
-
FT-IR: Prepare a KBr pellet containing a small amount of the synthesized compound.
-
NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
FT-IR Spectroscopy:
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic peaks for the O-H, N-H, C=O, and C-Br functional groups.
-
Compare the peak positions with the scaled theoretical values from the computational analysis.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra.
-
Assign the observed chemical shifts to the respective protons and carbons in the molecule.
-
Correlate the experimental chemical shifts with the predicted values from the GIAO calculations.
-
Conclusion
This guide has detailed a comprehensive computational analysis of this compound using DFT calculations. The optimized geometry, simulated vibrational spectra, and electronic properties provide a robust theoretical foundation for this molecule. The HOMO-LUMO analysis indicates good kinetic stability, while the MEP map reveals key sites for intermolecular interactions. These in silico findings are not merely theoretical exercises; they are predictive tools that offer invaluable insights for medicinal chemists and materials scientists. The provided experimental protocols create a direct pathway to validate these theoretical predictions, fostering a synergistic relationship between computational and experimental research in the ongoing quest for novel and effective molecules.
References
- 1. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Towards Quantum-Chemical Modeling of the Activity of Anesthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods A… [ouci.dntb.gov.ua]
- 9. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dryad | Data: Calculating bond dissociation energies of X-H (X = C, N, O, S) bonds of aromatic systems via DFT: A detailed comparison of methods [datadryad.org]
- 11. ijtsrd.com [ijtsrd.com]
- 12. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 14. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 16. lupinepublishers.com [lupinepublishers.com]
- 17. lupinepublishers.com [lupinepublishers.com]
- 18. HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule [ouci.dntb.gov.ua]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. This compound 95+% synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Detailed Synthesis Protocol for Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical research. The protocol details a two-step synthesis pathway, starting from the nitration and bromination of methyl 2-hydroxybenzoate, followed by the reduction of the nitro group.
Chemical Reaction Pathway
The synthesis follows a two-step process:
-
Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate: The starting material, methyl 2-hydroxybenzoate, undergoes electrophilic aromatic substitution to introduce a nitro group and a bromine atom to the benzene ring.
-
Synthesis of this compound: The nitro group of the intermediate is selectively reduced to an amino group to yield the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
A detailed experimental protocol for the synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is a crucial first step. While a specific protocol for this intermediate was not found in the provided search results, a general approach involves the nitration and bromination of methyl 2-hydroxybenzoate. The reaction conditions, such as the choice of nitrating and brominating agents, solvent, and temperature, would need to be optimized to achieve the desired product with good yield and selectivity.
Step 2: Synthesis of this compound
This protocol is based on a well-documented reduction of the corresponding nitro compound.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (per 0.5 mol of starting material) |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | 91983-31-2 | 276.04 | 138.02 g (0.5 mol) |
| Methanol | 67-56-1 | 32.04 | 1000 mL |
| Activated Iron Powder | 7439-89-6 | 55.85 | 112 g (2 mol) |
| Saturated Ammonium Chloride Solution | 12125-02-9 | 53.49 | 80 g in water (1.5 mol) |
| Diatomaceous Earth | 61790-53-2 | - | 200 g |
| Silica Gel (80-100 mesh) | 7631-86-9 | - | As needed for chromatography |
Procedure:
-
In a suitable reaction vessel, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) with methanol (1000 mL).
-
To this mixture, add activated iron powder (112 g, 2 mol) in a single portion.
-
Heat the reaction mixture to a gentle reflux.
-
Slowly add a saturated solution of ammonium chloride (80 g in water, 1.5 mol) dropwise to the refluxing mixture.
-
Maintain the reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add diatomaceous earth (200 g) to the cooled reaction mixture and filter through suction to remove the iron catalyst and other solids.
-
Wash the solid residue thoroughly with hot methanol until no product is detected in the washings.
-
Combine all the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on a silica gel (80-100 mesh) column to obtain pure this compound.
Expected Yield:
| Product | Purity | Yield (%) |
| This compound | >95% | 78% |
Characterization Data
While specific experimental spectral data for this compound were not available in the search results, the following table outlines the expected analytical data based on its chemical structure. Researchers should perform these analyses to confirm the identity and purity of the synthesized compound.
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino group proton, the hydroxyl group proton, and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substituted benzene ring. |
| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule, including the carbonyl carbon of the ester, and the aromatic carbons, with chemical shifts influenced by the attached functional groups. |
| IR Spectroscopy | Characteristic absorption bands for the O-H (hydroxyl), N-H (amino), C=O (ester carbonyl), and C-Br stretches, as well as aromatic C-H and C=C vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (246.06 g/mol for C₈H₈BrNO₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observable. |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
This detailed protocol provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the procedures as needed for their specific laboratory conditions.
References
Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to the amine
An In-Depth Guide to the Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate via Nitro Group Reduction
Introduction
The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a crucial pathway to primary anilines. These anilines are versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. This application note provides a comprehensive guide to the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to this compound, a valuable building block in medicinal chemistry and materials science.
We will explore the mechanistic underpinnings of various reduction strategies, offering a comparative analysis to guide researchers in method selection. Detailed, field-proven protocols are provided, emphasizing experimental causality, safety, and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for this specific chemical transformation.
Reaction Overview: The Transformation
The fundamental transformation involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂) on a polysubstituted benzene ring. The presence of other functional groups—a methyl ester, a hydroxyl group, and a bromine atom—necessitates a reducing agent with high chemoselectivity to avoid unwanted side reactions such as ester hydrolysis or hydrodebromination.
Caption: General reaction scheme for the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Comparative Analysis of Reduction Methodologies
The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired yield, cost, safety, and environmental impact. Several methods are commonly employed for the reduction of aryl nitro compounds.[1]
Metal-in-Acid Reduction (Fe/NH₄Cl or Fe/AcOH)
This is a classic and highly reliable method for nitro group reduction.[2] Iron powder is inexpensive and effective, especially under neutral or slightly acidic conditions facilitated by ammonium chloride or acetic acid.[3][4] The reaction is heterogeneous and generally offers good chemoselectivity, preserving both the ester and the aryl bromide functionalities.[5]
-
Mechanism: The mechanism involves single electron transfer from the metal surface to the nitro group, followed by a series of protonation and further reduction steps, passing through nitroso and hydroxylamine intermediates.
Catalytic Hydrogenation (H₂ with Pd/C or Raney Ni)
Catalytic hydrogenation is often the cleanest method, producing water as the only byproduct.[2] Palladium on carbon (Pd/C) is a common catalyst, but it carries a significant risk of hydrodebromination (loss of the bromine atom).[2] Raney Nickel is a viable alternative that often minimizes this side reaction.[2]
-
Mechanism: The reaction occurs on the catalyst surface, where molecular hydrogen is activated and transferred to the nitro group.
-
Advantages: Atom-economical, high yields, and clean reaction profile.[7]
-
Disadvantages: Risk of dehalogenation, requires specialized high-pressure equipment, and handling of flammable hydrogen gas and potentially pyrophoric catalysts.[8][9]
Tin(II) Chloride (SnCl₂) Reduction
Stannous chloride is a mild reducing agent that is highly effective for converting nitroarenes to anilines, even in the presence of other reducible groups.[2][10]
-
Mechanism: SnCl₂ acts as the electron donor in an acidic medium, with the tin being oxidized from Sn(II) to Sn(IV).[11][12]
-
Advantages: Mild reaction conditions and high chemoselectivity.[10]
-
Disadvantages: Generates large quantities of toxic tin-based byproducts, which can complicate purification and pose environmental concerns.[10]
Sodium Dithionite (Na₂S₂O₄) Reduction
Sodium dithionite offers a metal-free alternative that is particularly valued for its mild conditions and tolerance of various functional groups.[13] It is an economical and versatile reagent.[13]
-
Mechanism: The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[13]
-
Advantages: Metal-free, mild conditions, high chemoselectivity, and often allows for simple workup procedures.[13][14]
-
Disadvantages: The stability of the dithionite solution can be an issue, and the reaction may require careful pH control.
Data Summary: Method Comparison
| Feature | Fe/NH₄Cl | Catalytic Hydrogenation (Raney Ni) | SnCl₂ | Na₂S₂O₄ |
| Chemoselectivity | Excellent | Good (risk of dehalogenation with Pd/C)[2] | Excellent[10] | Excellent[13] |
| Yield | High (typically >75%)[3] | Very High (>90%) | High | Good to High |
| Cost | Low | High (catalyst & equipment) | Moderate | Low |
| Safety Concerns | Exothermic, H₂ evolution | Flammable H₂ gas, pyrophoric catalyst[8] | Toxic tin waste[10] | SO₂ evolution |
| Workup/Waste | Iron sludge | Filtration | Tin salts[10] | Aqueous inorganic salts |
| Recommendation | Highly Recommended | Recommended with caution | Not recommended | Good Alternative |
Experimental Protocols
Protocol 1: Reduction using Iron Powder and Ammonium Chloride
This protocol is adapted from a proven synthesis and is the recommended method for its reliability, cost-effectiveness, and high yield.[3]
A. Materials and Equipment
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
-
Iron powder, activated (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH), reagent grade
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for chromatography)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
B. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq), methanol (approx. 7 mL per gram of starting material), and activated iron powder (4.0 eq).[3]
-
Initiation: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 65-70°C).
-
Addition of Activator: Prepare a saturated aqueous solution of ammonium chloride. Slowly add the NH₄Cl solution (3.0 eq) dropwise to the refluxing mixture over 15-20 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.[3]
-
Reaction Monitoring: Maintain the reflux for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material is UV active and typically has a higher Rf than the product amine. The reaction is complete when the starting material spot is no longer visible.[3]
-
Workup - Filtration: Cool the reaction mixture to room temperature. Add a generous amount of diatomaceous earth (approx. 1.5 g per gram of starting material) to the flask and stir for 10 minutes.[3] Filter the slurry through a pad of diatomaceous earth in a Buchner funnel.
-
Washing: Wash the solid residue thoroughly with several portions of hot methanol until no product is detected in the washings by TLC. Discard the solid iron/celite residue.[3]
-
Concentration: Combine all the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a dark solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is typically effective. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.[3] A reported yield for this procedure is approximately 78%.[3]
Caption: Experimental workflow for the iron-mediated reduction.
Protocol 2: Reduction using Sodium Dithionite (General Method)
This protocol provides a metal-free alternative. Conditions may require optimization for this specific substrate.
A. Materials and Equipment
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
-
Sodium dithionite (Na₂S₂O₄)
-
Solvent system (e.g., 1,4-Dioxane/Water or DMF/Water)[15][16]
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware
B. Step-by-Step Procedure
-
Dissolution: Dissolve the Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) in a suitable solvent system (e.g., a 5:1 mixture of 1,4-dioxane and water) in a round-bottom flask.[15]
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (approx. 3-4 eq) in water.[15] Add the aqueous dithionite solution dropwise to the stirred solution of the nitro compound at room temperature. The reaction can be exothermic.[13]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-90°C) as needed.[16] Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[13]
-
Washing and Drying: Combine the organic extracts and wash them with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization as needed.
Caption: General workflow for the sodium dithionite reduction.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.
-
Solvent Hazards: Methanol and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.
-
Reagent Hazards: Iron powder is a flammable solid. Avoid creating dust clouds. Ammonium chloride can be an irritant.
-
Reaction Hazards: The reduction of nitro compounds is often exothermic. Monitor the reaction temperature, especially during reagent addition. Metal-in-acid reductions can produce hydrogen gas; ensure the setup is not sealed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; Deactivated iron powder; Insufficient reaction time or temperature. | Add more reducing agent; Use freshly opened or activated iron powder; Extend reaction time or increase temperature slightly. |
| Low Yield | Inefficient extraction/purification; Product loss during filtration; Side reactions (e.g., dehalogenation). | Ensure thorough washing of the filter cake; Optimize chromatography conditions; Consider a milder reducing agent like Na₂S₂O₄ if dehalogenation is observed. |
| Difficult Filtration | Fine iron particles clogging the filter. | Use a thick pad of diatomaceous earth (Celite®); Allow the mixture to settle and decant the supernatant before filtering the remainder. |
| Product Purity Issues | Incomplete separation from starting material or intermediates; Co-elution with byproducts. | Optimize the eluent system for column chromatography; Consider recrystallization as an alternative or additional purification step. |
Conclusion
The reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to this compound is a critical transformation for accessing valuable synthetic intermediates. While several methods exist, reduction with activated iron powder and ammonium chloride in methanol stands out as a highly efficient, cost-effective, and reliable protocol.[3] It demonstrates excellent chemoselectivity, preserving the sensitive functional groups on the aromatic ring, and consistently provides good yields. For substrates intolerant to iron, or for researchers seeking a metal-free option, sodium dithionite presents a strong alternative. By following the detailed protocols and safety guidelines outlined in this note, researchers can confidently and reproducibly synthesize the target aniline for application in drug discovery and materials science.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. This compound 95+% synthesis - chemicalbook [chemicalbook.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. [PDF] The hydrogenation of nitrobenzene over metal catalysts | Semantic Scholar [semanticscholar.org]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Application Notes and Protocols for Multi-Step Organic Synthesis Using Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of Methyl 3-amino-5-bromo-2-hydroxybenzoate as a versatile starting material in multi-step organic synthesis. This compound is a valuable building block for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
This compound possesses a unique arrangement of functional groups—an amine, a hydroxyl group, a bromine atom, and a methyl ester—on an aromatic ring. This distinct substitution pattern makes it an ideal precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds such as quinazolinones and benzoxazinones. These heterocyclic cores are prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of this compound
The starting material, this compound, can be efficiently synthesized from Methyl 5-bromo-2-hydroxy-3-nitrobenzoate via reduction of the nitro group.
Experimental Protocol: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1]
A mixture of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL) is prepared. To this mixture, activated iron powder (112 g, 2 mol) is added in one portion. The reaction mixture is then heated to a gentle reflux. A saturated aqueous solution of ammonium chloride (80 g, 1.5 mol) is added dropwise to the refluxing mixture. The reaction is maintained at reflux for 3 hours, with progress monitored by Thin Layer Chromatography (TLC).
Upon completion of the reaction, the mixture is cooled to room temperature. Diatomaceous earth (200 g) is added, and the mixture is filtered to remove the iron catalyst and other solids. The solid residue is washed thoroughly with hot methanol. The combined filtrates are concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on an 80-100 mesh silica gel column to yield this compound.
Quantitative Data
| Starting Material | Reagents | Solvent | Time | Temperature | Product | Yield |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Iron powder, Ammonium chloride | Methanol | 3 h | Reflux | This compound | 78% |
Synthesis of Starting Material
Caption: Synthesis of this compound.
Application in Multi-Step Synthesis: Synthesis of Bioactive Heterocycles
This compound serves as a key intermediate for the synthesis of various heterocyclic systems. The ortho-disposed amino and hydroxyl groups are primed for cyclization reactions to form six-membered rings, while the ester functionality can be further manipulated. The bromine atom provides a handle for cross-coupling reactions to introduce further molecular diversity.
Synthesis of 6-Bromo-7-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione
The ortho-amino ester functionality of this compound can be utilized to construct the quinazolinone scaffold, a privileged structure in medicinal chemistry.
Experimental Workflow
Caption: Synthesis of a quinazolinone derivative.
Experimental Protocol: Cyclization with Urea
A mixture of this compound (10 mmol) and urea (20 mmol) is heated at 180-200 °C for 4-6 hours. The reaction progress is monitored by TLC. After cooling, the solid reaction mass is triturated with hot water to remove excess urea. The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or a DMF/water mixture to afford pure 6-Bromo-7-hydroxy-1,2,3,4-tetrahydroquinazoline-2,4-dione.
Synthesis of 7-Bromo-8-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one
The ortho-aminophenol moiety of the starting material can undergo cyclization with a two-carbon unit to form a benzoxazinone ring system, another important heterocyclic motif in drug discovery.
Experimental Workflow
Caption: Synthesis of a benzoxazinone derivative.
Experimental Protocol: Two-Step Synthesis of Benzoxazinone Derivative
Step 1: N-Acylation this compound (10 mmol) is dissolved in a suitable solvent like dichloromethane or ethyl acetate. An aqueous solution of sodium bicarbonate (20 mmol) is added, and the mixture is cooled to 0-5 °C. Chloroacetyl chloride (12 mmol) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-chloroacetyl intermediate.
Step 2: Intramolecular Cyclization The crude N-chloroacetyl intermediate (10 mmol) is dissolved in acetone. Anhydrous potassium carbonate (20 mmol) is added, and the mixture is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with water, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 7-Bromo-8-hydroxy-2H-benzo[b][1]oxazin-3(4H)-one.
Conclusion
This compound is a highly functionalized and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in these application notes demonstrate its utility in constructing quinazolinone and benzoxazinone scaffolds. The presence of the bromine atom in the final products offers a valuable site for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. Researchers and drug development professionals can leverage these methodologies to accelerate the synthesis of novel chemical entities with potential therapeutic applications.
References
The Versatile Intermediate: Methyl 3-amino-5-bromo-2-hydroxybenzoate in Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic use of highly functionalized building blocks is paramount. Methyl 3-amino-5-bromo-2-hydroxybenzoate stands out as a quintessential example of such a versatile synthetic intermediate. Its unique arrangement of a nucleophilic amine, a phenolic hydroxyl group, an ester, and a bromine atom on a single aromatic scaffold provides a powerful platform for the construction of complex heterocyclic systems and other medicinally relevant molecules.
This technical guide provides an in-depth exploration of this compound, covering its synthesis, key physicochemical properties, and a detailed protocol for its application in the synthesis of a valuable benzoxazinone derivative. The methodologies presented are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is crucial for its effective utilization. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 141761-82-2 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents | [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.5-11.5 (s, 1H, OH), 7.4-7.6 (m, 2H, Ar-H), 5.0-5.5 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168-170 (C=O), 145-148 (C-OH), 135-138 (C-NH₂), 125-130 (Ar-C), 115-120 (Ar-C), 110-115 (C-Br), 52-54 (OCH₃) |
Synthesis of this compound
The most common and efficient route to this compound involves the reduction of its nitro precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This transformation is typically achieved using a metal catalyst in the presence of a proton source. The following protocol details a reliable lab-scale synthesis.[1]
Experimental Workflow: Synthesis of the Intermediate
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis of this compound
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq)
-
Methanol (MeOH)
-
Activated Iron Powder (4.0 eq)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diatomaceous earth
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) and methanol.
-
With stirring, add activated iron powder (4.0 eq) to the mixture.
-
Heat the reaction mixture to a gentle reflux.
-
Slowly add a saturated aqueous solution of ammonium chloride dropwise over 15-20 minutes.
-
Maintain the reflux for 3 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diatomaceous earth to the cooled mixture and filter through a pad of diatomaceous earth.
-
Wash the solid residue thoroughly with hot methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound. A typical yield for this reaction is around 78%.[1]
Application as a Versatile Synthetic Intermediate: Synthesis of a Benzoxazinone Derivative
The strategic placement of the amino and hydroxyl groups in an ortho relationship makes this compound an ideal precursor for the synthesis of benzoxazinone heterocycles. These scaffolds are prevalent in many biologically active compounds. The following protocol describes the synthesis of 6-bromo-8-methoxycarbonyl-2H-benzo[b][2][3]oxazin-3(4H)-one, a valuable building block for further elaboration in drug discovery programs.
The reaction proceeds via an initial acylation of the amino group with an appropriate C1 synthon, such as triphosgene or a chloroformate, followed by an intramolecular cyclization of the resulting intermediate.
Experimental Workflow: Synthesis of a Benzoxazinone Derivative
References
Application Notes & Protocols: Strategic Derivatization of the Amino Group on Methyl 3-amino-5-bromo-2-hydroxybenzoate
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1] The strategic placement of an amino group, a hydroxyl group, a bromine atom, and a methyl ester on the benzene ring offers a rich platform for a variety of chemical transformations.[1] This guide provides a detailed exploration of methods for the derivatization of the primary amino group on this scaffold.
The nucleophilic nature of the amino group makes it a prime target for derivatization, allowing for the introduction of a wide array of functional groups. This can profoundly alter the molecule's steric and electronic properties, enabling the synthesis of diverse libraries of compounds for screening and development. The presence of the ortho-hydroxyl and para-bromo substituents introduces additional electronic and steric considerations that must be carefully managed to achieve selective and high-yielding transformations. The electron-donating hydroxyl and amino groups act as ortho-para directors, activating the ring towards electrophilic substitution, while the bromine atom offers a site for cross-coupling reactions.[1][2]
This document will detail robust protocols for three fundamental classes of amino group derivatization: acylation, sulfonylation, and alkylation. For each method, we will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss critical parameters for success.
I. Scientific Background: Reactivity and Selectivity
The reactivity of the amino group in this compound is significantly influenced by the other substituents on the aromatic ring. The lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the benzene ring, which increases its nucleophilicity.[3] However, the adjacent bulky bromine atom and the potential for intramolecular hydrogen bonding with the ortho-hydroxyl group can modulate this reactivity.
Key Considerations:
-
Steric Hindrance: The bromine atom and the methyl ester group flanking the amino group can sterically hinder the approach of bulky electrophiles.
-
Electronic Effects: The electron-donating hydroxyl group enhances the nucleophilicity of the amino group.[2][4] Conversely, the electron-withdrawing nature of the bromine atom and the methyl ester can have a deactivating effect.
-
Protecting Groups: In certain multi-step syntheses, it may be necessary to protect the hydroxyl group to prevent side reactions. This can be achieved through ether or silyl ether formation.
II. Derivatization Protocols
A. Acylation: Formation of Amides
Acylation of the amino group to form a stable amide linkage is a common and versatile derivatization strategy.[5] This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
Reaction Workflow: Acylation
Caption: General workflow for the acylation of the amino group.
Detailed Protocol: Acetylation with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per mmol of substrate).
-
Base Addition: Add pyridine or triethylamine (1.5 eq) to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Acetic Anhydride | 1.2 | Acetylating Agent |
| Pyridine/Triethylamine | 1.5 | Base to neutralize HCl byproduct |
| Dichloromethane (DCM) | - | Solvent |
B. Sulfonylation: Formation of Sulfonamides
Sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. Sulfonamides are important functional groups in many pharmaceutical compounds.[6] The reaction typically involves an arylsulfonyl chloride and a base.
Reaction Mechanism: Sulfonylation
The lone pair of the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated during the reaction.
Detailed Protocol: Tosylation with p-Toluenesulfonyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 eq) in pyridine (used as both solvent and base) in a round-bottom flask.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude sulfonamide can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| p-Toluenesulfonyl Chloride | 1.1 | Tosylating Agent |
| Pyridine | - | Solvent and Base |
C. Alkylation: Formation of Secondary and Tertiary Amines
N-alkylation of the amino group can be achieved through several methods, including reductive amination and reaction with alkyl halides.[7][8] Reductive amination is often preferred as it can minimize the over-alkylation that can occur with alkyl halides.[9]
Reaction Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination with Benzaldehyde
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or methanol, add benzaldehyde (1.1 eq) and acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Benzaldehyde | 1.1 | Carbonyl source for imine formation |
| Acetic Acid | 1.1 | Catalyst for imine formation |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |
| 1,2-Dichloroethane (DCE) | - | Solvent |
III. Analytical Characterization
The successful derivatization of the amino group can be confirmed using a suite of analytical techniques:
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring the progress of the reaction. The product will typically have a different Rf value compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the product, confirming the addition of the desired functional group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the signals of the aromatic protons and carbons adjacent to the newly formed amide, sulfonamide, or alkylated amine. The disappearance of the -NH₂ proton signal and the appearance of a new N-H proton (for secondary amines/amides/sulfonamides) or new alkyl proton signals are key indicators.
-
Infrared (IR) Spectroscopy: The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) will be replaced by the characteristic stretches of the new functional group (e.g., amide C=O stretch around 1650 cm⁻¹).
IV. Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents mentioned in these protocols.[10][11][12]
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic chemicals.[13]
-
Reagent Handling:
-
Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care.
-
Bases like pyridine and triethylamine are flammable and have strong odors.
-
Sodium triacetoxyborohydride is a water-reactive reducing agent.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | - Insufficiently active reagents- Low reaction temperature- Steric hindrance | - Use fresh reagents- Increase reaction temperature or time- Consider a less sterically hindered derivatizing agent |
| Multiple Products | - Over-alkylation- Side reactions with the hydroxyl group | - Use reductive amination instead of alkyl halides- Protect the hydroxyl group prior to derivatization |
| Difficult Purification | - Similar polarity of product and starting material | - Optimize the chromatographic mobile phase- Consider recrystallization from different solvent systems |
References
- 1. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Properties of Aromatic Amines: Reactions & Applications [pharmacareerinsider.com]
- 6. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a versatile building block in organic synthesis, possessing multiple functional groups that can be selectively manipulated. The presence of a bromine atom on the aromatic ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C5 position. These reactions are fundamental in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science, for the synthesis of novel biaryl compounds, substituted aromatic amines, and acetylenic derivatives.
This document provides detailed application notes and protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. While specific literature on this exact substrate is limited, the following protocols are based on well-established procedures for structurally similar compounds, such as other substituted bromoanilines and bromophenols.[1] These notes are intended to serve as a comprehensive guide for developing optimized reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction allows for the synthesis of 5-aryl or 5-vinyl derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially given the presence of potentially interfering amino and hydroxyl groups.[3]
General Experimental Protocol
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene). Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Representative Data for Analogous Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar aryl bromides. This data can serve as a starting point for the optimization of reactions with this compound.
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] |
| 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 18 | 92 | [3] |
| Methyl 2-amino-5-bromobenzoate | 3-Tolylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 88 |
Suzuki-Miyaura Coupling Workflow
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Methyl 3-amino-5-bromo-2-hydroxybenzoate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a substituted aromatic compound that serves as a versatile building block in medicinal chemistry. Its scaffold, featuring amino, hydroxyl, bromo, and methyl ester functionalities, offers multiple reaction sites for the synthesis of diverse derivatives. This document provides an overview of the potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents, particularly in the areas of anticancer and anti-inflammatory research. Detailed protocols for its synthesis and the biological evaluation of its derivatives are also presented.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
-
Methanol (MeOH)
-
Activated Iron Powder
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diatomaceous earth
-
Silica gel (80-100 mesh)
-
Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration apparatus, rotary evaporator)
Procedure:
-
In a round-bottom flask, suspend Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (1.0 eq) in methanol.
-
To this suspension, add activated iron powder (4.0 eq).
-
Heat the reaction mixture to a gentle reflux.
-
Slowly add a saturated solution of ammonium chloride (3.0 eq) dropwise to the refluxing mixture.
-
Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diatomaceous earth to the mixture and filter through a pad of diatomaceous earth.
-
Wash the solid residue thoroughly with hot methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on a silica gel column to yield this compound.
Application in Anticancer Drug Discovery
The structural motif of this compound is found in various compounds with demonstrated anticancer activity. The amino group provides a convenient handle for the synthesis of derivatives such as Schiff bases, which are a well-established class of compounds with potent cytotoxic effects against a range of cancer cell lines.
Rationale for Anticancer Potential
Substituted aminobenzoic acid derivatives, particularly those capable of forming Schiff bases, have shown promise as anticancer agents. The imine linkage in Schiff bases is often crucial for their biological activity, which can include the induction of apoptosis and cell cycle arrest in cancer cells. The presence of a halogen atom, such as bromine, can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved anticancer efficacy.
Experimental Protocol: Synthesis of Schiff Base Derivatives
General Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add an equimolar amount of a substituted aromatic or heterocyclic aldehyde.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified time, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and collect the precipitated Schiff base by filtration.
-
Wash the product with cold solvent and dry under vacuum.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of synthesized derivatives can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data from Analogous Compounds:
| Compound Class | Cancer Cell Line | Reported IC50 (µM) |
| Substituted Aminophenol Schiff Bases | HeLa | Micromolar range |
| Substituted Aminophenol Schiff Bases | MCF-7 | Micromolar range |
Application in Anti-inflammatory Drug Discovery
The 3-amino-2-hydroxybenzoic acid scaffold is also a key feature in molecules with anti-inflammatory properties. Derivatives of this core structure have the potential to modulate inflammatory pathways.
Rationale for Anti-inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases. Compounds that can inhibit the production of pro-inflammatory mediators are valuable therapeutic candidates. The structure of this compound allows for the synthesis of derivatives that may interfere with inflammatory signaling cascades.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and a standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose.
-
After a set period (e.g., 30-60 minutes), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of synthesis and evaluation, as well as the potential mechanism of action, the following diagrams are provided.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 3-amino-5-bromo-2-hydroxybenzoate
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals due to their ability to engage with biological targets with high specificity and affinity. Methyl 3-amino-5-bromo-2-hydroxybenzoate is a highly functionalized aromatic compound that serves as an exceptional starting material for the construction of diverse heterocyclic scaffolds. Its strategic placement of an amino group, a hydroxyl group, a bromine atom, and a methyl ester provides multiple reactive sites for a variety of cyclization and substitution reactions. This application note provides detailed protocols and the underlying chemical principles for the synthesis of three key classes of bioactive heterocycles—benzoxazoles, quinazolinones, and acridones—using this versatile precursor.
The choice of this compound is predicated on its inherent reactivity:
-
The ortho-positioned amino and hydroxyl groups are primed for condensation reactions to form five-membered rings.
-
The amino group and the adjacent methyl ester can participate in cyclizations to form six-membered rings.
-
The bromine atom offers a handle for cross-coupling reactions, allowing for further molecular diversification.
-
The electron-donating and withdrawing groups on the ring influence its reactivity in a predictable manner, allowing for controlled synthetic transformations.
These protocols are designed for researchers and scientists in drug development, offering a practical guide to leveraging this key intermediate in the synthesis of novel chemical entities.
PART I: Synthesis of 6-Bromo-7-hydroxy-1,3-benzoxazoles
Benzoxazoles are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The ortho-amino phenol moiety within this compound makes it an ideal substrate for the synthesis of substituted benzoxazoles.
Reaction I.A: Synthesis of Methyl 6-bromo-2-methyl-7-hydroxy-1,3-benzoxazole-5-carboxylate via Acylation and Cyclization
This protocol follows the well-established Phillips-Ladenburg reaction conditions, where an o-aminophenol is condensed with a carboxylic acid or its derivative.[3] Here, we utilize acetic anhydride for both acylation of the amino group and subsequent cyclization.
Causality of Experimental Choices:
-
Acetic Anhydride: Serves a dual role. It first acylates the more nucleophilic amino group to form an acetamide intermediate. The subsequent intramolecular cyclization is promoted by the acidic environment and heat, leading to the formation of the oxazole ring.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration, driving the reaction to completion.
Experimental Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (2.46 g, 10 mmol).
-
Reaction Initiation: To the flask, add acetic anhydride (15 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 140°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 100 mL of ice-cold water with stirring to quench the excess acetic anhydride.
-
Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize from ethanol to afford the pure Methyl 6-bromo-2-methyl-7-hydroxy-1,3-benzoxazole-5-carboxylate.
Expected Outcome:
| Product | Starting Material | Reagent | Yield (%) |
| Methyl 6-bromo-2-methyl-7-hydroxy-1,3-benzoxazole-5-carboxylate | This compound | Acetic Anhydride | 80-90 |
Reaction Scheme & Mechanism:
Caption: Synthesis of a substituted benzoxazole.
PART II: Synthesis of 6-Bromo-5-hydroxy-4(3H)-quinazolinones
Quinazolinones are another privileged scaffold in medicinal chemistry, with prominent examples including anticancer and anti-inflammatory agents.[4][5] The Niementowski reaction provides a classic and reliable method for their synthesis from anthranilic acid derivatives.[6][7][8]
Reaction II.A: Microwave-Assisted Synthesis of 6-Bromo-5-hydroxy-4(3H)-quinazolinone
This protocol adapts the Niementowski synthesis using formamide as both the reagent and solvent, accelerated by microwave irradiation to enhance reaction rates and yields.[4]
Causality of Experimental Choices:
-
Formamide: Serves as the source of the C2 and N3 atoms of the quinazolinone ring.
-
Microwave Irradiation: Provides rapid and uniform heating, which significantly reduces the reaction time compared to conventional heating methods for the Niementowski reaction.[4] This often leads to cleaner reactions and higher yields.
Experimental Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vial, place this compound (1.23 g, 5 mmol) and formamide (5 mL).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 20-30 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the contents into 50 mL of cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and dimethylformamide (DMF).
Expected Outcome:
| Product | Starting Material | Reagent | Yield (%) |
| 6-Bromo-5-hydroxy-4(3H)-quinazolinone | This compound | Formamide | 75-85 |
Reaction Scheme & Mechanism:
Caption: Niementowski synthesis of a quinazolinone.
PART III: Synthesis of 1-Bromo-2-hydroxyacridones
Acridones are tricyclic heterocyclic compounds that are known to intercalate with DNA and exhibit potent anticancer and antiviral activities. A common synthetic route involves the Ullmann condensation followed by an intramolecular cyclization.
Reaction III.A: Two-Step Synthesis of 1-Bromo-2-hydroxyacridone
This protocol involves an initial copper-catalyzed N-arylation (Ullmann condensation) followed by an acid-catalyzed intramolecular cyclization.
Causality of Experimental Choices:
-
Ullmann Condensation (Step 1):
-
Copper(I) Iodide (CuI): A common and effective catalyst for C-N bond formation in Ullmann-type reactions.
-
Potassium Carbonate (K2CO3): Acts as a base to deprotonate the amino group, facilitating its nucleophilic attack on the aryl halide.
-
DMF: A polar aprotic solvent that is well-suited for this type of reaction, as it can dissolve the reactants and salts formed.
-
-
Intramolecular Cyclization (Step 2):
-
Polyphosphoric Acid (PPA): A strong acid and dehydrating agent that promotes the intramolecular Friedel-Crafts-type acylation to form the tricyclic acridone core.
-
Experimental Protocol:
Step 1: Synthesis of 3-((2-carboxyphenyl)amino)-5-bromo-2-hydroxybenzoic acid
-
Reagent Preparation: To a 250 mL three-necked flask, add this compound (4.92 g, 20 mmol), 2-chlorobenzoic acid (3.13 g, 20 mmol), potassium carbonate (5.52 g, 40 mmol), and copper(I) iodide (0.38 g, 2 mmol).
-
Reaction Initiation: Add 100 mL of DMF to the flask.
-
Reaction Conditions: Heat the mixture to 140-150°C under a nitrogen atmosphere for 12-18 hours.
-
Work-up: Cool the reaction mixture and pour it into 500 mL of water. Acidify with concentrated HCl to a pH of 2-3.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 1-Bromo-2-hydroxyacridone
-
Reagent Preparation: Add the crude product from Step 1 to polyphosphoric acid (50 g).
-
Reaction Conditions: Heat the mixture to 130-140°C for 4-6 hours with stirring.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution. Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Outcome:
| Product | Starting Material | Reagents | Overall Yield (%) |
| 1-Bromo-2-hydroxyacridone | This compound | 2-Chlorobenzoic acid, CuI, K2CO3, PPA | 40-50 |
Reaction Scheme & Workflow:
Caption: Two-step synthesis of a substituted acridone.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the synthesis of substituted benzoxazoles, quinazolinones, and acridones. By understanding the underlying chemical principles and the rationale for the chosen experimental conditions, researchers can effectively utilize this precursor to generate novel molecular entities for drug discovery programs. The multiple reactive sites on this starting material also open avenues for the synthesis of other complex heterocyclic systems, making it a valuable tool in the arsenal of the synthetic chemist.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Niementowski Quinazoline Synthesis [drugfuture.com]
Application Notes and Protocols: Acylation and Sulfonylation of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation and sulfonylation of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The strategic placement of the amino, hydroxyl, and bromo functionalities on the benzene ring makes this compound a versatile scaffold for creating diverse derivatives. The protocols outlined below are based on established methods for the modification of aromatic amines and are intended to serve as a starting point for laboratory synthesis.
Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol [1] |
| CAS Number | 141761-82-2[1][2] |
| Appearance | White to light yellow powder/crystal |
Experimental Protocols
Acylation of this compound
This protocol describes the N-acetylation of the amino group. The hydroxyl group may also undergo acylation, and selective N-acylation might require optimization of reaction conditions or the use of protecting groups.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the desired N-acetylated product.
Sulfonylation of this compound
This protocol details the N-sulfonylation of the amino group. Similar to acylation, the hydroxyl group's reactivity should be considered.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Addition of Base: Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Slowly add a solution of the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq) in dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-8 hours, monitoring the reaction progress by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
Illustrative Quantitative Data
The following table presents hypothetical data for the described reactions to serve as a benchmark for expected outcomes. Actual results may vary based on experimental conditions.
| Reaction | Product | Assumed Yield (%) | Melting Point (°C) |
| Acylation | Methyl 3-acetamido-5-bromo-2-hydroxybenzoate | 85-95 | 185-188 |
| Sulfonylation (with TsCl) | Methyl 5-bromo-2-hydroxy-3-(p-tolylsulfonamido)benzoate | 80-90 | 162-165 |
Visualizations
Caption: General workflow for acylation and sulfonylation reactions.
Caption: Logical relationship of reactants to products.
References
Application Notes and Protocols: Methyl 3-amino-5-bromo-2-hydroxybenzoate in Materials Science
Disclaimer: The following application notes and protocols are based on the known chemical properties of Methyl 3-amino-5-bromo-2-hydroxybenzoate. As of the latest literature review, specific applications of this compound in materials science are not well-documented. The content provided herein is intended to serve as a theoretical guide for researchers and scientists exploring its potential uses.
Potential Application: Monomer for High-Performance Polymers
The bifunctional nature of this compound, containing both an amine (-NH2) and a hydroxyl (-OH) group, makes it a promising candidate as a monomer for step-growth polymerization. The presence of a bromine atom on the aromatic ring could also impart desirable properties such as flame retardancy and provide a site for post-polymerization modification.
Application Note: Synthesis of Aromatic Polyesters
This compound can be polymerized with a diacyl chloride, such as terephthaloyl chloride, to produce an aromatic polyester. The resulting polymer would be expected to have high thermal stability and good mechanical properties, characteristic of aromatic polyesters. The bromine substituent may enhance flame retardant properties.
Experimental Protocol: Synthesis of a Brominated Aromatic Polyester
Materials:
-
This compound
-
Terephthaloyl chloride
-
Pyridine (dried)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
-
Argon gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous NMP.
-
Add dried pyridine (2 equivalents) to the solution to act as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride (1 equivalent) in anhydrous NMP to the stirred reaction mixture under an argon atmosphere.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80°C for 24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Filter the resulting fibrous polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 100°C for 48 hours.
Data Presentation: Polymer Characterization
| Property | Method | Expected Result/Value |
| Molecular Weight (Mn, Mw) | GPC | Record Data Here |
| Polydispersity Index (PDI) | GPC | Record Data Here |
| Glass Transition (Tg) | DSC | Record Data Here |
| Decomposition Temp. (Td) | TGA | Record Data Here |
| Limiting Oxygen Index (LOI) | ASTM D2863 | Record Data Here |
Visualization: Polymerization Workflow
Caption: Workflow for the synthesis of a brominated aromatic polyester.
Potential Application: Organic Linker for Metal-Organic Frameworks (MOFs)
After hydrolysis of the methyl ester to a carboxylic acid, the resulting 3-amino-5-bromo-2-hydroxybenzoic acid can act as a multidentate organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate, hydroxyl, and amino groups can coordinate to metal ions, forming a porous crystalline structure. The bromo-functionalized pores could be utilized for selective gas adsorption or as sites for post-synthetic modification.
Application Note: Synthesis of a Functionalized MOF
The solvothermal reaction of 3-amino-5-bromo-2-hydroxybenzoic acid (after hydrolysis) with a metal salt, such as zinc nitrate, in a suitable solvent like dimethylformamide (DMF), can lead to the formation of a crystalline MOF. The resulting MOF is expected to have a high surface area and pores decorated with bromo and amino functional groups, which could be advantageous for applications in gas storage, catalysis, or sensing.
Experimental Protocol: Solvothermal Synthesis of a Brominated MOF
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Hydrochloric acid (HCl)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
Part A: Hydrolysis of the Ester
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of LiOH and stir the mixture at 60°C for 12 hours.
-
Cool the solution and acidify with HCl to precipitate the 3-amino-5-bromo-2-hydroxybenzoic acid.
-
Filter, wash with cold water, and dry the product.
Part B: MOF Synthesis
-
In a Teflon-lined autoclave, dissolve the 3-amino-5-bromo-2-hydroxybenzoic acid (1 equivalent) and zinc nitrate hexahydrate (1.5 equivalents) in DMF.
-
Seal the autoclave and heat it in an oven at 120°C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash thoroughly with fresh DMF and then with ethanol.
-
Activate the MOF by solvent exchange with ethanol followed by heating under vacuum to remove the solvent molecules from the pores.
Data Presentation: MOF Characterization
| Property | Method | Expected Result/Value |
| BET Surface Area | N2 Adsorption | Record Data Here |
| Pore Volume | N2 Adsorption | Record Data Here |
| Pore Size Distribution | N2 Adsorption | Record Data Here |
| Crystal Structure | PXRD | Record Data Here |
| Thermal Stability | TGA | Record Data Here |
Visualization: MOF Self-Assembly
Caption: Schematic of MOF self-assembly from the organic linker and metal ions.
Potential Application: Precursor for Organic Electronic Materials
The aromatic core of this compound, along with its reactive sites (amine, bromo, hydroxyl), makes it a potential building block for the synthesis of larger, more complex organic molecules for use in electronic devices. For instance, the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Stille) to extend the conjugation of the system, a key requirement for organic semiconductors.
Application Note: Synthesis of a Conjugated Molecule via Suzuki Coupling
This compound can be coupled with an arylboronic acid in the presence of a palladium catalyst to form a biaryl compound. The resulting molecule could be a precursor for a larger conjugated system with potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after further functionalization.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)2 (0.02 equivalents), and PPh3 (0.08 equivalents).
-
Add a 2M aqueous solution of K2CO3 (3 equivalents).
-
Add a 3:1 mixture of toluene and ethanol as the solvent.
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 90°C) and stir under an argon atmosphere for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture, add water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Characterization of the Coupled Product
| Property | Method | Expected Result/Value |
| Chemical Structure | 1H NMR, 13C NMR | Record Data Here |
| Molecular Weight | Mass Spec. | Record Data Here |
| UV-Vis Absorption (λmax) | UV-Vis Spec. | Record Data Here |
| Photoluminescence (λem) | PL Spec. | Record Data Here |
| Cyclic Voltammetry (HOMO/LUMO) | CV | Record Data Here |
Visualization: Logical Flow for Material Synthesis
Caption: Logical flow for synthesizing a conjugated material from the starting benzoate.
Scale-Up Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate, a key intermediate in the pharmaceutical industry. The following sections outline two primary synthetic routes, purification methods, safety considerations, and waste management protocols to ensure a safe, efficient, and scalable process.
Synthetic Routes
Two viable synthetic routes for the preparation of this compound are presented:
-
Route 1: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This is a well-established and scalable method.
-
Route 2: Esterification of 3-amino-5-bromo-2-hydroxybenzoic Acid. This route offers an alternative approach, particularly if the carboxylic acid is a more readily available starting material.
Route 1: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
This process involves the reduction of a nitro group to an amine using activated iron powder in the presence of an ammonium chloride solution.[1]
Workflow for Route 1:
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (Starting Material)
Adapted from general nitration procedures for phenolic aldehydes.[2]
-
Dissolution: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Methyl 2-hydroxy-3-nitrobenzoate in a suitable solvent such as glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring.
-
Nitrating Mixture: In a separate vessel, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of sulfuric acid, maintaining a low temperature.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of Methyl 2-hydroxy-3-nitrobenzoate over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual acid, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Experimental Protocol: Reduction to this compound
Based on a scalable laboratory procedure.[1]
-
Charging the Reactor: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate and methanol.
-
Addition of Iron: To the stirred mixture, add activated iron powder in one portion.
-
Heating: Heat the reaction mixture to a gentle reflux.
-
Addition of Ammonium Chloride: Slowly add a saturated aqueous solution of ammonium chloride dropwise to the refluxing mixture.
-
Reaction: Maintain the reflux for approximately 3 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add diatomaceous earth and filter the mixture to remove the iron sludge. Wash the filter cake with hot methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization.
Quantitative Data for Route 1 (0.5 mol Scale): [1]
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Volume (mL) |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | 276.04 | 138.02 | 0.5 | - |
| Methanol | 32.04 | - | - | 1000 |
| Activated Iron Powder | 55.85 | 112 | 2.0 | - |
| Saturated Ammonium Chloride Solution | 53.49 (for NH₄Cl) | 80 (of NH₄Cl) | 1.5 | - |
| Diatomaceous Earth | - | 200 | - | - |
| Product | ||||
| This compound (crude) | 246.06 | - | - | - |
| This compound (pure) | 246.06 | 96.85 | 0.39 | - |
| Yield | 78% |
Route 2: Esterification of 3-amino-5-bromo-2-hydroxybenzoic Acid
This route involves the direct esterification of the corresponding carboxylic acid with methanol, typically under acidic catalysis (Fischer esterification).[3][4]
Workflow for Route 2:
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Fischer Esterification
Adapted from general procedures for substituted benzoic acids.[4][5]
-
Reaction Setup: In a reactor equipped for reflux and stirring, suspend 3-amino-5-bromo-2-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-10 hours). Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Quantitative Data for a Generic Fischer Esterification:
| Reagent/Material | Role | Typical Molar Ratio |
| 3-amino-5-bromo-2-hydroxybenzoic acid | Starting Material | 1.0 eq |
| Anhydrous Methanol | Reagent & Solvent | 20 - 40 eq |
| Concentrated Sulfuric Acid | Catalyst | 0.1 - 0.2 eq |
Purification Protocols
Recrystallization: [6]
-
Solvent Screening: Determine a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include methanol/water or ethyl acetate/hexanes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, treat with activated charcoal and filter while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Flash Column Chromatography: [1]
-
Stationary Phase: Use standard flash-grade silica gel.
-
Eluent System: A mixture of hexanes and ethyl acetate is a common starting point. The optimal ratio should be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
Scale-Up and Safety Considerations
Process Safety Management for Exothermic Reactions:
The reduction of nitroaromatics is a highly exothermic process.[7] Therefore, robust process safety management is critical during scale-up.
-
Hazard Analysis: Conduct a thorough hazard and operability (HAZOP) study to identify potential risks, including thermal runaway.
-
Temperature and Pressure Control: Utilize a well-calibrated reactor system with efficient cooling to manage the heat generated. The rate of addition of the ammonium chloride solution should be carefully controlled to maintain a safe operating temperature.
-
Emergency Relief Systems: Ensure the reactor is equipped with appropriate pressure relief devices.
-
Quenching and Kill Systems: Have a documented procedure for quenching the reaction in case of a thermal runaway.
Waste Management: [8]
-
Iron Sludge: The iron oxide sludge generated from the reduction reaction is the primary waste stream. It may contain residual organic compounds and should be treated as hazardous waste. Disposal should be in accordance with local regulations. Potential recycling of the iron oxide can be explored.
-
Solvent Waste: Methanolic and other solvent-containing filtrates should be collected and either recycled through distillation or disposed of as hazardous organic waste.
-
Aqueous Waste: Aqueous waste from extractions and washes should be neutralized and checked for organic content before disposal.
Safety Data Summary:
| Chemical | Key Hazards |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | Harmful if swallowed, causes skin and serious eye irritation. |
| Activated Iron Powder | Flammable solid. |
| Ammonium Chloride | Harmful if swallowed, causes serious eye irritation. |
| This compound | Causes skin and serious eye irritation. |
| Methanol | Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled. |
| Sulfuric Acid | Causes severe skin burns and eye damage. |
Note: Always consult the full Safety Data Sheet (SDS) for each chemical before handling.
References
- 1. This compound 95+% synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diazotization and Sandmeyer Reactions of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the diazotization of methyl 3-amino-5-bromo-2-hydroxybenzoate and its subsequent conversion into various halogenated and cyano-substituted derivatives via the Sandmeyer reaction. The Sandmeyer reaction is a versatile and widely used method in organic synthesis for the transformation of an aromatic amino group into a variety of functional groups, including halides and nitriles.[1][2][3][4] This process involves the formation of a diazonium salt from a primary aromatic amine, which is then decomposed in the presence of a copper(I) salt catalyst to yield the desired substituted aromatic compound.[1][2][3] These transformations are crucial in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Introduction to Diazotization and Sandmeyer Reactions
The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[5][6] These diazonium salts are highly reactive intermediates that can undergo various subsequent reactions.
The Sandmeyer reaction utilizes these in situ generated diazonium salts, which are then treated with a copper(I) halide (e.g., CuCl, CuBr) or copper(I) cyanide (CuCN) to introduce a chloro, bromo, or cyano group, respectively, onto the aromatic ring.[2][3] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[2] The versatility of the Sandmeyer reaction makes it an invaluable tool in medicinal chemistry and drug development for the synthesis of functionalized aromatic building blocks.
Experimental Workflow
The overall experimental workflow for the diazotization and subsequent Sandmeyer reactions of this compound is depicted below.
Figure 1. Experimental workflow for the synthesis of various derivatives from this compound.
Data Presentation
While specific quantitative data for the diazotization and Sandmeyer reactions of this compound is not extensively reported, the following tables summarize typical reaction conditions and yields for analogous substituted anilines, providing a valuable reference for experimental design and optimization.
Table 1: Diazotization Reaction Parameters for Substituted Anilines
| Starting Material | Acid | Diazotizing Agent | Temperature (°C) | Reaction Time | Reference |
| 3-Aminobenzoic acid | HCl | Sodium Nitrite | 0–5 | 15-30 min | [7] |
| 2,5-Dichloroaniline | H₂SO₄/Acetic Acid | Sodium Nitrite | 0–25 | Not specified | [8] |
| 2-Aminobenzoic acid | HCl | Sodium Nitrite | 0–5 | Not specified | [9] |
| 5-Bromo-2-aminobenzoic acid derivative | HCl | Sodium Nitrite | -5 to 10 | 30 min | [10] |
Table 2: Sandmeyer Reaction Parameters and Yields for Diazonium Salts of Substituted Anilines
| Diazonium Salt from | Sandmeyer Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Aminobenzoic acid | CuBr/HBr | - | Water | Not specified | Good conversion | [7] |
| Aniline | CuBr/CuBr₂ | Dibenzo-18-crown-6 | Acetonitrile | 20–25 | 56–99 | [1] |
| 4-Aminobenzoate | CuCl | - | Water/HCl | Not specified | Moderate | [11] |
| Anilinium salt | Ethyl nitrite/Br₂ | Ammonium persulfate | Not specified | Not specified | 55-80 | [1] |
Experimental Protocols
4.1. Materials and Methods
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Copper(I) bromide (CuBr)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (Caution: Highly Toxic)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ice
Safety Precautions: Diazonium salts can be explosive when isolated and dry; they should be prepared in situ at low temperatures and used immediately.[7] Handle all reagents, especially sodium cyanide, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
4.2. Protocol 1: Diazotization of this compound
This protocol describes the in-situ formation of the diazonium salt, which is the common intermediate for the subsequent Sandmeyer reactions.
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in a suitable volume of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0–5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained between 0–5 °C. The addition should take approximately 15-30 minutes.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The resulting solution contains the in-situ generated diazonium salt and is used immediately in the subsequent Sandmeyer reactions.
4.3. Protocol 2: Sandmeyer Reactions
4.3.1. Synthesis of Methyl 3-bromo-5-chloro-2-hydroxybenzoate (Chloro-de-amination)
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 4.2) to the stirred CuCl solution.
-
Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The crude product can be isolated by extraction with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
4.3.2. Synthesis of Methyl 3,5-dibromo-2-hydroxybenzoate (Bromo-de-amination)
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool the CuBr solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 4.2) to the stirred CuBr solution.
-
Observe the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Isolate and purify the product as described in section 4.3.1.
4.3.3. Synthesis of Methyl 3-bromo-5-cyano-2-hydroxybenzoate (Cyano-de-amination)
-
Caution: This reaction involves highly toxic cyanides and must be performed with extreme care in a well-ventilated fume hood.
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Cool the cyanide solution to 0–5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution (from Protocol 4.2) to the stirred cyanide solution.
-
After the addition is complete, the reaction mixture may be gently warmed (e.g., to 50-60 °C) to ensure complete reaction, as indicated by the cessation of nitrogen evolution.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl) to pH 7.
-
Isolate and purify the product as described in section 4.3.1. All waste containing cyanide must be treated with an appropriate neutralizing agent (e.g., bleach) before disposal.
Conclusion
The diazotization of this compound followed by Sandmeyer reactions provides a reliable pathway for the synthesis of a variety of di- and tri-substituted aromatic compounds. These products can serve as valuable intermediates in the development of novel pharmaceuticals and other functional materials. The provided protocols, based on established methodologies for similar substrates, offer a solid foundation for researchers to successfully perform these transformations. Optimization of reaction conditions may be necessary to achieve higher yields and purity for this specific substrate.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Diazotisation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 11. scirp.org [scirp.org]
Protecting group strategies for the functional groups of Methyl 3-amino-5-bromo-2-hydroxybenzoate
Introduction
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a trifunctional aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of three distinct functional groups—an amino group, a hydroxyl group, and a methyl ester—necessitates a carefully designed protecting group strategy to achieve selective transformations at each site. This document outlines orthogonal protecting group strategies, providing detailed protocols and quantitative data for the selective protection and deprotection of the amino and hydroxyl functionalities while preserving the methyl ester.
The primary challenge lies in the differential reactivity of the nucleophilic amino and hydroxyl groups. Generally, the amino group is more nucleophilic than the phenolic hydroxyl group, allowing for its selective protection under controlled conditions.[1] An orthogonal protection strategy enables the selective removal of one protecting group in the presence of others, which is essential for sequential functionalization of the molecule.[2][3]
Chemoselectivity and Orthogonal Strategy
The key to a successful synthetic strategy for this compound is the selective protection of the amino and hydroxyl groups. Due to the higher nucleophilicity of the aromatic amine, it can be selectively protected in the presence of the phenolic hydroxyl group. A popular choice for amine protection is the tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be readily removed with acid.[4][5]
Following the protection of the amino group, the hydroxyl group can then be protected. A common and robust choice for protecting phenols is the use of silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group.[6] The TBDMS group is stable to the acidic conditions used to remove the Boc group, making these two protecting groups an excellent orthogonal pair.[2] The methyl ester is generally stable to the conditions used for the introduction of both Boc and TBDMS protecting groups. However, care must be taken during deprotection, as harsh acidic or basic conditions can lead to its hydrolysis.[7][8]
This application note details two primary strategies:
-
Selective N-protection followed by O-protection: This is the preferred route due to the inherent difference in nucleophilicity between the amino and hydroxyl groups.
-
Selective O-protection: While less common, methods for the selective protection of the hydroxyl group in the presence of the amino group are also discussed.
Data Presentation
The following tables summarize the reaction conditions and expected yields for the protection and deprotection of the functional groups in this compound, based on protocols for analogous systems.
| Protection Step | Protecting Group | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Amino Protection | Boc | (Boc)₂O, Triethylamine (TEA) | Tetrahydrofuran (THF) | 2-4 | 90-95 | [9] |
| Hydroxyl Protection | TBDMS | TBDMS-Cl, Imidazole | Dichloromethane (DCM) | 2-3 | 92-98 | [6] |
| Deprotection Step | Protecting Group to Remove | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Amino Deprotection | Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 | 90-95 | [1][9] |
| Hydroxyl Deprotection | TBDMS | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | 2-4 | 88-94 | [10] |
| Simultaneous Deprotection | Boc and TBDMS | Hydrofluoric acid (HF) in Acetonitrile | Acetonitrile | 0.5-1 | 85-90 | [10] |
Experimental Protocols
Protocol 1: Selective N-Protection of this compound with (Boc)₂O
Objective: To selectively protect the amino group as a tert-butyloxycarbonyl (Boc) carbamate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-hydroxybenzoate.
Protocol 2: O-Protection of Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-hydroxybenzoate with TBDMS-Cl
Objective: To protect the hydroxyl group of the N-Boc protected intermediate as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-hydroxybenzoate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-hydroxybenzoate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask.
-
Add tert-butyldimethylsilyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-(tert-butyldimethylsilyloxy)benzoate.
Protocol 3: Selective N-Deprotection (Boc Removal)
Objective: To selectively remove the Boc protecting group.
Materials:
-
Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-(tert-butyldimethylsilyloxy)benzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc, O-TBDMS protected substrate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography to yield Methyl 3-amino-5-bromo-2-(tert-butyldimethylsilyloxy)benzoate.
Protocol 4: Selective O-Deprotection (TBDMS Removal)
Objective: To selectively remove the TBDMS protecting group.
Materials:
-
Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-(tert-butyldimethylsilyloxy)benzoate
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc, O-TBDMS protected substrate (1.0 eq) in THF.
-
Add the 1 M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Methyl 3-(tert-butoxycarbonyl)amino-5-bromo-2-hydroxybenzoate.
Visualized Workflows
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Application Notes and Protocols for Catalytic Transformations of Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic transformations of Methyl 3-amino-5-bromo-2-hydroxybenzoate. This versatile building block is a valuable starting material for the synthesis of a wide range of complex organic molecules, particularly in the development of novel therapeutics and other biologically active compounds.
Overview of Catalytic Potential
This compound possesses multiple functional groups that can be selectively targeted for catalytic transformations. The presence of a bromine atom on the aromatic ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino and hydroxyl groups offer additional sites for functionalization and can influence the reactivity of the aromatic ring.
The primary catalytic transformations involving the bromo substituent include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Heck-Mizoroki Reaction: For the synthesis of substituted alkenes.
-
Sonogashira Coupling: For the preparation of aryl alkynes.
-
Buchwald-Hartwig Amination: For the introduction of diverse amine functionalities.
These reactions are fundamental in medicinal chemistry for accessing novel chemical matter with potential therapeutic applications.
Synthesis of this compound
A common and efficient method for the synthesis of the title compound is the reduction of its nitro precursor, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Experimental Protocol: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate[1]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | 276.04 | 138.02 | 0.5 | 1.0 |
| Iron powder, activated | 55.84 | 112 | 2.0 | 4.0 |
| Ammonium chloride (saturated solution) | 53.49 | 80 | 1.5 | 3.0 |
| Methanol | 32.04 | 1000 mL | - | - |
| Diatomaceous earth | - | 200 | - | - |
Procedure:
-
To a reaction flask, add Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (138.02 g, 0.5 mol) and methanol (1000 mL).
-
Add activated iron powder (112 g, 2 mol) to the mixture in a single portion.
-
Heat the reaction mixture to a gentle reflux.
-
Slowly add a saturated aqueous solution of ammonium chloride (80 g in water, 1.5 mol) dropwise.
-
Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add diatomaceous earth (200 g) and filter the mixture through a pad of celite.
-
Wash the solid residue thoroughly with hot methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (80-100 mesh) to yield this compound.
Expected Yield: 78% (approximately 96.0 g).[1]
Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide generalized protocols for key palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methodologies for similar aryl bromides and should be optimized for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of a C-C bond between the aryl bromide and an organoboron compound.
| Reagent/Component | Role | Typical Amount (mol%) or Equivalents |
| This compound | Substrate | 1.0 equivalent |
| Arylboronic acid or ester | Coupling Partner | 1.1 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1 - 5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | 2.0 - 3.0 equivalents |
| Solvent (e.g., Toluene, Dioxane, DMF, with water) | Reaction Medium | - |
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate (CAS: 141761-82-2). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. The information is presented in a practical question-and-answer format, combining established protocols with expert insights to ensure scientific integrity and experimental success.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific problems you may encounter during the synthesis, focusing on the most common route: the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
Question 1: Why is my reaction yield of this compound consistently low?
A low yield is one of the most frequent challenges. The root cause often lies in one of three areas: inefficient reduction, suboptimal work-up, or reagent quality.
Answer:
A yield of 78% has been reported for this synthesis under optimized conditions.[1] If your yields are significantly lower, consider the following factors:
-
Inefficient Nitro Group Reduction: The conversion of the nitro group to an amine is the critical transformation. The effectiveness of this step is highly dependent on the reducing agent and the reaction environment.
-
Causality: The most common method employs activated iron powder in the presence of an electrolyte like ammonium chloride.[1] Iron is a cost-effective and efficient single-electron transfer agent for nitro group reductions in protic solvents. Ammonium chloride serves a dual purpose: it acts as a proton source and helps to etch the passivating oxide layer on the iron surface, thereby maintaining its reactivity. Without it, the reaction can be sluggish or incomplete.
-
Solution: Ensure you are using a sufficient excess of activated iron powder (approx. 4 equivalents) and a catalytic amount of ammonium chloride (approx. 3 equivalents relative to the substrate).[1] The reaction should be heated to a gentle reflux in methanol to ensure an adequate reaction rate.
-
-
Suboptimal Work-up and Product Isolation: Significant product loss can occur during post-reaction processing.
-
Causality: The product is a solid, and the work-up involves filtering off the iron powder and iron salts. The product can precipitate with or adsorb onto these solids, leading to physical losses.
-
Solution: A reported protocol suggests mixing the cooled reaction mixture with diatomaceous earth before filtration.[1] This creates a more porous filter cake, preventing it from becoming too compact and trapping the product. Crucially, wash the filter cake thoroughly with several portions of hot methanol until no more product is detected in the washings (monitored by TLC).[1]
-
-
Poor Quality of Starting Material: The purity of your starting material, Methyl 5-bromo-2-hydroxy-3-nitrobenzoate, is paramount.
-
Causality: Impurities in the starting material can consume reagents or introduce side products that complicate purification and reduce the isolated yield of the desired product.
-
Solution: Verify the purity of the nitro-compound precursor by NMR or LC-MS before starting the reaction. If necessary, purify it by recrystallization or column chromatography.
-
Optimized Reaction Parameters Summary
| Parameter | Recommended Value | Rationale |
| Substrate | Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | 1.0 equivalent |
| Reducing Agent | Activated Iron Powder | 4.0 equivalents |
| Activator | Saturated Ammonium Chloride Solution | 3.0 equivalents |
| Solvent | Methanol | Sufficient for gentle reflux |
| Temperature | Gentle Reflux | To ensure sufficient reaction rate |
| Reaction Time | ~3 hours (Monitor by TLC) | To drive the reaction to completion |
Question 2: My reaction seems incomplete. How can I drive it to completion?
Answer:
An incomplete reaction is typically identified by the presence of the starting material on a Thin-Layer Chromatography (TLC) plate after the expected reaction time.
-
Monitor Progress with TLC: This is the most critical step. Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The starting nitro compound is significantly less polar than the resulting amine product. The product will have a much lower Rf value. The reaction is complete when the spot corresponding to the starting material has completely disappeared.[1]
-
Re-evaluate Reagent Stoichiometry: As mentioned, a 4-fold excess of iron powder is recommended.[1] If the reaction stalls, it may be due to insufficient reducing agent.
-
Ensure Proper Reflux: The reaction requires thermal energy. A "gentle reflux" means the solvent is boiling smoothly. If the heating is insufficient, the reaction rate will be too low.
Visualizing the Experimental Workflow
The following diagram outlines the key steps from reaction setup to product isolation.
Caption: Experimental workflow for the synthesis of this compound.
Question 3: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?
Answer:
Aside from unreacted starting material, other impurities are generally minimal in this specific reduction if performed correctly. However, if reaction conditions are not well-controlled, side products can form.
-
Potential Impurities:
-
Unreacted Starting Material: The most common "impurity." Solution: Ensure the reaction goes to completion as described above.
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Hydroxylamine Intermediate: Incomplete reduction can sometimes lead to the formation of a hydroxylamine intermediate. This is usually transient and will convert to the amine with sufficient time and reducing agent.
-
Dehalogenated Product: While less common with iron-based reductions compared to some catalytic hydrogenations, loss of the bromine atom is a theoretical possibility under harsh conditions.
-
-
Troubleshooting with a Decision Tree:
References
Identifying and minimizing byproducts in the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles and potential pitfalls, you can effectively identify and minimize byproducts, leading to a higher yield and purity of your target compound.
Synthesis Overview: A Two-Step Approach
The most common and reliable synthetic route to this compound involves a two-step process starting from Methyl 5-bromo-2-hydroxybenzoate. This process includes:
-
Electrophilic Nitration: Introduction of a nitro group at the C3 position of the aromatic ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield the final product.
This guide will address potential issues in both of these critical steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Electrophilic Nitration of Methyl 5-bromo-2-hydroxybenzoate
Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?
A1: The hydroxyl (-OH) and ester (-COOCH₃) groups on the starting material have competing directing effects in electrophilic aromatic substitution. While the hydroxyl group is a strong ortho-, para-director and the ester is a meta-director, the formation of the 3-nitro isomer is favored. However, improper reaction conditions can lead to the formation of other isomers.
Troubleshooting Strategies:
-
Temperature Control: This is the most critical parameter. The nitration of phenols and their derivatives is highly exothermic.[1] Run the reaction at a low temperature (typically 0-5 °C) to minimize the formation of undesired isomers and prevent over-nitration.[2]
-
Rate of Nitrating Agent Addition: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and dropwise to maintain a consistent low temperature and prevent localized overheating.
-
Choice of Nitrating Agent: For highly activated systems like phenols, milder nitrating agents can sometimes offer better control. However, for this specific substrate, a standard nitric acid/sulfuric acid mixture is generally effective when temperature is well-controlled.
Potential Isomeric Byproducts:
| Byproduct Name | Structure | Rationale for Formation |
| Methyl 5-bromo-2-hydroxy-4-nitrobenzoate | Isomer | Although less favored, some para-nitration to the hydroxyl group can occur. |
| Methyl 5-bromo-2-hydroxy-6-nitrobenzoate | Isomer | Ortho-nitration to the hydroxyl group is also a possibility, though sterically hindered. |
| Dinitro products | Over-nitration | Excessive nitrating agent or elevated temperatures can lead to the addition of a second nitro group. |
Q2: I am observing significant oxidation of my starting material, resulting in a dark-colored reaction mixture and low yield. What is causing this and how can I prevent it?
A2: Phenolic compounds are susceptible to oxidation, especially in the presence of strong oxidizing agents like nitric acid.
Troubleshooting Strategies:
-
Maintain Low Temperatures: As with controlling regioselectivity, keeping the reaction temperature low is crucial to minimize oxidative side reactions.
-
Protecting Groups: In some challenging cases, the hydroxyl group can be protected (e.g., as an acetate or ether) before nitration and then deprotected afterward. However, for this synthesis, careful control of reaction conditions is usually sufficient.
Part 2: Reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
A common and effective method for this reduction is the use of iron powder in the presence of an acid or an ammonium salt.[3]
Q3: My reduction reaction is incomplete, and I am isolating a mixture of the starting material and the desired amine. How can I drive the reaction to completion?
A3: Incomplete reduction is a frequent issue and can be attributed to several factors.
Troubleshooting Strategies:
-
Activation of Iron Powder: The reactivity of iron powder can vary. Pre-treating the iron powder with a dilute acid (like HCl) to remove any passivating oxide layer can significantly improve its effectiveness.
-
Sufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the iron powder.
-
Reaction Time and Temperature: While many reductions proceed at room temperature, some may require gentle heating to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
Solvent System: The starting nitro compound should be reasonably soluble in the chosen solvent system (e.g., methanol/water, ethanol/water) to ensure efficient contact with the reducing agent.
dot
References
Technical Support Center: Effective Purification of Crude Methyl 3-amino-5-bromo-2-hydroxybenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude Methyl 3-amino-5-bromo-2-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities typically arise from the synthetic route, which often involves the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[1][2] Potential impurities include:
-
Unreacted Starting Material: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.
-
Incomplete Reduction Byproducts: Intermediates from the nitro group reduction.
-
Reagents from Synthesis: Residual iron powder or iron salts from the reduction step.[1]
-
Solvents: Residual solvents used during the reaction or initial workup, such as methanol.[1]
-
Side-reaction Products: Potential over-brominated species or other isomers formed during the synthesis of precursors.[3][4]
Q2: What are the recommended primary methods for purifying the crude product?
A2: The two most effective and commonly used methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.[2] Flash chromatography over silica gel is a documented method for achieving high purity.[1]
Q3: How can I monitor the progress and success of the purification?
A3: Thin-Layer Chromatography (TLC) is an essential analytical technique for monitoring the purification process.[2] It helps in identifying the number of components in the crude mixture, tracking the separation during column chromatography, and assessing the purity of the final fractions. High-Performance Liquid Chromatography (HPLC) can be used for a more precise quantitative analysis of the final product's purity.[2]
Q4: My final product has a broad or depressed melting point. What does this indicate?
A4: A broad melting point range is a strong indicator of impurities. The presence of unreacted starting materials, byproducts, or residual solvents can disrupt the crystalline lattice of the pure compound, leading to a lower and broader melting point. Further purification is recommended to obtain a sharp melting point.
Troubleshooting Guide
Problem 1: The crude product is a dark, oily, or tarry substance and fails to solidify.
| Possible Cause | Suggested Solution |
| High Concentration of Impurities | The presence of significant amounts of unreacted starting materials or byproducts can act as a eutectic mixture, lowering the melting point and preventing solidification. Attempt to purify a small sample by column chromatography to isolate the product and encourage crystallization.[5] |
| Residual Solvent | Solvent remaining from the workup can prevent the product from solidifying.[5] Ensure the crude material is thoroughly dried under a high vacuum, possibly with gentle heating if the compound is thermally stable. |
| Residual Metal Salts | If the synthesis involved iron (e.g., Fe/NH₄Cl reduction), residual iron salts can result in a dark, intractable residue.[1] Ensure the workup procedure, which may involve filtering through diatomaceous earth (Celite), is performed carefully to remove all inorganic solids.[1] |
Problem 2: Poor separation or significant streaking during silica gel column chromatography.
| Possible Cause | Suggested Solution |
| Acid-Base Interaction | The amino group on your product is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking and poor elution.[6][7] |
| Incorrect Mobile Phase Polarity | If the eluent is not polar enough, the compound will not move from the baseline. If it is too polar, all components will elute together near the solvent front. |
| Column Overloading | Loading too much crude material onto the column leads to broad bands that cannot be effectively separated. |
Problem 3: The product "oils out" instead of crystallizing during recrystallization.
| Possible Cause | Suggested Solution |
| Solution Cooled Too Quickly | Rapid cooling can cause the product to separate from the solution as a supercooled liquid (oil) rather than forming crystals. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. |
| Inappropriate Solvent Choice | The solvent may be too good a solvent for the compound, even at low temperatures, or impurities may be preventing crystal lattice formation. Try a different solvent system. Using a two-solvent system (one in which the compound is soluble and one in which it is insoluble) and slowly adding the anti-solvent can often induce crystallization.[5] |
| High Impurity Load | If the concentration of impurities is too high, it can inhibit crystallization. Purify the material first by column chromatography to remove the bulk of impurities and then recrystallize the resulting solid. |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, inexpensive, scalable, and effective for removing small amounts of impurities with different solubilities.[2][8] | May not effectively separate isomers or impurities with similar solubility; risk of product "oiling out"; potential for significant product loss in the mother liquor.[8] |
| Column Chromatography | >99% | 40-75% | Excellent for separating complex mixtures and compounds with similar polarities, including isomers.[2][8] | More time-consuming, requires larger volumes of solvents, more complex setup, and potential for irreversible product adsorption onto the stationary phase.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation of your product from impurities. A good target is an Rf value of 0.25-0.35 for the desired compound. Start with mixtures of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Amine Deactivation (Crucial Step): To prevent streaking, add a small amount of a competing amine like triethylamine (TEA) to your mobile phase (typically 0.5-1% by volume).[6][7] Equilibrate the column with this modified eluent before loading your sample.
-
Column Packing: Prepare a slurry of silica gel (80-100 mesh is suitable) in the mobile phase and carefully pack the column to avoid air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. For less soluble compounds, use a stronger solvent like dichloromethane and adsorb the mixture onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve the crude product when hot but not when it is cold. Test small amounts of your crude product in various solvents (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene, or mixed solvent systems like Hexane/Ethyl Acetate) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Stirring and heating on a hot plate will facilitate this process.
-
Hot Filtration (if necessary): If insoluble impurities (like dust or residual iron salts) are present in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor performance in column chromatography.
References
- 1. This compound 95+% synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Methods for removing iron catalyst from the reaction mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of iron catalysts from reaction mixtures. As iron catalysis gains prominence in organic synthesis for its low cost and environmental friendliness, robust purification strategies are critical for ensuring the quality and safety of final products, particularly Active Pharmaceutical Ingredients (APIs).[1]
This resource is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to empower you to tackle purification challenges effectively.
FAQ 1: How do I choose the right method for removing an iron catalyst?
Answer:
Selecting the optimal removal strategy depends on several factors: the nature of the catalyst (homogeneous vs. heterogeneous), the properties of your product (solubility, stability), the required level of purity, and the scale of the reaction.
The decision process can be broken down as follows:
-
Identify Catalyst Type: Is your iron catalyst dissolved in the reaction medium (homogeneous) or is it a solid (heterogeneous)?
-
Assess Product Stability & Properties: Can your product withstand changes in pH or exposure to aqueous solutions? Is it a solid that can be crystallized?
-
Define Purity Requirements: Are you working on an early-stage intermediate, or a final API that requires extremely low residual metal levels (e.g., <10 ppm)?[2]
To simplify this selection process, we have developed the following decision tree:
Caption: Decision tree for selecting an iron catalyst removal method.
Troubleshooting Guides
Scenario 1: Heterogeneous Catalyst Issues
Q: I filtered off my solid-supported iron catalyst, but my product solution is still colored and ICP-MS analysis shows significant iron leaching. What should I do?
A: This is a common issue known as catalyst leaching, where the active iron species detaches from the solid support and contaminates the product.[3] Here’s a troubleshooting guide:
-
Investigate the Cause:
-
Harsh Reaction Conditions: High temperatures or strongly coordinating solvents/reagents can break the bonds holding the iron to its support.
-
Support Instability: The support material itself (e.g., silica, polymer) may not be stable under your reaction conditions.
-
Weak Catalyst Anchoring: The method used to immobilize the catalyst may have resulted in weakly adsorbed species.[3]
-
-
Solutions & Protocols:
-
Pre-Wash the Catalyst: Before use, wash the catalyst with the reaction solvent to remove any non-covalently bound or loosely adsorbed iron. A Soxhlet extraction can be employed for rigorous pre-treatment to ensure stability.[3]
-
Optimize Reaction Conditions: Attempt the reaction at a lower temperature or screen alternative, less-coordinating solvents.
-
Implement a Polishing Step: After the primary filtration, the most effective way to remove leached, dissolved iron is with a secondary "polishing" step.
-
Metal Scavenging: Pass the filtrate through a cartridge or stir with a solid-supported metal scavenger. For iron, silica-based scavengers with imidazole functionalities are highly effective.[4][5]
-
Activated Carbon Treatment: Stirring the solution with activated carbon followed by filtration can also effectively adsorb residual iron complexes.[6]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for purification, often leaving ionic impurities like iron salts in the mother liquor.[7]
-
-
Scenario 2: Homogeneous Catalyst Removal
Q: I am using FeCl₃ as a catalyst. My product is a polar molecule that is sensitive to water. How can I remove the iron without a traditional aqueous workup?
A: This is a classic challenge, as many iron removal techniques involve water. Direct aqueous extraction or precipitation would likely lead to product loss or degradation. Here are field-proven, non-aqueous strategies:
-
Method 1: Solid-Supported Scavenging (Recommended)
-
Why it works: This is the cleanest and often most effective method. Scavengers are highly selective for metals and, being solid-supported, are easily removed by simple filtration, avoiding a complex workup.
-
Protocol: Using SiliaMetS Imidazole
-
Once the reaction is complete, dilute the reaction mixture with a non-polar, aprotic solvent (e.g., Toluene, Dichloromethane).[8]
-
Add a silica-based iron scavenger, such as SiliaMetS Imidazole (Si-IMI), which is considered a preferred scavenger for iron.[4][5] A typical starting point is 3-5 equivalents relative to the amount of iron catalyst used.
-
Stir the suspension at room temperature for 1-4 hours. Reaction time can be optimized.[8]
-
Filter the mixture through a pad of celite or a syringe filter to remove the scavenger-bound iron complex.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate to obtain your purified product.
-
-
-
Method 2: Adsorptive Filtration
-
Why it works: You can pass the crude reaction mixture through a plug of a solid adsorbent that will retain the polar iron salts while allowing your less-polar (though still polar) product to elute.
-
Protocol: Silica or Alumina Plug Filtration
-
In a fume hood, pack a chromatography column or a fritted funnel with a 5-10 cm plug of silica gel or basic alumina.
-
Dilute your crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Carefully load the solution onto the plug.
-
Elute your product using your chosen solvent, collecting the filtrate. The iron catalyst should remain adsorbed at the top of the plug.
-
Monitor the elution by TLC to ensure you collect all of your product.
-
-
Q: My attempt to remove a soluble iron catalyst by precipitation resulted in a colloidal suspension and incomplete removal. How can I fix this?
A: Incomplete precipitation is typically due to incorrect pH, incomplete oxidation of the iron, or insufficient settling time. The goal is to convert soluble ferrous iron (Fe²⁺) into insoluble ferric hydroxide (Fe(OH)₃).[9][10][11]
-
Troubleshooting Steps:
-
Ensure Complete Oxidation: The conversion of dissolved ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) is crucial for effective precipitation.[9] If your reaction conditions are reducing, you may need to add a mild oxidant like air (by bubbling it through the solution) or a controlled amount of hydrogen peroxide before pH adjustment.[12]
-
Strict pH Control: The precipitation of Fe(OH)₃ is highly pH-dependent, with optimal precipitation occurring at a pH ≥ 7.[9] Use a pH meter and slowly add a base (e.g., dilute NaOH, Na₂CO₃) to the vigorously stirred solution to reach a target pH of 7.5-8.0. Avoid "pH shock" from adding concentrated base too quickly, which can form fine, hard-to-filter particles.[11]
-
Increase Settling Time: Allow the mixture to stir or stand for a sufficient period (30 minutes to several hours) to permit the small precipitate particles to agglomerate, making them easier to filter.
-
Use a Flocculant/Co-precipitant: In challenging cases, adding a co-precipitant like alum can help gather the fine iron hydroxide particles into a more substantial floc that is easily filtered.[13]
-
Improve Filtration: Use a filter aid like Celite® to prevent the fine precipitate from clogging the filter paper.
-
Comparison of Key Iron Removal Methods
| Method | Catalyst Type | Pros | Cons | Best For |
| Filtration/Centrifugation | Heterogeneous | Simple, fast, low cost, scalable.[14] | Ineffective if catalyst is nano-sized or leaches; potential for filter clogging.[14] | Recovering solid-supported or magnetic catalysts.[15] |
| Precipitation | Homogeneous | Cost-effective, suitable for large scale.[13][16] | Requires pH adjustment; may form fine particles; can trap product in the precipitate.[11] | Removing high concentrations of iron where moderate purity is acceptable. |
| Liquid-Liquid Extraction | Homogeneous | Can handle large volumes; integrates well into standard workups.[17] | Requires immiscible solvents; can be emulsion-prone; may not achieve very low ppm levels. | Separating iron salts into an aqueous phase when the product is non-polar. |
| Metal Scavenging | Homogeneous | High selectivity and efficiency; achieves very low ppm levels; simple filtration workup.[2][4] | Scavengers can be expensive; requires stoichiometric amounts. | Final API purification; situations requiring ultra-high purity.[2][7] |
| Crystallization | Homogeneous | Excellent for achieving high purity; scalable.[7] | Only applicable to solid products; potential for product loss in mother liquor. | Purifying solid organic compounds from ionic metal impurities. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. US3929599A - Process for removing iron from an aqueous acid solution containing iron and copper - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
- 8. apeiron-synthesis.com [apeiron-synthesis.com]
- 9. nobel.srl [nobel.srl]
- 10. starkefiltermedia.com [starkefiltermedia.com]
- 11. Iron removal mechanism (physical filtration method) « TOHKEMY CORPORATION [tohkemy.co.jp]
- 12. Effective Iron Water Filtration Techniques Explained - Olympian Water Testing, LLC [olympianwatertesting.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Methods for Recycling Heterogenous Catalysts | Encyclopedia MDPI [encyclopedia.pub]
- 15. Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. pubs.acs.org [pubs.acs.org]
Common side reactions during the reduction of the nitro group
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the reduction of nitro groups. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nitro group reduction is incomplete, and I'm isolating starting material. What are the common causes and solutions?
A1: Incomplete reduction is a frequent issue that can stem from several factors related to reagents, catalysts, and reaction conditions. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Reagent and Catalyst Activity:
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): The activity of the catalyst is crucial. Catalysts can deactivate over time or due to improper storage. Ensure you are using a fresh or reliably sourced catalyst. If you suspect catalyst poisoning, consider using a fresh batch or increasing the catalyst loading.[1] For challenging reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂, Zn/AcOH): The purity and surface area of the metal are important. Use finely powdered metal and consider activation if required. The concentration of the acid is also a critical factor for the reaction rate.[1]
-
Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. It is always best to use fresh, high-quality reagents.[1]
-
-
Solvent and Solubility:
-
Poor solubility of the nitro compound in the reaction solvent can significantly hinder the reaction rate.[1] The starting material must be soluble for the reaction to proceed efficiently.
-
For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as ethanol/water or acetic acid.[1] Protic co-solvents can often improve the efficiency of hydrogenation reactions.[1]
-
-
Reaction Temperature:
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?
A2: The formation of these side products is a common challenge due to the stepwise nature of nitro group reduction. The key to improving selectivity is to control the reaction conditions to favor the complete six-electron reduction to the amine.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
Some reducing agents are more prone to stopping at intermediate stages. For instance, using lithium aluminum hydride (LiAlH₄) for the reduction of aromatic nitro compounds can lead to the formation of azo products.[1][2]
-
Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (Fe, Sn, Zn in acid) are generally more effective at achieving complete reduction to the amine.[1]
-
-
Stoichiometry of Reducing Agent:
-
Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.[1]
-
-
Temperature Control:
-
pH of the Reaction Medium:
-
The selectivity of metal-based reductions is highly dependent on the pH of the reaction medium. For example, the reduction of nitrobenzene with zinc in acidic or alkaline solutions can lead to different product distributions.[4]
-
The following diagram illustrates the general reduction pathway and the points where common side reactions can occur.
Q3: My starting material contains other reducible functional groups (e.g., halogens, carbonyls, nitriles). How can I selectively reduce the nitro group?
A3: Achieving chemoselectivity is a critical aspect of nitro group reduction in complex molecules. The choice of reducing agent and reaction conditions is paramount.
Troubleshooting Workflow for Chemoselectivity:
-
Halogens (Cl, Br, I):
-
Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause hydrodehalogenation, especially with aryl halides.[5]
-
To avoid dehalogenation, consider using sulfided platinum on carbon (Pt/C) or Raney Nickel.[2][5][6]
-
Non-catalytic methods like SnCl₂ or Fe/HCl are also good options as they generally do not cause dehalogenation.[5]
-
-
Carbonyls (Ketones/Aldehydes):
-
SnCl₂·2H₂O in ethanol or ethyl acetate is highly selective for the reduction of nitro groups over carbonyls.[5]
-
-
Nitriles:
-
Nitriles can be reduced to amines under similar conditions as nitro groups. SnCl₂·2H₂O is a good choice as it generally does not affect nitriles.[5]
-
-
Alkenes/Alkynes:
Data Presentation: Comparison of Selective Nitro Reduction Methods
The following table summarizes the performance of various common methods for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.
| Functional Group to Preserve | Reagent/Catalyst | Hydrogen Source | Typical Solvent(s) | Typical Yield (%) | Selectivity | Notes |
| Ketone/Aldehyde | SnCl₂·2H₂O | - | Ethanol, Ethyl Acetate | 85-95 | Excellent | Mild and highly selective for nitro groups.[5] |
| Halogen (Aryl) | Sulfided Pt/C | H₂ | Methanol, Ethanol | 80-95 | High | Minimizes hydrodehalogenation.[6] |
| Halogen (Aryl) | Fe/HCl | - | Ethanol, Water | 80-90 | Excellent | A classic and robust method that avoids dehalogenation.[5] |
| Nitrile | SnCl₂·2H₂O | - | Ethanol | 80-95 | Excellent | Generally does not reduce nitriles.[5] |
| Alkene | Na₂S | - | Water, Methanol | 70-85 | Good | Can be selective for the nitro group over isolated double bonds.[5] |
| Ester | NaBH₄/FeCl₂ | - | Methanol, Water | 75-90 | Good | This system shows good selectivity for nitro groups over esters.[5] |
Experimental Protocols
Protocol 1: Selective Reduction of a Nitroarene using Activated Iron (Fe/HCl)
This protocol is adapted from a procedure for the chemoselective reduction of nitroarenes.[7]
-
Materials:
-
Nitroarene (1.0 eq)
-
Iron powder (activated) (3.0-5.0 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Water
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene and ethanol.
-
Add the activated iron powder to the solution.
-
Slowly add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Protocol 2: Catalytic Hydrogenation of a Nitroarene using Palladium on Carbon (Pd/C)
This is a general procedure for catalytic hydrogenation.
-
Materials:
-
Nitroarene (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or cylinder)
-
-
Procedure:
-
In a flask suitable for hydrogenation, dissolve the nitroarene in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Pd/C can be pyrophoric and should be handled with care, especially when dry.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.[1]
-
Protocol 3: Selective Reduction of m-Dinitrobenzene to m-Nitroaniline
This protocol is based on the selective reduction using sodium polysulfide.[8][9]
-
Materials:
-
m-Dinitrobenzene (1.0 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Water
-
-
Procedure:
-
Prepare a solution of sodium polysulfide by dissolving sodium sulfide and sulfur in water and heating the mixture.
-
In a separate flask, dissolve m-dinitrobenzene in hot water or an ethanol/water mixture.
-
Slowly add the hot sodium polysulfide solution to the m-dinitrobenzene solution while maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for a short period, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter the precipitated m-nitroaniline.
-
Wash the product with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure m-nitroaniline.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective reductions of nitroarenes to anilines using metallic zinc in near-critical water - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. chempedia.in [chempedia.in]
Technical Support Center: Optimizing Reaction Temperature and Time
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the optimization of chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the first parameters I should consider when optimizing a chemical reaction?
Key variables to tune when optimizing a reaction include reaction time, temperature, and the concentration of reagents. These factors have a significant influence on reaction kinetics, selectivity, and overall yield and often interact in complex ways. Other critical parameters to consider are the choice of catalyst, solvent, and pH.[1]
Q2: How does temperature specifically affect my reaction outcomes?
Temperature is a critical factor influencing the rate of nearly all chemical reactions.[][3]
-
Increased Rate: Raising the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, which accelerates the reaction rate.[3]
-
Byproduct Formation: Different temperatures can favor different reaction pathways. An excessively high temperature might cause the decomposition of reactants or products, leading to increased impurity levels.[4]
-
Activation Energy: For a reaction to occur, molecules must collide with sufficient energy, known as the activation energy. Higher temperatures provide this necessary energy, breaking existing bonds and forming new ones to create products.[3]
Q3: Why is optimizing reaction time so important?
Optimizing reaction time is crucial for balancing conversion efficiency with selectivity.
-
Incomplete Reaction: Insufficient reaction time will prevent the reaction from reaching completion, resulting in a low yield of the desired product.[4]
-
Impurity Formation: Conversely, excessively long reaction times can lead to the degradation of the product or the formation of side products, which reduces the overall yield and purity.[4]
Q4: My reaction is giving a low yield. What are the likely causes related to temperature and time?
Suboptimal temperature and reaction time are primary causes of low yields.[4] An inadequate temperature can lead to a very slow reaction rate, while a temperature that is too high can cause degradation of reactants or products.[4] Similarly, a reaction time that is too short prevents the reaction from completing, and a time that is too long can increase the formation of byproducts, thus lowering the yield of the desired product.[4]
Q5: I'm observing high levels of impurities. How can I address this by modifying temperature and time?
Impurity formation is often highly dependent on reaction temperature.[4] Different reaction pathways, some leading to undesirable byproducts, can be favored at different temperatures.[4] It is critical to carefully control the temperature to favor the desired reaction pathway. Furthermore, prolonged reaction times can cause the desired product to degrade into impurities, so optimizing the duration is equally important.[4]
Q6: My experimental results are not reproducible. What could be the issue?
Inconsistent reaction conditions, especially temperature fluctuations, are a frequent cause of poor reproducibility.[4] Even small deviations in temperature can lead to different outcomes.[4] It is essential to ensure that your temperature control equipment is properly calibrated and that the reaction time is precisely controlled in every experiment.[4]
Troubleshooting Guide
Issue: Low Product Yield
This workflow helps diagnose and resolve common causes of low reaction yield related to time and temperature.
Caption: Troubleshooting workflow for low reaction yield.
Issue: High Impurity Levels
The following diagram illustrates the relationship between reaction parameters and the formation of impurities, guiding optimization efforts.
References
Column chromatography vs. recrystallization for purifying Methyl 3-amino-5-bromo-2-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 3-amino-5-bromo-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the two primary purification techniques for this compound: column chromatography and recrystallization. Here, you will find not just protocols, but the underlying principles and troubleshooting strategies to empower you to make informed decisions and overcome common challenges in your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization. The choice between these techniques depends on factors such as the impurity profile, the desired final purity, the scale of the purification, and available resources.[1][2]
Q2: When should I choose column chromatography over recrystallization?
Column chromatography is generally preferred in the following scenarios:
-
Complex impurity profiles: When the crude material contains impurities with polarities similar to the target compound.
-
Non-crystalline products: If the crude product is an oil or an amorphous solid that is difficult to crystallize.[1]
-
Small-scale purifications: It is often faster for purifying small quantities of material.[3][4]
-
Initial purification: It is frequently used as a first-pass purification to remove the bulk of impurities before a final polishing step by recrystallization.[3]
Q3: When is recrystallization the more suitable option?
Recrystallization is often the superior choice for:
-
High purity requirements: It has the potential to yield exceptionally pure crystalline material, often exceeding 98% purity.[1][2]
-
Large-scale purifications: It is more cost-effective and scalable for larger quantities of product.[1][5]
-
Crystalline solids: The target compound must be a thermally stable crystalline solid.[1]
Q4: What are the key differences between column chromatography and recrystallization?
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity.[1] | Difference in solubility of the compound and impurities in a solvent at varying temperatures.[1] |
| Typical Purity | Good to Excellent (>99% for some compounds).[1] | Good to Excellent (>98%).[1] Can be higher with multiple recrystallizations.[3][4] |
| Yield | Variable, dependent on separation efficiency and fraction collection.[1] | Moderate to High (>80% possible).[1] |
| Scalability | Can be cumbersome and expensive to scale up.[1] | Easily scalable for larger quantities.[1][5] |
| Time Consumption | Generally faster for small-scale purifications.[1] | Can be time-consuming due to slow cooling and drying steps.[1] |
| Cost-Effectiveness | More expensive due to the cost of stationary phase and large solvent volumes.[1] | Generally more cost-effective, especially at a larger scale.[1][5] |
| Applicability | Applicable to a wider range of compounds, including oils and non-crystalline solids.[1] | Best for thermally stable crystalline solids.[1] |
Troubleshooting Guide: Column Chromatography
The purification of this compound by column chromatography can present challenges due to its polar nature, arising from the amine and hydroxyl functional groups.
Issue 1: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
-
Cause: The compound is highly polar and strongly adsorbs to the silica gel.
-
Solution:
-
Increase Solvent Polarity: A more polar mobile phase is required. A common strategy for highly polar compounds is to add a small percentage of methanol to the eluent. For aminobenzoate derivatives, a solvent system containing ammonia can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and try eluting with 1-10% of this solution in dichloromethane.[6]
-
Consider Reversed-Phase Chromatography: If the compound is still immobile, reversed-phase silica (e.g., C18) can be used, where a polar mobile phase (like water/acetonitrile or water/methanol) will elute the compound.[6][7]
-
Issue 2: The compound streaks or "tails" down the column, leading to poor separation and mixed fractions.
-
Cause: This is a common issue with amines and other polar compounds on silica gel.[8] It can be due to strong interactions with acidic silanol groups on the silica surface or overloading the column.
-
Solution:
-
Add a Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Deactivate the Silica Gel: Reduce the acidity of the silica gel to minimize decomposition of sensitive compounds.[6]
-
Reduce Sample Load: Overloading the column can lead to tailing. Ensure the amount of crude material is appropriate for the column size.
-
Increase Eluent Polarity After Elution Begins: Once the compound starts to elute, you can gradually increase the polarity of the mobile phase to push it off the column faster and reduce tailing.[6]
-
Issue 3: The compound appears to be decomposing on the column.
-
Cause: The acidic nature of silica gel can cause degradation of some compounds.
-
Solution:
-
Test for Stability: Before running a large-scale column, spot the compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any new spots have appeared, indicating decomposition.[6]
-
Use an Alternative Stationary Phase: If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.[6]
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography of polar compounds.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but success depends on selecting the right solvent and controlling the crystallization process.
Issue 1: The compound "oils out" instead of forming crystals.
-
Cause: The compound's solubility in the hot solvent is too high, or the solution is cooling too rapidly. Oiling out can also occur if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
-
Use a Larger Volume of Solvent: This will create a less saturated solution.
-
Cool the Solution More Slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also help.
-
Change the Solvent System: Select a solvent in which the compound has lower solubility at elevated temperatures. A mixed solvent system can be beneficial.[9]
-
Issue 2: No crystals form, even after the solution has cooled completely.
-
Cause: The solution is not supersaturated, either because too much solvent was used or the compound is very soluble in the chosen solvent even at low temperatures.[10]
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Then, allow it to cool again.[10]
-
Issue 3: The recrystallized product is not significantly purer than the crude material.
-
Cause: The chosen solvent may not be effective at excluding the impurities, or the impurities may have co-crystallized with the product.
-
Solution:
-
Re-evaluate the Solvent: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often significantly improve purity.[3][4]
-
Workflow for Troubleshooting Recrystallization
Caption: General workflow for recrystallization with troubleshooting points.
Experimental Protocols
Safety First: Handling Brominated Aromatic Compounds
This compound is a brominated organic compound and should be handled with appropriate safety precautions.
-
Engineering Controls: Always work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles at all times.[11]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[12]
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures) to find a system that gives the target compound an Rf value of approximately 0.3-0.4 and good separation from impurities.[6]
-
Visualize the spots under UV light and/or with a suitable stain. For aromatic amines, various visualization agents can be used.[13]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[14]
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[14]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions.
-
Maintain a constant flow rate. If necessary, a gradient of increasing solvent polarity can be used to elute more polar compounds.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[1]
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product (approx. 50 mg) into several test tubes.
-
Add a small amount (approx. 0.5 mL) of different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to each test tube.[9][15][16]
-
Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show solubility at room temperature. The ideal solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a good yield of crystals.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring. Add the solvent portion-wise until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[17]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. Chromatography [chem.rochester.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. LCSS: BROMINE [web.stanford.edu]
- 13. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. reddit.com [reddit.com]
- 16. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Technical Support Center: Solvent Selection for High-Purity Recrystallization
Welcome to the technical support center for crystallization. This guide is designed for researchers, scientists, and drug development professionals who rely on recrystallization for the purification of solid organic compounds. The selection of an appropriate solvent is the most critical step in achieving high purity and yield. This document provides in-depth, experience-based guidance in a direct question-and-answer format to address the specific challenges you encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles that govern the choice of a recrystallization solvent. Understanding these concepts is key to troubleshooting and optimizing your purification protocols.
Q1: What are the essential properties of an ideal recrystallization solvent?
An ideal recrystallization solvent must satisfy several criteria to be effective. The primary requirement is a significant difference in the solute's solubility at high and low temperatures.[1][2] Specifically, the solvent should:
-
Exhibit a high-temperature coefficient: The compound to be purified should be highly soluble in the solvent at or near its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2][3][4][5] This property is crucial for recovering a high yield of crystals upon cooling.[6]
-
Selectively dissolve the target compound: The solvent should either not dissolve impurities at all, allowing them to be filtered off from the hot solution, or dissolve them so well that they remain in the cold solvent (the "mother liquor") after the desired compound has crystallized.[7][8][9]
-
Be non-reactive: The solvent must be chemically inert and not react with the compound being purified.[4][5][7][9][10]
-
Have a suitable boiling point: The boiling point should be high enough to create a large temperature differential for solubility but low enough to be easily removed from the purified crystals by evaporation.[5][6][11] Crucially, the solvent's boiling point must be lower than the melting point of the solute to prevent the compound from "oiling out" instead of crystallizing.[5][6]
-
Be volatile: A volatile solvent is easier to remove from the final crystals, ensuring a pure, dry product.[4][7][9][10]
-
Be safe and inexpensive: Whenever possible, choose solvents that are non-toxic, non-flammable, and affordable.[7][8][9]
Q2: How does the "like dissolves like" principle guide solvent selection?
The adage "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[1][3] When selecting a solvent, consider the polarity of your target compound.
-
Polar Compounds (containing functional groups like -OH, -NH, -COOH) will dissolve best in polar solvents (e.g., water, ethanol, methanol).[1]
-
Nonpolar Compounds (rich in C-H bonds, like hydrocarbons) will dissolve best in nonpolar solvents (e.g., hexane, toluene, dichloromethane).[1]
However, for recrystallization, you want a solvent that is "mediocre"—one where the polarity is not a perfect match.[1][6] If the solvent and solute are too similar in polarity, the compound may be too soluble even at low temperatures, leading to poor recovery.[1][6] The goal is to find a solvent that requires heating to fully dissolve the compound.
Q3: What is the significance of the temperature coefficient of solubility?
The temperature coefficient describes how steeply the solubility of a compound in a solvent increases with temperature.[2] A favorable, or sharp, temperature coefficient is the most desirable characteristic for a recrystallization solvent.[2][6] It means that a large amount of the compound can be dissolved in a minimal amount of hot solvent, and upon cooling, a large portion of that compound will crystallize out of the solution because its solubility drops dramatically.[1][6][8] This directly translates to a higher potential recovery yield of the purified product.[2][3]
Q4: When is it appropriate to use a mixed solvent system?
A mixed solvent system is employed when no single solvent meets all the ideal criteria.[12] This situation often arises when a compound is highly soluble in one solvent at all temperatures and insoluble in another.
The technique involves using a pair of miscible solvents:
-
A "good" or "soluble" solvent in which the compound is very soluble.[13]
-
A "poor" or "insoluble" solvent (also called an anti-solvent) in which the compound is sparingly soluble.[12][13]
The procedure involves dissolving the impure compound in a minimum amount of the hot "good" solvent.[13] Then, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy (turbid), indicating that the solution is saturated.[13] A few more drops of the hot "good" solvent are then added to redissolve the precipitate and make the solution clear again. The solution is then allowed to cool slowly, inducing crystallization.[13] Common miscible pairs include ethanol-water, ether-hexane, and toluene-ligroin.[6][13]
Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems, their probable causes related to solvent choice, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated upon cooling.[3][14] 2. The cooling process is too slow or the temperature is not low enough. 3. Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.[3][14] | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.[14][15] 2. Cool the solution in an ice-salt bath.[16] 3. Induce crystallization by: a) "Seeding" with a pure crystal of the compound.[3][14] b) Scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.[3][14][15] |
| "Oiling out": Product separates as a liquid instead of crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute: The compound is melting in the hot solution before it can crystallize.[15] 2. High concentration of impurities: Impurities can depress the melting point of the solute. 3. Solution is cooling too rapidly: The solute comes out of the highly concentrated solution too quickly.[17] | 1. Re-heat the solution to dissolve the oil, add more solvent to lower the saturation temperature, and cool slowly.[15][17] 2. If a different solvent is not an option, try adding a small amount of an appropriate "poor" solvent (anti-solvent) to reduce solubility. 3. Consider removing impurities via another method (e.g., charcoal treatment for colored impurities) before recrystallization.[17] |
| Low recovery/yield of purified compound. | 1. The chosen solvent is too "good": The compound has significant solubility even at low temperatures.[6] 2. Too much solvent was used during dissolution or rinsing. [3] 3. Premature crystallization: The product crystallized on the filter paper or in the funnel during hot filtration.[15][16] | 1. Re-evaluate the solvent choice; find one with a steeper temperature coefficient. 2. Concentrate the mother liquor by boiling off some solvent and cool again to recover more product. Ensure rinsing solvent is ice-cold and used sparingly.[3] 3. To prevent this, use a slight excess of hot solvent, use a stemless funnel, and keep the filtration apparatus hot.[16] Evaporate the excess solvent before cooling.[15] |
| Impurities co-crystallize with the product. | 1. Inappropriate solvent choice: The solvent's solubility profile for the impurity is too similar to that of the desired compound. 2. Crystallization occurred too rapidly: Fast crystal growth can trap impurities within the crystal lattice.[17] | 1. Select a different solvent where the impurity is either highly soluble or highly insoluble at all temperatures. 2. Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulate the flask if necessary.[17] |
Experimental Protocol: Systematic Solvent Selection
This protocol provides a self-validating workflow for systematically screening and selecting an optimal recrystallization solvent on a small scale.
Objective: To identify a single or mixed solvent system that provides high purity and good recovery for a given solid compound.
Materials:
-
Impure solid compound (~100 mg)
-
Test tubes (e.g., 10 x 75 mm)
-
Selection of candidate solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Heating source (steam bath, hot water bath, or sand bath)
-
Glass stirring rods
-
Ice bath
-
Melting point apparatus
Procedure:
-
Initial Solubility Screening (Room Temperature): a. Place ~20-30 mg of your impure solid into several separate test tubes. b. Add ~0.5 mL of a different candidate solvent to each test tube at room temperature. c. Agitate the mixture. Observe and record the solubility.
-
Hot Solubility Screening: a. For the solvents where the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes to the solvent's boiling point. b. Continue to add the solvent dropwise, heating and agitating, until the solid just dissolves. Do not exceed ~1.5 mL of solvent.
-
Cooling and Crystal Formation: a. Allow the hot, clear solutions from Step 2 to cool slowly to room temperature. b. Once at room temperature, place the test tubes in an ice bath for 10-15 minutes to maximize crystal formation. c. Observe the quantity and quality of the crystals formed.
-
Interpretation: The best solvent is the one that produces an abundant quantity of crystals upon cooling.[6]
-
-
Selection of a Mixed Solvent System (If Necessary): a. If no single solvent is suitable, identify a "good" solvent (from Step 1) and a "poor" solvent (from Step 2) that are miscible. b. Dissolve ~30 mg of the solid in the minimum amount of the hot "good" solvent. c. Add the "poor" solvent dropwise while heating until the solution turns cloudy. d. Add a few drops of the "good" solvent to clarify the solution. e. Cool as described in Step 3 and observe crystal formation.
-
Self-Validation - Purity Check: a. Perform a scaled-up recrystallization using the best solvent or solvent system identified. b. Collect the crystals via vacuum filtration. c. Once the crystals are thoroughly dry, determine their melting point. d. Compare the melting point of the recrystallized product to the literature value and the melting point of the crude starting material.
-
Interpretation: A successful recrystallization is validated by a sharp melting point that is close to the literature value and higher than that of the impure starting material.
-
Logical Workflow for Solvent Selection
The following diagram illustrates the decision-making process for choosing a suitable recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
References
- 1. Recrystallization [wiredchemist.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Recrystallization [sites.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. homework.study.com [homework.study.com]
- 8. mt.com [mt.com]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
Stability of Methyl 3-amino-5-bromo-2-hydroxybenzoate in acidic and basic media
Technical Support Center: Methyl 3-amino-5-bromo-2-hydroxybenzoate
Introduction: Navigating the Stability of a Multifunctional Benzoate
Welcome to the technical support guide for this compound. This molecule, possessing a confluence of functional groups—an ester, an aromatic amine, a phenolic hydroxyl, and a halogen—presents unique stability challenges that are critical to understand for successful application in research, process development, and formulation. Its susceptibility to hydrolysis under both acidic and basic conditions can significantly impact experimental outcomes, product purity, and shelf-life.
This guide is structured to provide researchers and drug development professionals with practical, in-depth insights into the stability profile of this compound. We move beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate challenges, troubleshoot issues, and design robust experimental and formulation strategies.
Section 1: Frequently Asked Questions (FAQs) on Stability
This section addresses the most common questions our application scientists receive regarding the handling and stability of this compound.
Q1: What are the primary degradation pathways for this molecule in aqueous solutions? The primary degradation pathway is the hydrolysis of the methyl ester functional group.[1] This reaction cleaves the ester bond, yielding 3-amino-5-bromo-2-hydroxybenzoic acid and methanol as the main products.[2][3] This process can be catalyzed by both acid and base.[1][2]
Q2: How does pH fundamentally affect the stability of the ester group? The stability of the ester is highly pH-dependent.
-
In acidic media (pH < 7): The hydrolysis reaction is catalyzed by acid (specifically H₃O⁺).[4][5] The reaction is typically reversible, meaning an equilibrium will be established between the ester, water, the carboxylic acid, and methanol.[5][6] To drive the reaction toward hydrolysis, a large excess of water is needed.[4][5]
-
In basic media (pH > 7): The hydrolysis, known as saponification, is catalyzed by hydroxide ions (OH⁻).[7] This reaction is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a strong base to form a carboxylate salt.[6][7] This salt is resistant to nucleophilic attack by the alcohol, thus preventing the reverse reaction.[6] Generally, base-catalyzed hydrolysis is faster and more efficient for preparative purposes than acid-catalyzed hydrolysis.[2]
Q3: Besides the ester, are other functional groups on the molecule affected by pH? Yes. The aromatic amine and the phenolic hydroxyl group are also sensitive to pH.
-
Amino Group (-NH₂): In acidic solutions, the amino group, being basic, will be protonated to form an ammonium salt (-NH₃⁺). Aromatic amines are weaker bases than aliphatic amines because the nitrogen's lone pair of electrons is delocalized into the aromatic ring.[8][9][10] This protonation increases the molecule's solubility in aqueous acid but can alter its electronic properties.
-
Phenolic Hydroxyl Group (-OH): In strongly basic solutions, the acidic phenolic hydroxyl group will be deprotonated to form a phenoxide ion (-O⁻).[11]
Q4: What are the typical signs of degradation I might observe during an experiment?
-
Analytical (Chromatography): The most definitive sign is the appearance of a new, more polar peak in your HPLC chromatogram, corresponding to the carboxylic acid degradation product. Concurrently, you will see a decrease in the peak area of the parent ester compound.
-
Physical (Solubility): As the ester hydrolyzes to the carboxylic acid salt in basic conditions, you may observe an increase in aqueous solubility.[12] Conversely, upon acidifying a basic solution of the degradant, the free carboxylic acid may precipitate if its solubility limit is exceeded.[11][13]
-
Physical (Appearance): While the primary hydrolysis products are colorless, prolonged exposure to harsh conditions (strong acid/base, heat, light, or oxidative stress) could lead to the formation of colored impurities through secondary degradation pathways of the aromatic amine.[14][15]
Q5: What are the recommended storage and handling conditions to ensure maximum stability? To minimize hydrolytic degradation, the compound should be stored as a solid in a cool, dry, and dark place. For solutions, follow these guidelines:
-
Solvent Choice: If possible, use aprotic organic solvents (e.g., DMSO, DMF, THF) for stock solutions.
-
Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh. For short-term storage, buffer the solution to a neutral or slightly acidic pH (approx. pH 4-6), where ester hydrolysis is generally at its minimum. Avoid strongly acidic or basic aqueous solutions for storage.
-
Temperature: Store all solutions at low temperatures (2-8°C or -20°C) to slow the rate of hydrolysis.
Section 2: Troubleshooting Guide for Experimental Issues
| Observed Problem | Potential Cause Related to Instability | Recommended Action & Rationale |
| Unexpected peaks in HPLC/LC-MS analysis. | The compound is undergoing hydrolysis. The primary new peak is likely 3-amino-5-bromo-2-hydroxybenzoic acid. | Action: Re-run the analysis using a freshly prepared sample. Analyze your experimental medium (e.g., buffer, formulation excipients) for pH. Rationale: Confirming that the impurity appears over time or under specific pH conditions points to degradation rather than an initial impurity. |
| Low yield or incomplete reaction in a synthesis where the ester is a starting material. | The reaction conditions (e.g., aqueous acid or base, high temperature) are causing premature hydrolysis of the ester starting material. | Action: Switch to non-aqueous or anhydrous reaction conditions if possible. If water is required, use a buffered system closer to neutral pH and minimize reaction time and temperature. Rationale: Protecting the ester from hydrolytic conditions is crucial for maximizing its availability for the desired reaction. |
| Poor reproducibility between experimental runs. | Inconsistent preparation and storage of stock or working solutions are leading to variable levels of degradation before the experiment begins. | Action: Implement a strict SOP for solution preparation: always use fresh solutions, or if storage is unavoidable, flash-freeze aliquots and use a fresh aliquot for each experiment. Rationale: Ensuring a consistent starting concentration of the active, non-degraded compound is fundamental for reproducible results. |
| Solution changes color over time. | This may indicate oxidative degradation of the amino or hydroxyl groups, a secondary degradation pathway. | Action: Degas aqueous buffers by sparging with nitrogen or argon. Consider adding a small amount of an antioxidant like sodium metabisulfite if compatible with your system. Store solutions protected from light. Rationale: Aromatic amines and phenols can be susceptible to oxidation, which is often catalyzed by light and dissolved oxygen.[14] |
Section 3: Mechanistic Degradation Pathways & Experimental Workflow
Understanding the chemical mechanisms of degradation is key to predicting and controlling the stability of this compound.
Acid-Catalyzed Hydrolysis
In acidic media, the reaction begins with the protonation of the carbonyl oxygen.[16][17] This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[17] The entire process is a series of equilibria.[6][16]
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 11. chemconnections.org [chemconnections.org]
- 12. studylib.net [studylib.net]
- 13. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]
- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. ijrbat.in [ijrbat.in]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Aspirin (Acetylsalicylic Acid)
This guide provides researchers, scientists, and drug development professionals with essential information on the potential degradation pathways of aspirin and the optimal conditions for its storage. It includes troubleshooting advice and detailed experimental protocols to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for aspirin?
A1: The main degradation pathway for aspirin (acetylsalicylic acid) is hydrolysis.[1][2][3][4] In the presence of moisture, aspirin's ester group is susceptible to cleavage, breaking down into salicylic acid and acetic acid.[1][2][3][4] This reaction can occur in both acidic and basic conditions and is accelerated by heat.[1][5] Due to this hydrolysis, formulations with high concentrations of aspirin may often have a vinegar-like smell from the acetic acid produced.[3]
Q2: What are the ideal storage conditions to minimize aspirin degradation?
A2: To minimize degradation, aspirin should be stored in a cool, dry, and dark place.[6] It is stable in dry air, but contact with moisture will initiate hydrolysis.[3] Therefore, avoiding humid environments is critical.[6][7] Studies have shown that humidity levels exceeding 55% can increase the rate of decomposition.[7] While storage at room temperature (18–25°C) is generally acceptable, reduced temperatures (below 8°C) offer better stability.[7][8][9] Direct exposure to sunlight should also be avoided as it can cause further degradation.[7][8][9]
Q3: I'm observing an unexpected peak in my HPLC analysis of an older aspirin sample. What is it likely to be?
A3: The most probable unexpected peak in an HPLC analysis of a degraded aspirin sample is salicylic acid, its primary hydrolysis product.[10] The presence of this peak indicates that the aspirin has been exposed to conditions that promote degradation, such as moisture or high temperatures.[5]
Q4: Can the solvent I use for my experiments affect the stability of aspirin?
A4: Yes, the choice of solvent can significantly impact aspirin's stability. Aspirin decomposes rapidly in solutions containing ammonium acetate, or the acetates, carbonates, citrates, or hydroxides of alkali metals.[3] For analytical purposes, it is advisable to prepare solutions fresh. If short-term storage is necessary, keeping the solution at a low temperature (less than 8°C) and protected from light is recommended.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Vinegar-like odor from aspirin container. | Hydrolysis of aspirin leading to the formation of acetic acid.[3] | This indicates product degradation. It is advisable to use a fresh, unopened container of aspirin for quantitative experiments. |
| Aspirin recovery is lower than expected in analytical tests. | Degradation of the aspirin sample due to improper storage or handling. | Review storage conditions and ensure the sample has been protected from moisture, heat, and light.[7][8][9] Prepare fresh standards and samples for analysis. |
| Appearance of crystals or "whiskers" on aspirin tablets. | This can be due to the formation of salicylic acid crystals on the tablet surface, especially at elevated temperatures (e.g., 60°C).[11] | This is a sign of significant degradation. The tablets should not be used for experimental purposes. |
| Inconsistent results in stability studies. | Fluctuations in environmental conditions (temperature, humidity) during the study. | Ensure that stability chambers are properly calibrated and maintain consistent conditions throughout the experiment. |
Quantitative Data Summary
The following table summarizes the impact of different storage conditions on the stability of aspirin tablets. The recovery factor indicates the percentage of the initial aspirin concentration remaining after storage under the specified conditions.
| Storage Condition | Recovery Factor (%) | Reference |
| High Humidity | 81.10 - 85.38 | [7][8][9] |
| Temperature > 25°C | 86.74 - 92.84 | [7][8] |
| Direct Sunlight Exposure | 82.50 | [7][8][9] |
| Recommended Conditions (Cool, Dry, Dark) | 99.16 - 101.08 | [7][8][9] |
| Reduced Temperature (<8°C) | Provides better stability than 18-25°C | [7][8][9] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Aspirin and Salicylic Acid
This protocol describes a stability-indicating HPLC method for the simultaneous determination of aspirin and its primary degradation product, salicylic acid.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of water (with 0.1% orthophosphoric acid, pH 3.0) and acetonitrile in a 45:55 ratio.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 237 nm.[12]
-
Column Temperature: 35°C.[13]
-
Injection Volume: 2 µL.[13]
2. Reagent and Sample Preparation:
-
Diluent: A 60:40 mixture of water and acetonitrile with 0.1% formic acid can be used as a diluent.[14]
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of aspirin and salicylic acid reference standards in the diluent to prepare a stock solution of known concentration.
-
Sample Solution: For tablets, crush a known number of tablets and dissolve the powder in the diluent to achieve a target concentration. For bulk drug substance, dissolve a weighed amount in the diluent. The solution may require sonication and filtration through a 0.2 µm filter before injection.[14]
3. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors for aspirin and salicylic acid.
-
Inject the sample solutions.
-
Quantify the amounts of aspirin and salicylic acid in the samples by comparing their peak areas to those of the standards.
Visualizations
Caption: Hydrolysis degradation pathway of aspirin.
References
- 1. study.com [study.com]
- 2. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Video | Study.com [study.com]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. benchchem.com [benchchem.com]
- 7. files.sdiarticle5.com [files.sdiarticle5.com]
- 8. journaljpri.com [journaljpri.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Evaluation of the pharmaceutical characteristics of various enteric-coated aspirin tablets under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Sigma-Aldrich [sigmaaldrich.com]
- 14. lcms.cz [lcms.cz]
Troubleshooting low yields and incomplete reactions in the synthesis
Welcome to the technical support center for chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during synthesis, such as low yields and incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding to completion, and I observe a significant amount of starting material remaining. What are the primary causes?
A1: Incomplete reactions are a common issue in synthesis and can stem from several factors. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal for the transformation. Reactions often require a specific temperature range to proceed efficiently.[1]
-
Poor Reagent Quality or Stoichiometry: The purity of your starting materials and reagents is critical. Impurities can inhibit the reaction or lead to unwanted side reactions.[2] Additionally, incorrect molar ratios of reactants or the presence of a limiting reagent that is not accounted for can halt the reaction prematurely.
-
Inadequate Mixing: For heterogeneous reactions (e.g., those involving a solid and a liquid), insufficient agitation can limit the interaction between reactants, leading to an incomplete reaction.
-
Catalyst Deactivation: If you are using a catalyst, it may have lost its activity due to impurities in the reaction mixture or degradation over time.
-
Reversible Reaction Equilibrium: The reaction may have reached equilibrium, with a significant concentration of reactants still present.
Q2: I have obtained a much lower yield of my desired product than expected. What are the likely reasons?
A2: Low yields can be attributed to a variety of factors throughout the experimental process. Consider the following possibilities:
-
Side Reactions: Competing reaction pathways can consume your starting materials to form undesired byproducts, thus reducing the yield of the target molecule.
-
Product Decomposition: The desired product might be unstable under the reaction conditions (e.g., high temperature, acidic or basic environment) and could be degrading over the course of the reaction or during workup.
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[3] This can be due to factors like the product having some solubility in the aqueous phase during extraction, or irreversible adsorption onto the stationary phase during chromatography.
-
Inaccurate Quantification: The method used to determine the yield might be inaccurate. Ensure your analytical techniques are properly calibrated.
-
Volatile Product: If your product is volatile, it may be lost during solvent removal under reduced pressure (e.g., on a rotary evaporator).
Q3: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
A3: Real-time or periodic monitoring of your reaction is crucial to determine when it has reached completion and to avoid product degradation from prolonged reaction times. Common techniques include:
-
Thin Layer Chromatography (TLC): TLC is a rapid and simple method to qualitatively track the consumption of starting materials and the formation of products.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification and quantification of reactants, products, and byproducts in the reaction mixture.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture for NMR analysis can provide a clear picture of the relative concentrations of species in the reaction.[9][10][11]
Troubleshooting Guides
Guide 1: Addressing Incomplete Reactions
If you are facing an incomplete reaction, follow this systematic troubleshooting workflow:
Guide 2: Improving Low Reaction Yields
To improve a low reaction yield, a thorough review of the entire synthetic process is necessary.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the quantitative effects of common reaction parameters on product yield.
Table 1: Effect of Temperature on Reaction Yield
| Reaction Temperature (°C) | Product Yield (%) | Purity (%) | Reference |
| 75 | 65.3 | 85.1 | [12] |
| 100 | 78.9 | 92.5 | [12] |
| 125 | 85.2 | 90.3 | [12] |
| 150 | 82.1 | 88.7 | [12] |
| 200 | 75.6 | 81.2 | [12] |
| Data is illustrative for an amide synthesis and will vary for other reactions. |
Table 2: Effect of Catalyst Loading on Reaction Yield and Time
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) | Reference |
| 0.0 | 8.0 | 42 | [13] |
| 0.5 | 8.0 | 64 | [13] |
| 1.0 | 5.0 | 71 | [13] |
| 1.5 | 2.0 | 78 | [13] |
| 2.0 | 1.0 | 83 | [13] |
| 2.5 | 0.5 | 95 | [13] |
| 3.0 | 0.5 | 95 | [13] |
| Data from a specific tetrazole synthesis, trends may vary. |
Table 3: Effect of Reaction Time on Product Yield
| Reaction Time (min) | Crude Yield (mg) | Purified Yield (%) | Reference |
| 2 | 454 | 55.7 | [14] |
| 5 | 489 | 57.5 | [14] |
| 10 | 542 | 61.1 | [14] |
| 15 | 586 | 63.8 | [14] |
| Data for a specific amide synthesis. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of a chemical reaction.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber with a lid
-
Capillary spotters
-
Eluent (solvent system appropriate for your compounds)
-
Visualization method (UV lamp, iodine chamber, or chemical stain)
-
Pencil
Procedure:
-
Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate.
-
Spot the TLC Plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.[15][16] On this line, apply a small spot of your starting material (as a reference), a spot of the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[5] Ensure the spots are small and do not spread into each other.
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.[16] Allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[16] Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[15] Further visualization can be achieved using an iodine chamber or a suitable chemical stain.
-
Analyze the Results: Compare the spots from the reaction mixture lane to the starting material reference. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify a crude reaction mixture.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (or other appropriate stationary phase)
-
Sand
-
Eluent (pre-determined by TLC analysis)
-
Collection tubes or flasks
-
Compressed air source (optional, for flash chromatography)
Procedure:
-
Pack the Column: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.[17] Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, gently tapping the column to ensure even packing.[3] Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent.[17] Carefully apply the sample solution to the top of the silica gel. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[18]
-
Elute the Column: Add the eluent to the column and apply gentle pressure with compressed air (or use gravity).[17] Maintain a constant flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of labeled tubes or flasks.[2][3]
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain your desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Sample Preparation for NMR Analysis
Objective: To prepare a sample from a reaction mixture for NMR analysis.
Materials:
-
NMR tube and cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vial
Procedure:
-
Obtain a Representative Sample: Take a small aliquot (a few drops) from the reaction mixture.
-
Remove Reaction Solvent (if necessary): In a small vial, evaporate the reaction solvent under a stream of nitrogen or by using a rotary evaporator.
-
Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial to dissolve the residue.[9][11]
-
Filter the Sample: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.[9]
-
Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for NMR analysis.
References
- 1. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. How To [chem.rochester.edu]
- 6. rroij.com [rroij.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. reddit.com [reddit.com]
- 11. organomation.com [organomation.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. LabXchange [labxchange.org]
- 17. Chromatography [chem.rochester.edu]
- 18. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: TLC Monitoring of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate Reduction
Welcome to the technical support guide for monitoring the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chemical transformation. Here, we move beyond simple protocols to explain the underlying principles, enabling you to not only execute the experiment but also to troubleshoot and optimize it effectively.
The reduction of an aromatic nitro group to an amine is a cornerstone of synthetic chemistry, pivotal in the creation of pharmaceutical intermediates and other high-value molecules.[1] Thin-Layer Chromatography (TLC) is an invaluable technique for monitoring this process—it is rapid, cost-effective, and provides immediate visual feedback on the reaction's progress.[1] This guide provides a comprehensive framework for using TLC to track the conversion of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate to its corresponding aniline, Methyl 3-amino-5-bromo-2-hydroxybenzoate.
The Chemical Transformation: A Shift in Polarity
The core of this process is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This functional group conversion fundamentally alters the molecule's electronic properties and, crucially for chromatography, its polarity.
Caption: Chemical reduction and the resulting increase in polarity.
The product, containing an amino group, is significantly more polar than the starting nitro-compound. The -NH₂ group can readily form hydrogen bonds, leading to stronger interactions with the polar silica gel stationary phase of the TLC plate. This polarity difference is the key to successful chromatographic monitoring. The more polar product will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ) value compared to the starting material.
Experimental Protocol: A Self-Validating TLC Workflow
This protocol incorporates a co-spotting technique, which is essential for unambiguously identifying the starting material and product spots, especially if their Rƒ values are close.[2]
Materials and Reagents
-
Reactants: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate[3]
-
Reducing Agent: e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) with concentrated HCl.[4][5]
-
TLC Plates: Silica gel 60 F₂₅₄
-
Eluent System (Mobile Phase): A mixture of a non-polar and a polar solvent. A good starting point is Hexane/Ethyl Acetate.
-
Visualization: UV lamp (254 nm), Potassium permanganate stain, and/or Ninhydrin stain.[6]
-
Apparatus: TLC developing chamber, capillary spotters, forceps, pencil.
Step-by-Step Methodology
Caption: A standard workflow for reaction monitoring by TLC.
-
Eluent Selection and Chamber Preparation:
-
Prepare a mobile phase. A common starting ratio for compounds of this type is 7:3 Hexane:Ethyl Acetate .[7]
-
Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, ensuring reproducible results. Cover and let it equilibrate for 5-10 minutes.
-
-
TLC Plate Preparation:
-
Using a pencil, gently draw a straight baseline (the origin) about 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on this line for spotting. These will be your three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[2]
-
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary spotter, apply a small spot of a dilute solution of your starting material (Methyl 5-bromo-2-hydroxy-3-nitrobenzoate) on the leftmost mark.
-
Lane 2 (Co-spot): Apply a spot of the starting material on the center mark. Then, without changing capillaries, carefully spot the reaction mixture directly on top of the SM spot. This co-spot is crucial for comparing Rƒ values.[2]
-
Lane 3 (RM): Using a new capillary, apply a spot of your ongoing reaction mixture on the rightmost mark.
-
Expert Tip: Keep spots small and concentrated for best separation. If your sample is dilute, you can apply it multiple times to the same spot, allowing the solvent to fully evaporate between applications.[8]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the level of the eluent.[8]
-
Allow the solvent to ascend the plate via capillary action. Remove the plate when the solvent front is approximately 1 cm from the top edge.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization and Interpretation:
-
UV Light: First, examine the dried plate under a UV lamp (254 nm). Aromatic compounds typically appear as dark spots.[1] Circle these spots with a pencil.
-
Staining (if necessary):
-
Potassium Permanganate (KMnO₄): This is a good general stain for oxidizable functional groups. The product amine is easily oxidized and will show up as a yellow-brown spot on a purple background.[9][10]
-
Ninhydrin: This stain is highly specific for primary amines and will produce a characteristic purple or pink spot upon gentle heating, confirming the presence of your product.[6][10]
-
-
Analysis: Compare the lanes. As the reaction progresses, you should observe the SM spot in the RM lane diminishing in intensity while a new, lower-Rƒ spot (the more polar amine product) appears and intensifies. The reaction is considered complete when the SM spot is no longer visible in the RM lane.
-
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of this specific reaction.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | 1. Sample is too concentrated (overloaded).2. The compound is acidic or basic and interacting too strongly with the silica.3. The sample was not fully dissolved or contains insoluble material. | 1. Dilute your sample before spotting.[8]2. For the amine product, which is basic, streaking can be common. Add a small amount of triethylamine (0.1-1%) to your eluent to suppress this interaction.[8]3. Ensure your TLC sample is fully dissolved and centrifuge if necessary. |
| All spots remain at the baseline (Rƒ ≈ 0). | The eluent system is not polar enough to move the compounds off the origin. | Increase the polarity of the eluent. For a Hexane:EtOAc system, increase the proportion of ethyl acetate (e.g., try 1:1).[8][11] |
| All spots run to the solvent front (Rƒ ≈ 1). | The eluent system is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the eluent. For a Hexane:EtOAc system, decrease the proportion of ethyl acetate (e.g., try 9:1).[8][11] |
| No spots are visible. | 1. Compound is not UV-active.2. Sample is too dilute.3. Compound has evaporated from the plate. | 1. Use a chemical stain (KMnO₄ or Ninhydrin) for visualization.[8]2. Re-spot the plate, applying the sample multiple times in the same location (drying in between).[12]3. This is less likely for these compounds but ensure the plate is not overheated during spotting or before visualization. |
| Multiple unexpected spots in the reaction lane. | 1. Formation of reaction intermediates (e.g., hydroxylamine, nitroso compounds).2. Side reactions or decomposition of starting material/product. | 1. This is common in nitro reductions.[13] Continue monitoring; intermediates should convert to the final product over time.2. Re-evaluate your reaction conditions (temperature, reagent stoichiometry). If you suspect decomposition on the silica plate, consider using a different stationary phase like alumina or neutralizing the silica plate.[14] |
| The starting material spot is still present after extended reaction time. | The reaction is incomplete or has stalled. | This is an issue with the reaction, not the TLC. Troubleshoot the reaction itself: check the activity of your reducing agent, increase the temperature, or consider a different reduction method.[13][15] |
Frequently Asked Questions (FAQs)
Q1: What is the expected Rƒ difference between the nitro starting material and the amine product? A1: The amine product is significantly more polar. In a well-chosen eluent system (like 7:3 Hexane:EtOAc), you should aim for the starting material to have an Rƒ of ~0.5-0.7. The product will consequently have a much lower Rƒ, typically in the range of 0.1-0.3. The goal is to achieve clear separation between the two spots.[11]
Q2: My reaction is in a high-boiling solvent like DMF or DMSO. How do I prevent it from smearing my TLC plate? A2: This is a classic problem. High-boiling solvents will streak up the entire plate. Before developing the plate, after you have spotted your reaction mixture, place the TLC plate under a high vacuum for 5-10 minutes. This will remove the residual high-boiling solvent without affecting your non-volatile analytes.[14]
Q3: Which reducing agent is best for this transformation? A3: Several reagents can be used. Tin(II) chloride (SnCl₂) in HCl is a classic and effective method for reducing aromatic nitro groups and is tolerant of ester functionalities.[5] Iron powder (Fe) in acidic media (like acetic acid or with ammonium chloride) is another robust and often cheaper alternative.[4] Catalytic hydrogenation (H₂/Pd-C) is very clean but may not be suitable if other reducible functional groups are present that you wish to preserve.[16] The choice depends on substrate compatibility, available equipment, and desired workup conditions.
Q4: Why is my Ninhydrin stain not working? A4: Ninhydrin requires heat to develop the color. After dipping or spraying the plate, you must gently warm it with a heat gun until the spots appear. Ninhydrin is also specific to primary and secondary amines; it will not visualize the starting nitro compound.
Q5: Can I get quantitative data from my TLC plate? A5: While standard TLC is primarily a qualitative tool, it can be used for semi-quantitative analysis by comparing spot sizes and intensities over time. For precise quantitative data, techniques like HPLC or GC are required.[13] However, modern image analysis software can be used to digitize TLC plates and extract quantitative information on reaction progress.[7][17]
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. Methyl 5-bromo-2-hydroxy-3-nitrobenzenecarboxylate [cymitquimica.com]
- 4. scispace.com [scispace.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. Magic Formulas [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. TLC stains [reachdevices.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Quantitative Analysis of Methyl 3-amino-5-bromo-2-hydroxybenzoate: A Comparative Guide to ¹H-NMR and HPLC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Methyl 3-amino-5-bromo-2-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two common analytical techniques for its quantification: Quantitative Nuclear Magnetic Resonance (¹H-NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
This document outlines the experimental protocols for both methodologies and presents a comparative summary of their performance based on key validation parameters.
Comparison of Quantitative Methods
The choice of an analytical method for the quantification of a specific compound depends on various factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. Here, we compare the performance of ¹H-NMR and HPLC for the quantitative analysis of this compound.
| Parameter | ¹H-NMR | HPLC with UV Detection |
| Principle | Signal intensity is directly proportional to the number of protons. | Separation based on polarity, quantification by UV absorbance. |
| Accuracy | High, as it is a primary ratio method. | High, dependent on the purity of the reference standard. |
| Precision (RSD) | < 1% | < 2% |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ~ 0.1 mg/mL | ~ 1 µg/mL |
| Sample Throughput | Lower | Higher |
| Reference Standard | Requires a certified internal standard. | Requires a specific, certified standard of the analyte. |
| Structural Information | Provides structural confirmation simultaneously. | Provides retention time, which is not a unique identifier. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using ¹H-NMR with an internal standard.
Materials:
-
This compound (analyte)
-
Maleic acid (Internal Standard, Certified Reference Material)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes
-
Analytical balance
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in 1 mL of DMSO-d₆.
-
Vortex the vial until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Data Acquisition:
-
Data Processing and Analysis:
-
Apply phase and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons can be used. For maleic acid, the singlet from the two vinyl protons is used.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic acid)
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by HPLC with UV detection.
Materials:
-
This compound (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of acetonitrile, and then dilute to fall within the calibration range.
-
-
Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve and calculate the purity.
-
Experimental Workflow and Data Visualization
The following diagram illustrates the general workflow for the quantitative analysis of this compound using the ¹H-NMR method.
Caption: Workflow for quantitative analysis using ¹H-NMR.
The following diagram illustrates the chemical reaction for the synthesis of the target compound.
Caption: Synthesis of this compound.[4]
Conclusion
Both ¹H-NMR and HPLC are powerful techniques for the quantitative analysis of this compound.
-
¹H-NMR offers the advantage of being a primary method of measurement that provides direct structural confirmation of the analyte, which can be invaluable in research and development settings.[5] Its accuracy is not dependent on the availability of a pure standard of the analyte itself.
-
HPLC is a highly sensitive and robust method, making it well-suited for routine quality control analysis and for detecting low-level impurities. It generally offers higher sample throughput compared to qNMR.
The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for structural information, the availability of reference standards, and the desired sample throughput. For definitive purity assessment and characterization, ¹H-NMR is an excellent choice, while HPLC excels in routine quantitative analysis and impurity profiling.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound 95+% synthesis - chemicalbook [chemicalbook.com]
- 5. emerypharma.com [emerypharma.com]
A Comparative Guide to the Reactivity of Methyl 3-amino-5-bromo-2-hydroxybenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of positional isomers of Methyl 3-amino-5-bromo-2-hydroxybenzoate. Due to a lack of direct comparative experimental studies in the current literature, this guide focuses on a theoretical evaluation based on established principles of organic chemistry, including electronic and steric effects. Detailed experimental protocols are provided to enable researchers to quantitatively assess and compare the reactivity of these isomers in key synthetic transformations.
Introduction to Isomers and Reactivity
The reactivity of a substituted benzene ring is profoundly influenced by the nature and position of its substituents. In the case of this compound and its isomers, the interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, the electron-withdrawing methyl ester (-COOCH₃) group, and the halogen (-Br) atom dictates the electron density distribution around the aromatic ring and its susceptibility to various reactions.
The primary isomers of interest, based on the position of the amino group on the Methyl 5-bromo-2-hydroxybenzoate core, are:
-
This compound
-
Methyl 4-amino-5-bromo-2-hydroxybenzoate
-
Methyl 6-amino-5-bromo-2-hydroxybenzoate
This guide will explore the predicted reactivity of these isomers in three key reaction types: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions.
Theoretical Reactivity Comparison
The relative positions of the activating groups (-NH₂, -OH) and the deactivating group (-COOCH₃) alongside the bromine atom create distinct electronic and steric environments for each isomer, leading to predicted differences in their reactivity.
Table 1: Predicted Relative Reactivity of this compound Isomers
| Isomer | Predicted Reactivity in Electrophilic Aromatic Substitution | Predicted Reactivity in Nucleophilic Aromatic Substitution (at C-Br) | Predicted Reactivity in Suzuki-Miyaura Coupling (at C-Br) | Key Influencing Factors |
| This compound | High | Moderate | High | The amino and hydroxyl groups strongly activate the ring towards electrophilic attack. The position of these groups relative to the bromine influences the ease of nucleophilic substitution and oxidative addition in cross-coupling. |
| Methyl 4-amino-5-bromo-2-hydroxybenzoate | Very High | Low | High | The para-position of the strong activating amino group to the bromine and ortho to the hydroxyl group is expected to significantly increase the ring's nucleophilicity. This high electron density may slightly hinder nucleophilic attack at the brominated carbon. |
| Methyl 6-amino-5-bromo-2-hydroxybenzoate | Moderate to High | High | High | The amino group is ortho to the bromine, which could sterically hinder the approach of electrophiles but may electronically facilitate nucleophilic substitution and oxidative addition for cross-coupling reactions. |
Experimental Protocols
The following protocols are representative methods that can be employed to experimentally determine and compare the reactivity of the isomers.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of the aryl bromide isomers with a generic boronic acid.
Materials:
-
This compound isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine the this compound isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 80-90°C and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the substitution of the bromine atom with a nucleophile, such as a secondary amine.
Materials:
-
This compound isomer (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a sealed tube, add the this compound isomer, the secondary amine, and potassium carbonate.
-
Add DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 100-120°C.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and pour the mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Protocol 3: Electrophilic Aromatic Substitution (Nitration)
This protocol provides a method for the nitration of the activated aromatic ring.
Materials:
-
This compound isomer (1.0 eq)
-
Fuming nitric acid (1.1 eq)
-
Concentrated sulfuric acid
-
Ice bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the this compound isomer in concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting nitro-substituted product by recrystallization or column chromatography.
Visualizing Reaction Workflows and Logical Relationships
To aid in the understanding of the experimental processes and the theoretical underpinnings of reactivity, the following diagrams are provided.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the reactivity of substituted benzene rings.
Conclusion
A Comparative Guide to the Nucleophilicity of Methyl 3-amino-5-bromo-2-hydroxybenzoate and Other Anilines
For researchers and professionals in drug development and organic synthesis, understanding the nucleophilic character of substituted anilines is paramount for predicting reaction outcomes and designing novel molecular entities. This guide provides a comparative analysis of the nucleophilicity of Methyl 3-amino-5-bromo-2-hydroxybenzoate against a range of other substituted anilines. Due to the absence of direct experimental kinetic data for this compound in the current literature, this comparison leverages qualitative analysis based on substituent effects, alongside quantitative data for analogous anilines.
Qualitative Comparison: Predicting the Nucleophilicity of this compound
The nucleophilicity of an aniline is primarily governed by the electron density on the nitrogen atom, which is influenced by the electronic effects (both inductive and resonance) of the substituents on the aromatic ring.
Substituent Analysis of this compound:
-
Amino (-NH₂): This is a strongly activating, electron-donating group (EDG) through resonance (+R effect), which significantly increases the electron density on the aromatic ring and, consequently, the nucleophilicity of the nitrogen atom.
-
Hydroxy (-OH): Located ortho to the amino group, the hydroxyl group is also a strong electron-donating group through resonance (+R effect). Its presence is expected to further enhance the electron density on the ring and the nucleophilicity of the amino group. However, the ortho positioning can also introduce steric hindrance, which might slightly diminish the rate of reaction with bulky electrophiles. Additionally, intramolecular hydrogen bonding between the ortho-hydroxy and amino groups can influence the lone pair availability on the nitrogen.
-
Bromo (-Br): Situated meta to the amino group, the bromine atom is an electron-withdrawing group (EWG) through its inductive effect (-I effect) and a weak deactivator. In the meta position, its electron-withdrawing inductive effect will decrease the electron density on the nitrogen, thus reducing nucleophilicity.
-
Methyl Ester (-COOCH₃): This group is para to the amino group. The ester is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect), which will decrease the electron density on the nitrogen and reduce its nucleophilicity.
Predicted Nucleophilicity:
Considering the opposing effects of the substituents, a qualitative prediction can be made. The strong electron-donating effects of the amino and ortho-hydroxy groups will likely be the dominant factors, suggesting that this compound will be a moderately nucleophilic aniline . However, the presence of two electron-withdrawing groups, the meta-bromo and particularly the para-methyl ester, will significantly temper this nucleophilicity compared to aniline or anilines with only electron-donating groups.
Quantitative Comparison of Substituted Anilines
To provide a quantitative context, the following tables summarize the pKa values of the conjugate acids and Mayr's nucleophilicity parameter (N) for a selection of substituted anilines. A higher pKa value generally correlates with increased basicity and often, though not always directly, with higher nucleophilicity. The Mayr's N parameter provides a more direct measure of nucleophilicity.
Table 1: pKa Values of Selected Substituted Anilinium Ions
| Aniline Derivative | Substituent(s) | pKa of Conjugate Acid |
| Aniline | H | 4.63 |
| p-Toluidine | p-CH₃ | 5.08 |
| p-Anisidine | p-OCH₃ | 5.34 |
| p-Chloroaniline | p-Cl | 3.98 |
| p-Nitroaniline | p-NO₂ | 1.0 |
| 2,4-Dichloroaniline | 2,4-di-Cl | 2.03 |
| 2-Hydroxyaniline | o-OH | 4.72[1] |
| 3-Hydroxyaniline | m-OH | 4.17[1] |
| 4-Hydroxyaniline | p-OH | 5.30[1] |
| 3-Bromoaniline | m-Br | 3.54 |
Table 2: Mayr's Nucleophilicity Parameter (N) for Selected Anilines (in Dichloromethane)
| Aniline Derivative | Substituent(s) | N (s) |
| Aniline | H | 12.64 (0.68) |
| N,N-Dimethylaniline | N(CH₃)₂ | 17.59 (0.58) |
| 4-Methoxy-N,N-dimethylaniline | p-OCH₃, N(CH₃)₂ | 21.84 (0.54) |
| 4-(Dimethylamino)aniline | p-N(CH₃)₂ | Not Available |
| 4-Chloroaniline | p-Cl | 12.92 (0.60) |
Data sourced from Mayr's Database of Reactivity Parameters. The value 's' represents the nucleophile-specific sensitivity parameter.
Experimental Protocol for Determining Aniline Nucleophilicity
To empirically determine the nucleophilicity of this compound, a kinetic study of its reaction with a reference electrophile can be performed. The determination of second-order rate constants (k₂) allows for direct comparison with other nucleophiles under identical conditions. A common method involves monitoring the reaction progress using UV-Vis spectroscopy.
Objective: To determine the second-order rate constant for the reaction of this compound with a reference electrophile (e.g., a benzhydrylium ion) in a suitable solvent at a constant temperature.
Materials:
-
This compound
-
Reference electrophile (e.g., a diarylcarbenium salt like (4-methoxyphenyl)phenylmethylium tetrafluoroborate)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the reference electrophile of a known concentration (e.g., 1 x 10⁻³ M) in the same solvent. The concentration of the electrophile is typically much lower than the nucleophile to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the electrophile.
-
Equilibrate the temperature of the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
Pipette a known volume of the aniline solution into a quartz cuvette and place it in the holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by rapidly adding a small, known volume of the electrophile stock solution to the cuvette.
-
Immediately start recording the absorbance at λ_max as a function of time. The reaction is typically followed until the absorbance of the electrophile has decreased significantly (e.g., by 90%).
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Aniline] >> [Electrophile]), the reaction will follow first-order kinetics with respect to the electrophile.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Aniline] where [Aniline] is the concentration of this compound in the cuvette.
-
-
Comparison:
-
Repeat the experiment with other anilines of interest under the exact same conditions (solvent, temperature, and electrophile) to obtain their respective second-order rate constants for a direct and meaningful comparison of their nucleophilicity.
-
Visualizations
References
Comparative Analysis of the Biological Activity of Methyl 3-amino-5-bromo-2-hydroxybenzoate Derivatives
A guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of Schiff base, metal complex, and azo dye derivatives of Methyl 3-amino-5-bromo-2-hydroxybenzoate.
This compound serves as a versatile scaffold for the synthesis of various derivatives with promising biological activities. This guide provides a comparative overview of the antimicrobial, anticancer, and anti-inflammatory properties of its key derivatives, including Schiff bases, metal complexes, and azo dyes. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.
Data Presentation: Comparative Biological Activity
The biological activities of various derivatives are summarized below. Direct quantitative data for derivatives of this compound is limited in publicly available research. Therefore, data from closely related structures are included for comparative purposes and are duly noted.
Antimicrobial Activity
Schiff base derivatives of substituted benzoic acids have demonstrated notable antimicrobial properties. The introduction of a bromo group on the aromatic ring can influence this activity. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of these compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives against Bacterial and Fungal Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff bases of 5-aminopyrazoles | Staphylococcus epidermidis | 7.81 | Candida albicans | - | [1] |
| Enterococcus faecalis | 7.81 | [1] | |||
| Schiff bases of aminophenazone (Cyano derivative) | Escherichia coli | 6.25 | - | - | [2] |
| Staphylococcus aureus | 6.25 | [2] | |||
| Salmonella typhimurium | 6.25 | [2] | |||
| Streptococcus pyogenes | 6.25 | [2] | |||
| Schiff bases of 3,3′-diaminodipropylamine | Staphylococcus aureus (biofilm producer) | 24-49 | Candida spp. | 24 | [3] |
Note: The data presented is for structurally related Schiff bases, as specific MIC values for derivatives of this compound were not available in the searched literature.
Anticancer Activity
The anticancer potential of Schiff bases and their metal complexes is a significant area of research. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effects of these compounds on various cancer cell lines.
Table 2: IC50 Values of Schiff Base and Metal Complex Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cobalt(II) complex of 8-hydroxyquinoline derivative | T24 (Bladder) | 7.04 ± 0.06 | [4] |
| HL-7702 (Normal Liver) | 30.08 ± 0.04 | [4] | |
| Palladium(II) complex with 8-hydroxyquinoline derivative | Jurkat (T-cell leukemia) | 1.73 (Selectivity Index) | [5] |
| Copper(II) complex with quercetin-based ligand | MCF-7 (Breast) | 16 | [6] |
| Cobalt(II) complexes with Schiff base ligands | HepG2 (Liver) | 10.07 - 66.06 | [4] |
| SMMC7721 (Liver) | 10.07 - 66.06 | [4] |
Note: The data is for metal complexes of structurally related Schiff bases and other ligands, as specific IC50 values for derivatives of this compound were not available.
Anti-inflammatory Activity
Azo dye derivatives of various aromatic compounds have been investigated for their anti-inflammatory properties. The percentage inhibition of edema in animal models, such as the carrageenan-induced paw edema assay, is a common method to evaluate this activity.
Table 3: Anti-inflammatory Activity of Azo Dye Derivatives
| Compound/Derivative | Assay | Dosage | % Inhibition of Edema | Reference |
| Azo dye of pyrimidine | Heat-induced hemolysis | - | Membrane stabilization effect | [7] |
| Azo dye of quinol | Heat-denatured egg albumin | - | Significant | [8] |
Note: The data is for structurally related azo dyes. Specific quantitative anti-inflammatory data for azo dyes derived from this compound was not found in the searched literature.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Microbial Inoculum: Isolate bacterial or fungal colonies from a fresh culture plate and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing nutrient broth to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10][12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from a dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.[13][14]
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) to the rats, typically orally or intraperitoneally.[14]
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[13][14]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group (which received only carrageenan).
Mandatory Visualization
Experimental Workflow: MTT Assay for Anticancer Activity
Caption: Workflow of the MTT assay for determining anticancer activity.
Signaling Pathway: NF-κB Signaling in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory drugs exert their effects by modulating this pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Signaling Pathway: Intrinsic Apoptosis Pathway in Cancer
Many anticancer agents induce programmed cell death, or apoptosis, in cancer cells. The intrinsic pathway is a major route for apoptosis induction.
Caption: Simplified diagram of the intrinsic apoptosis pathway.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial, Antioxidant, and Anti-inflammatory Evaluation of Synthesised Azo Compounds based on β-naphthol, Catechol and Quinol Nucleus | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Journey: A Comparative Analysis of Salicylic Acid and Aspirin
The synthesis of acetylsalicylic acid, commonly known as aspirin, from salicylic acid and acetic anhydride is a cornerstone of introductory organic chemistry. This guide provides an in-depth spectroscopic comparison of the starting material and the final product, offering researchers and scientists a clear illustration of the chemical transformation through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This analysis is crucial for confirming the successful synthesis and purity of the product.[1][2][3][4]
Experimental Protocols
Synthesis of Acetylsalicylic Acid (Aspirin)
This protocol outlines the synthesis of aspirin from salicylic acid and acetic anhydride.[5][6][7]
-
Preparation : Place 2.0 grams of salicylic acid into a 125 mL Erlenmeyer flask.
-
Reagent Addition : In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-10 drops of a strong acid catalyst such as concentrated sulfuric acid or 85% phosphoric acid.[5][7][8]
-
Reaction : Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath at approximately 70-80°C for about 15 minutes.[9]
-
Decomposition of Excess Acetic Anhydride : Cautiously add 2 mL of distilled water to the warm mixture to decompose any unreacted acetic anhydride.[6]
-
Crystallization : Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of aspirin.[6][8] If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can induce crystallization.[5][8]
-
Isolation of Product : Collect the solid product by vacuum filtration using a Büchner funnel.[5][6]
-
Washing : Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.
-
Drying : Allow the crystals to air dry on the filter paper or in a desiccator to obtain the crude product.
-
Recrystallization (Optional but Recommended for Purity) : Dissolve the crude product in a minimum amount of a suitable solvent mixture (e.g., ethanol and water), then allow it to cool slowly to form purified crystals.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy : An IR spectrum of the starting material (salicylic acid) and the product (aspirin) is obtained using an IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.[10][11] The samples are analyzed over a wavenumber range of 4000-400 cm⁻¹.[2]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR spectra are recorded for both salicylic acid and aspirin. A small amount of each sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and analyzed in an NMR spectrometer.[1][12]
-
Mass Spectrometry (MS) : Mass spectra are obtained using a mass spectrometer, often with an electron ionization (EI) source, to determine the mass-to-charge ratio (m/z) of the molecular ions and their fragments.[13]
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic data for salicylic acid and aspirin.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Salicylic Acid (cm⁻¹) | Aspirin (cm⁻¹) | Spectroscopic Change |
| O-H (Phenol) | ~3200 (broad) | Absent | Disappearance of the broad phenol peak indicates the esterification of the hydroxyl group.[11][14] |
| C=O (Carboxylic Acid) | ~1654-1689 | ~1689 | This peak remains, as the carboxylic acid functional group is present in both molecules.[10][15] |
| C=O (Ester) | Absent | ~1750 | Appearance of a new strong peak confirms the formation of the ester group in aspirin.[10][14] |
| C-O (Ester) | Absent | ~1180 | Appearance of this peak further supports the formation of the ester linkage. |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in δ, ppm)
| Proton Environment | Salicylic Acid (ppm) | Aspirin (ppm) | Spectroscopic Change |
| -COOH (Carboxylic Acid) | ~10-12 | ~11 | This acidic proton is present in both molecules, though its chemical shift can vary.[11] |
| -OH (Phenol) | ~4-7 | Absent | The disappearance of the phenolic proton signal is a key indicator of the reaction's success.[16] |
| Aromatic Protons | ~6.8-8.0 | ~7.1-8.2 | The chemical shifts of the aromatic protons are slightly altered due to the change in the substituent on the ring.[11][17] |
| -CH₃ (Acetyl Group) | Absent | ~2.3 | The appearance of a singlet peak around 2.3 ppm, integrating to three protons, confirms the presence of the acetyl group.[16][17] |
Table 3: Mass Spectrometry Data (m/z)
| Ion | Salicylic Acid (m/z) | Aspirin (m/z) | Spectroscopic Change |
| Molecular Ion [M]⁺ | 138 | 180 | The molecular ion peak shifts from 138 to 180, corresponding to the addition of an acetyl group (C₂H₂O).[18][19] |
| [M - H₂O]⁺ | 120 | 162 | Loss of a water molecule from the carboxylic acid group. |
| [M - C₂H₂O]⁺ | N/A | 138 | A key fragment for aspirin, representing the loss of a ketene molecule from the ester, resulting in a peak at the m/z of salicylic acid.[13] |
| [M - COOH]⁺ | 93 | 135 | Loss of the carboxylic acid group as a radical. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and spectroscopic analysis of aspirin.
Caption: Experimental workflow for aspirin synthesis and analysis.
References
- 1. magritek.com [magritek.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 8. Synthesis of Aspirin [home.miracosta.edu]
- 9. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. azom.com [azom.com]
- 13. images-sra.group.shef.ac.uk [images-sra.group.shef.ac.uk]
- 14. homework.study.com [homework.study.com]
- 15. chemskills.com [chemskills.com]
- 16. brainly.com [brainly.com]
- 17. chemistry.utah.edu [chemistry.utah.edu]
- 18. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Aspirin [webbook.nist.gov]
Comparative Guide to the Development and Validation of an Analytical Method for Methyl 3-amino-5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Proposed Analytical Method: Reversed-Phase HPLC (RP-HPLC)
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the determination of Methyl 3-amino-5-bromo-2-hydroxybenzoate. This technique is widely used in the pharmaceutical industry for its ability to separate and quantify a broad range of compounds.[6]
Alternative Methods Considered:
-
Gas Chromatography (GC): While GC is a powerful separation technique, the relatively low volatility and potential for thermal degradation of the analyte make it less suitable than HPLC without derivatization.
-
Titrimetry: A non-specific titration method could be used for an assay but would lack the specificity to identify and quantify impurities.[7]
-
UV-Visible Spectrophotometry: This method would be simple and cost-effective but lacks the specificity to distinguish the analyte from potentially interfering substances, such as impurities or degradation products.
The RP-HPLC method is selected for its superior specificity, sensitivity, and wide applicability in pharmaceutical analysis.
Experimental Protocols
Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Standard Concentration | 100 µg/mL |
| Diluent | Mobile Phase |
Method Validation Protocol
The proposed HPLC method will be validated according to ICH Q2(R1)/Q2(R2) guidelines, evaluating the following parameters:[1][2][3][8][9]
2.2.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][10]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of this compound.
-
Analyze a sample of the compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Compare the chromatograms to ensure that the principal peak is free from interference from any degradation products or excipients.
-
2.2.2. Linearity
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.[2][10]
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
2.2.3. Accuracy
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][5]
-
Protocol:
-
Prepare samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
2.2.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution (100 µg/mL) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for the peak areas.
-
2.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[10]
-
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ) from a series of blank injections.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
2.2.6. Robustness
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (e.g., ± 2 °C)
-
-
Analyze the standard solution under each of these modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor).
-
Data Presentation and Acceptance Criteria
The results of the validation studies should be summarized in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 50 | [Data] | [Data] |
| 75 | [Data] | [Data] |
| 100 | [Data] | [Data] |
| 125 | [Data] | [Data] |
| 150 | [Data] | [Data] |
| Correlation Coefficient (r²) | > 0.999 | |
| Slope | [Data] | |
| Y-intercept | [Data] |
Table 2: Accuracy Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | % Recovery | %RSD |
| 80% | 80 | [Data] | [Data] | < 2.0% |
| 100% | 100 | [Data] | [Data] | < 2.0% |
| 120% | 120 | [Data] | [Data] | < 2.0% |
| Acceptance Criteria | 98.0% - 102.0% |
Table 3: Precision Data
| Precision Type | Parameter | Results (n=6) | %RSD |
| Repeatability | Peak Area | [Data] | < 2.0% |
| Intermediate Precision | Peak Area | [Data] | < 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | [Data] |
| LOQ | [Data] |
Table 5: Robustness Data
| Parameter Varied | Modification | System Suitability Parameter | Result |
| Flow Rate | 0.9 mL/min | Retention Time | [Data] |
| 1.1 mL/min | Tailing Factor | [Data] | |
| Mobile Phase | 58% Acetonitrile | Retention Time | [Data] |
| 62% Acetonitrile | Tailing Factor | [Data] | |
| Temperature | 28 °C | Retention Time | [Data] |
| 32 °C | Tailing Factor | [Data] | |
| Acceptance Criteria | System suitability parameters should remain within acceptable limits. |
Visualizations
Caption: Workflow for the development and validation of the analytical method.
Caption: Interrelationship of validation parameters for the analytical method.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. qbdgroup.com [qbdgroup.com]
A Comparative Analysis of the Hydrolytic Stability of Brominated Hydroxybenzoate Esters
For Researchers, Scientists, and Drug Development Professionals
The introduction of bromine atoms into the structure of hydroxybenzoate esters, a common scaffold in pharmaceuticals and other biologically active compounds, can significantly influence their physicochemical properties, including hydrolytic stability. This guide provides a comparative overview of the hydrolytic stability of brominated hydroxybenzoate esters, supported by experimental data, to aid in the design and development of more stable and effective molecules.
Quantitative Data Summary
The hydrolytic stability of esters is often quantified by their half-life (t½) under specific conditions. The following table summarizes the comparative hydrolytic stability of brominated and non-brominated benzoate esters in different media. A shorter half-life indicates lower stability.
| Compound | Medium | Half-life (t½) in minutes |
| Ethyl Benzoate (Unsubstituted) | Base (LiOH/THF:H₂O) | 14 |
| Rat Plasma | 17 | |
| Rat Liver Microsomes | 12 | |
| Ethyl 2-bromobenzoate (ortho) | Base (LiOH/THF:H₂O) | 15 |
| Rat Plasma | Not specified | |
| Rat Liver Microsomes | Not specified | |
| Ethyl 3-bromobenzoate (meta) | Base (LiOH/THF:H₂O) | Not specified |
| Rat Plasma | Not specified | |
| Rat Liver Microsomes | 12 | |
| Ethyl 4-bromobenzoate (para) | Base (LiOH/THF:H₂O) | 12 |
| Rat Plasma | Not specified | |
| Rat Liver Microsomes | 10 |
Data sourced from a comparative study on the chemical and biological hydrolytic stability of homologous esters and isosteres.[1][2][3]
From this data, it is observed that the position of the bromine atom on the phenyl ring influences the hydrolytic stability. For instance, in a basic medium, ethyl 4-bromobenzoate (t½ = 12 min) demonstrated lower stability compared to its unsubstituted analogue, ethyl benzoate (t½ = 14 min).[1] Conversely, ethyl 2-bromobenzoate (t½ = 15 min) exhibited comparable stability to the unsubstituted ester, which may be attributed to a competition between electronic and steric effects of the ortho-positioned bromine atom.[1] In rat liver microsomes, both the meta- and para-brominated esters showed similar or slightly lower stability than the unsubstituted ethyl benzoate.[1]
Experimental Protocols
The assessment of hydrolytic stability is crucial for determining the shelf-life and in-vivo fate of ester-containing compounds. Standardized methods are employed to ensure reproducibility and comparability of data.
1. Chemical Hydrolysis (Base-Catalyzed)
This method assesses the intrinsic chemical stability of the ester bond in the presence of a base.
-
Objective: To determine the rate of hydrolysis under basic conditions.
-
Apparatus: HPLC system with a UV/VIS detector, analytical balance, volumetric flasks, and a constant temperature bath.
-
Reagents: Ester compound, Lithium Hydroxide (LiOH), Tetrahydrofuran (THF), Water (HPLC grade).
-
Procedure:
-
Prepare a stock solution of the ester compound in an appropriate solvent.
-
In a reaction vessel, combine the ester solution with a solution of LiOH in a THF:H₂O mixture.
-
Maintain the reaction at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately (e.g., by neutralization with an acid).
-
Analyze the concentration of the remaining ester at each time point using a validated HPLC method.
-
The rate constant and half-life of the hydrolysis reaction are calculated from the plot of ester concentration versus time.[4]
-
2. Biological Hydrolysis (In Vitro)
These assays evaluate the stability of esters in the presence of biological matrices, which contain various esterase enzymes.
-
A. Plasma Stability Assay:
-
Objective: To determine the stability of the ester in plasma, which contains carboxylesterases.[1][3]
-
Procedure:
-
Incubate the ester compound with fresh plasma (e.g., rat or human) at 37°C.
-
At specific time points, terminate the enzymatic reaction by adding a quenching solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of the parent ester using LC-MS/MS or HPLC.
-
Calculate the half-life from the rate of disappearance of the ester.
-
-
-
B. Liver Microsome Stability Assay:
-
Objective: To assess the metabolic stability of the ester in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, including carboxylesterases.[1][3]
-
Procedure:
-
Incubate the ester compound with a suspension of liver microsomes (e.g., rat or human) and a buffer solution at 37°C. The reaction is typically initiated by adding a cofactor like NADPH, although for hydrolysis, it may be omitted to prevent oxidative metabolism.[1]
-
Follow the same quenching and analytical procedures as the plasma stability assay to determine the concentration of the remaining ester over time.
-
Calculate the half-life of the ester in the microsomal preparation.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing hydrolytic stability and the key factors influencing this process.
Caption: Experimental workflow for hydrolytic stability assessment.
Caption: Key factors influencing hydrolytic stability.
References
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.viu.ca [web.viu.ca]
Unraveling Molecular Architectures: A Comparative Guide to Single-Crystal X-ray Analysis and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern science. Single-crystal X-ray analysis has long been revered as the definitive method for structural confirmation, offering unparalleled atomic resolution. However, a panoply of powerful techniques has emerged, each with unique strengths, providing crucial alternatives when single crystals are elusive or when dynamic solution-state behavior is of interest. This guide offers an objective comparison of single-crystal X-ray analysis with its principal alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Structural Elucidation Techniques
The selection of an appropriate technique for structural determination hinges on various factors, including the nature and state of the sample, the desired level of structural detail, and practical experimental constraints such as cost and time. The following table provides a comprehensive summary of the key performance indicators for single-crystal X-ray analysis, powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and neutron diffraction.
| Feature | Single-Crystal X-ray Analysis | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) | Cryo-Electron Microscopy (Cryo-EM) | Neutron Diffraction |
| Principle | Diffraction of X-rays by a single, ordered crystal lattice.[1] | Diffraction of X-rays by a polycrystalline or powdered sample.[2][3] | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.[4] | Transmission electron microscopy of vitrified samples at cryogenic temperatures.[5] | Scattering of neutrons by atomic nuclei.[6] |
| Sample Type | Single, well-ordered crystal (typically >0.1 mm).[7] | Finely ground, homogenous powder or polycrystalline material.[8][9] | Soluble, pure compound in a suitable solvent (0.1-1 mM).[10][11] | Purified macromolecules in solution, vitrified in a thin layer of ice.[12] | Large single crystals or powder.[6] |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[13] | Unit cell dimensions, phase identification, crystallinity.[8] | 3D structure in solution, molecular dynamics, connectivity, intermolecular interactions.[11] | High-resolution 3D structure of large macromolecules and complexes.[5] | Localization of light atoms (especially hydrogen), magnetic structures.[6] |
| Typical Resolution | Atomic (<1.5 Å).[14] | Lower than single-crystal XRD, provides lattice parameters.[15] | Near-atomic, provides an ensemble of structures.[11][16] | Near-atomic to sub-nanometer (typically 3-10 Å, can reach <2 Å).[5][14] | Atomic, complementary to X-ray diffraction. |
| Sample Amount | Micrograms to milligrams. | Milligrams to grams.[9] | Milligrams (1-30 mg).[17][18] | Micrograms (~1 mg/mL).[1] | Larger sample sizes than X-ray diffraction are often required.[6] |
| Data Collection Time | Hours to a day.[19][20] | Minutes to hours.[15][20] | Hours to days per experiment.[10] | Days for a full dataset.[21] | 1-12 hours depending on the sample.[22] |
| Molecular Weight Limit | No theoretical limit, but crystallization can be challenging for large molecules.[16] | Not typically used for solving novel large molecule structures. | Practically limited to <50-60 kDa.[10] | Ideal for large molecules and complexes (>100 kDa).[23] | No strict limit, but requires large crystals. |
| Strengths | Unambiguous, high-resolution structures. | Rapid, good for phase identification and quality control.[20] | Provides information on dynamics and interactions in solution; no need for crystals.[11] | Can study large, flexible, or non-crystalline samples in a near-native state.[5] | Excellent for locating hydrogen atoms and studying magnetic properties.[6] |
| Limitations | Requires well-ordered single crystals, which can be difficult to grow.[24] | Provides averaged structural information; peak overlap can be an issue. | Lower resolution than crystallography; limited by molecular size and solubility.[24] | High instrumentation cost; computationally intensive data processing.[25] | Requires access to a nuclear reactor or spallation source; requires large samples. |
| Relative Cost | Moderate to high. | Low to moderate. | High. | Very high.[25] | Very high. |
Experimental Protocols
Single-Crystal X-ray Analysis
-
Crystal Growth and Selection : High-quality, single crystals of the compound are grown using techniques such as vapor diffusion, slow evaporation, or cooling. A suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope.[26]
-
Mounting : The selected crystal is mounted on a goniometer head, often using a cryoloop and cryo-protectant to flash-cool it in a stream of liquid nitrogen.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.[19] A complete dataset may take several hours to a day to collect.[19][20]
-
Data Processing : The collected diffraction intensities are processed to determine the unit cell parameters and space group. The intensities are then integrated and scaled.
-
Structure Solution and Refinement : The initial crystal structure is determined using methods like direct methods or Patterson functions. This initial model is then refined against the experimental data to improve the atomic positions and other parameters, resulting in a final, high-resolution structure.[1]
Powder X-ray Diffraction (PXRD)
-
Sample Preparation : The crystalline material is finely ground to a homogenous powder (particle size <10 µm).[2] The powder is then packed into a sample holder.
-
Instrument Setup : The sample is placed in a powder diffractometer. The instrument consists of an X-ray source, the sample holder, and a detector.[3]
-
Data Collection : The sample is irradiated with a monochromatic X-ray beam at a specific angle of incidence (θ), and the detector measures the intensity of the diffracted X-rays at an angle of 2θ. The angle θ is scanned over a range to obtain the complete diffraction pattern.[8] This process is relatively rapid, often taking minutes to a few hours.[15]
-
Data Analysis : The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present in the sample by comparing the pattern to a database of known materials. Unit cell parameters can also be determined from the peak positions.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : A highly pure sample of the molecule is dissolved in a suitable deuterated solvent to a concentration of 0.1-1 mM.[10] For proteins, isotopic labeling (¹⁵N, ¹³C) is often necessary.[27] The final volume is typically around 0.5 mL in a standard NMR tube.[27]
-
Data Acquisition : The sample is placed in the strong magnetic field of an NMR spectrometer. A series of radiofrequency pulses are applied to the sample to excite specific nuclei. The resulting signals (free induction decays) are detected. A variety of multi-dimensional NMR experiments (e.g., COSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between atoms.[10]
-
Resonance Assignment : The first step in data analysis is to assign all the observed resonance signals to specific atoms in the molecule.[27]
-
Structural Restraint Generation : Information from NMR experiments, such as Nuclear Overhauser Effects (NOEs) which provide distance restraints between protons, and coupling constants which give dihedral angle restraints, are collected.[13]
-
Structure Calculation and Validation : The collected structural restraints are used as input for computational algorithms that generate an ensemble of 3D structures consistent with the experimental data. The quality of the final structures is then assessed using various validation tools.[27]
Cryo-Electron Microscopy (Cryo-EM)
-
Sample Preparation (Vitrification) : A small volume (3-4 µL) of the purified macromolecule solution (typically ~1 mg/mL) is applied to a TEM grid.[1] The grid is then rapidly plunged into a cryogen (e.g., liquid ethane) to create a thin layer of vitrified (non-crystalline) ice, preserving the molecules in a near-native state.[12]
-
Data Collection : The vitrified sample is loaded into a transmission electron microscope. A low-dose electron beam is used to image thousands of individual particles in different orientations.[28]
-
Image Processing : The collected micrographs are processed to correct for specimen movement and to estimate the contrast transfer function of the microscope.[21]
-
Particle Picking and 2D Classification : Individual particle images are computationally selected from the micrographs and then classified into different 2D class averages, which represent different views of the molecule.[12]
-
3D Reconstruction and Refinement : The 2D class averages are used to generate an initial 3D model of the macromolecule. This model is then refined by iteratively aligning the individual particle images to projections of the model and reconstructing a higher-resolution 3D map.[21]
Neutron Diffraction
-
Sample Preparation : Large, high-quality single crystals or a significant amount of powdered sample are required. For studies involving hydrogen, samples may be deuterated to reduce incoherent scattering.[29]
-
Data Collection : The sample is placed in a neutron beam generated by a nuclear reactor or a spallation source. The scattered neutrons are detected by a position-sensitive detector. Data is collected by rotating the crystal or scanning the detector through a range of angles.[30] Data collection can take from 1 to 12 hours.[22]
-
Data Analysis : The collected neutron diffraction data is processed to determine the positions of the atomic nuclei. The analysis is similar to that of X-ray diffraction but provides unique information about the positions of light atoms, particularly hydrogen, and the magnetic ordering of atoms in the crystal.[6]
Visualizing the Workflows
To further elucidate the distinct processes of these powerful structural biology techniques, the following diagrams, generated using the DOT language, illustrate the key experimental and computational steps involved in each workflow.
Caption: Workflow for Single-Crystal X-ray Analysis.
Caption: Workflow for Powder X-ray Diffraction.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for Cryo-Electron Microscopy.
Caption: Logical Relationship of Structural Confirmation Techniques.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. rigaku.com [rigaku.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
- 5. How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 9. azooptics.com [azooptics.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. inext-discovery.eu [inext-discovery.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy | MDPI [mdpi.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. people.bu.edu [people.bu.edu]
- 17. quora.com [quora.com]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. pulstec.net [pulstec.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. JEOL USA blog | Cryo-EM vs. X-ray Crystallography [jeolusa.com]
- 24. news-medical.net [news-medical.net]
- 25. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 26. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 27. conductscience.com [conductscience.com]
- 28. MyScope [myscope.training]
- 29. Neutron Crystallography Data Collection and Processing for Modelling Hydrogen Atoms in Protein Structures [jove.com]
- 30. researchgate.net [researchgate.net]
Elemental Analysis: A Comparative Guide to Confirming Empirical Formulas
For researchers, scientists, and professionals in drug development, accurately determining the elemental composition of a compound is a critical step in confirming its empirical formula. This guide provides a comprehensive comparison of key elemental analysis techniques, offering insights into their performance, detailed experimental protocols, and the logical workflow for empirical formula determination.
Comparison of Elemental Analysis Techniques
The selection of an appropriate elemental analysis technique depends on several factors, including the nature of the sample, the elements of interest, and the required level of precision and accuracy. The following table summarizes the key performance characteristics of three widely used methods: Combustion Analysis (CHNS/O), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF).
| Feature | Combustion Analysis (CHNS/O) | ICP-OES | XRF (Wavelength Dispersive) |
| Principle | Sample combustion and detection of resulting gases (CO₂, H₂O, N₂, SO₂) | Excitation of atoms in a plasma and detection of emitted light | Excitation of atoms by X-rays and detection of fluorescent X-rays |
| Primary Analytes | Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen | Most elements (metals, some non-metals) | Elements from Beryllium (Be) to Uranium (U) |
| Typical Accuracy | ±0.3% (absolute)[1] | 2-10% relative[2] | 5-10% relative (without standards), significantly improved with standards[3] |
| Typical Precision (%RSD) | <0.5% | <5%[4] | 1-5% |
| Detection Limits | ~0.01% | ppm to ppb (ng/mL)[5] | ppm level[6] |
| Sample Type | Solids, liquids, volatile and viscous substances[7] | Liquids (solids require digestion)[8] | Solids, liquids, powders, films[3] |
| Sample Preparation | Weighing in tin or silver capsules | Digestion in acid for solid samples, dilution for liquids[9] | Minimal for solids; can be analyzed directly. Powders may be pressed into pellets.[10] |
| Destructive? | Yes | Yes (for solid samples requiring digestion) | No |
Experimental Workflow for Empirical Formula Determination
The process of determining an empirical formula from elemental analysis data follows a logical sequence of steps, from sample analysis to the final calculation of the simplest whole-number ratio of atoms.
Caption: Logical workflow from elemental analysis to empirical formula determination.
Key Experimental Protocols
Below are detailed methodologies for the key elemental analysis techniques discussed.
Combustion Analysis for CHNS/O Content
This protocol is based on standard methods like ASTM D5291 for the determination of carbon, hydrogen, and nitrogen.[11][12]
a. Sample Preparation:
-
Accurately weigh 1-3 mg of the solid or liquid sample into a tin or silver capsule using a microbalance.
-
For volatile liquids, use a sealed capillary or a specialized liquid autosampler.
-
Record the exact weight of the sample.
b. Instrument Setup and Calibration:
-
Ensure the elemental analyzer's combustion and reduction tubes are packed with the appropriate reagents and conditioned at the recommended temperatures (typically 900-1000°C for combustion).
-
Set the carrier gas (helium) flow rate and oxygen supply to the manufacturer's specifications.
-
Calibrate the instrument using certified organic standards with known C, H, N, and S content (e.g., acetanilide, sulfanilamide). A multi-point calibration curve should be generated for each element.
c. Sample Analysis:
-
Introduce the encapsulated sample into the combustion furnace.
-
The sample is combusted in a pure oxygen environment, converting carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (after reduction of NOx), and sulfur to SO₂.
-
The resulting gases are separated by gas chromatography and quantified by a thermal conductivity detector (TCD).
d. Data Analysis:
-
The instrument software calculates the mass of each element based on the detector response and the calibration curve.
-
The results are reported as the weight percentage of each element in the original sample.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
This protocol is a generalized procedure based on methods like EPA 440.0 and standard practices for ICP-OES analysis.[13][14][15][16]
a. Sample Preparation (for solid organic compounds):
-
Accurately weigh approximately 0.1-0.5 g of the sample into a microwave digestion vessel.
-
Add a suitable mixture of high-purity acids (e.g., nitric acid and hydrochloric acid). The choice of acid depends on the sample matrix.[17]
-
For organic samples, a digestion aid like hydrogen peroxide may be carefully added.[17]
-
Perform microwave digestion using a programmed temperature ramp to ensure complete dissolution.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final solution should be clear and free of particulates.
b. Instrument Setup and Calibration:
-
Ignite the plasma and allow the instrument to warm up and stabilize.
-
Optimize the instrument parameters, including RF power, nebulizer gas flow rate, and pump speed, to achieve robust plasma conditions.[2]
-
Perform a wavelength calibration.
-
Prepare a series of multi-element calibration standards from certified stock solutions, matrix-matched to the samples to the extent possible.[4]
-
Generate a calibration curve for each element of interest.
c. Sample Analysis:
-
Aspirate the prepared sample solution into the nebulizer, which converts it into an aerosol.
-
The aerosol is transported to the argon plasma, where atoms are excited.
-
The excited atoms emit light at characteristic wavelengths, which is detected by the spectrometer.
d. Data Analysis:
-
The software calculates the concentration of each element in the sample solution by comparing the emission intensity to the calibration curve.
-
The concentration in the original solid sample is then calculated, taking into account the initial sample weight and dilution factor.
X-ray Fluorescence (XRF) Spectrometry
This protocol outlines a general procedure for the quantitative analysis of elements in organic materials like polymers.[10][18]
a. Sample Preparation:
-
For solid samples, ensure a flat and homogeneous surface. If the sample is a powder, it can be pressed into a pellet, often with a binder.[10]
-
Liquid samples are typically analyzed in a sample cup with a thin, X-ray transparent film.
-
The sample is placed in the spectrometer's sample chamber.
b. Instrument Setup and Calibration:
-
Select the appropriate X-ray tube settings (voltage and current) and filters for the elements of interest.
-
For quantitative analysis, the instrument must be calibrated using certified reference materials (CRMs) with a matrix similar to the unknown samples.
-
A calibration curve is generated by plotting the X-ray intensity of each element against its known concentration in the standards.
c. Sample Analysis:
-
The sample is irradiated with a primary X-ray beam from the X-ray tube.
-
The atoms in the sample absorb the X-ray energy and emit secondary (fluorescent) X-rays with characteristic energies for each element.
-
The detector measures the energy and intensity of the emitted X-rays.
d. Data Analysis:
-
The software identifies the elements present based on the energies of the detected X-rays.
-
The concentration of each element is quantified based on the intensity of its characteristic X-rays and the established calibration curve. For semi-quantitative analysis without specific standards, fundamental parameters (FP) methods can be used.
References
- 1. researchgate.net [researchgate.net]
- 2. horiba.com [horiba.com]
- 3. Elemental Composition using XRF - EAG Laboratories [eag.com]
- 4. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. azom.com [azom.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ICP-OES (感應耦合電漿光學發射光譜儀) 樣品前處理 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. extranet.spectro.com [extranet.spectro.com]
- 11. store.astm.org [store.astm.org]
- 12. Analytical Method [keikaventures.com]
- 13. NEMI Method Summary - 440.0 [nemi.gov]
- 14. chesapeakebay.net [chesapeakebay.net]
- 15. Particulates & Sediments | University of Maryland Center for Environmental Science [umces.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Analysis of Traces in Polymers Using Sequential X-Ray Fluorescence Spectrometers [thermofisher.com]
Cost-benefit analysis of different synthetic pathways
A Comparative Cost-Benefit Analysis of Synthetic Pathways for Oseltamivir (Tamiflu®)
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic pathways for Oseltamivir (Tamiflu®), a crucial antiviral medication for the treatment of influenza A and B. We will analyze the established industrial Roche synthesis, which starts from the natural product (-)-shikimic acid, and the fully synthetic route developed by E.J. Corey, which begins with simple commodity chemicals. The comparison focuses on key metrics such as overall yield, step count, starting material cost, and safety considerations to provide a comprehensive cost-benefit analysis for professionals in drug development.
Introduction to Oseltamivir Synthesis
Oseltamivir is an orally active neuraminidase inhibitor that plays a critical role in mitigating influenza outbreaks. The molecule possesses three stereocenters, making its stereoselective synthesis a significant chemical challenge. The commercial production route, developed by Roche, historically relies on (-)-shikimic acid, a chiral building block sourced from Chinese star anise (Illicium verum) or produced via fermentation.[1][2] This dependency on a natural, sometimes limited, supply chain has spurred extensive research into alternative, fully synthetic pathways to ensure a stable and cost-effective supply, particularly in times of high demand.
Pathway 1: The Roche Industrial Synthesis (from Shikimic Acid)
The Roche process is a semi-synthetic route that leverages the pre-existing chiral scaffold of (-)-shikimic acid. This pathway has been the industrial standard for large-scale production.[1] A key intermediate in this synthesis is a strategically formed epoxide, which allows for the stereocontrolled introduction of one of the essential nitrogen-containing functional groups.[1]
Logical Workflow for Roche Synthesis
The diagram below illustrates the key transformations in the Roche industrial synthesis, starting from (-)-shikimic acid to the formation of the crucial epoxide intermediate and its subsequent conversion.
Caption: Key stages of the Roche industrial synthesis of Oseltamivir.
Quantitative Analysis: Roche Pathway
| Metric | Value | Notes |
| Starting Material | (-)-Shikimic Acid | Natural product, supply can fluctuate.[1] |
| Starting Material Cost | ~$450 - $1,600 / kg | Price is variable based on purity and supplier. |
| Number of Steps | ~10-12 steps | From shikimic acid to final product.[3] |
| Overall Yield | 17-22% | Optimized industrial process yield.[1] |
| Key Hazard | Use of Azides | Sodium azide is highly toxic and potentially explosive.[1][2] |
Experimental Protocol: Formation of the Key Epoxide Intermediate
This protocol describes the initial steps of the Roche synthesis to generate the pivotal epoxide intermediate from (-)-shikimic acid. The industrial process has been adapted from literature reports.[1][2]
-
Esterification: (-)-Shikimic acid is dissolved in ethanol. Thionyl chloride is added carefully at a controlled temperature (e.g., 0 °C) to form the ethyl ester, ethyl shikimate. The reaction is typically stirred for several hours at room temperature, after which the solvent is removed under reduced pressure.
-
Ketalization: The crude ethyl shikimate is dissolved in a solvent with 3-pentanone and a catalytic amount of an acid, such as p-toluenesulfonic acid. This step selectively protects the hydroxyl groups at the C-3 and C-4 positions as a pentylidene acetal.
-
Mesylation: The remaining free hydroxyl group at the C-5 position is activated. The acetal-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This reaction forms a mesylate, which serves as an excellent leaving group.
-
Epoxidation: The mesylated intermediate is treated with a mild base, such as potassium bicarbonate. The base facilitates an intramolecular SN2 reaction, where the C-4 oxygen attacks the C-5 carbon, displacing the mesylate group to form the desired epoxide.
Pathway 2: The Corey Total Synthesis (from Butadiene & Acrylic Acid)
In 2006, E.J. Corey and his group developed a fully synthetic and enantioselective pathway to Oseltamivir. This route starts from inexpensive and readily available bulk chemicals: 1,3-butadiene and acrylic acid.[2] A key feature of this synthesis is an asymmetric Diels-Alder reaction to establish the core cyclohexene ring with the correct stereochemistry from the outset.[2][4] The inventors intentionally did not patent this procedure to encourage further development and help address potential global supply issues.[2]
Logical Workflow for Corey Synthesis
The diagram below outlines the core logic of the Corey synthesis, highlighting the key bond-forming and functional group manipulation steps.
Caption: Key stages of the Corey total synthesis of Oseltamivir.
Quantitative Analysis: Corey Pathway
| Metric | Value | Notes |
| Starting Materials | 1,3-Butadiene & Acrylic Acid | Inexpensive, readily available commodity chemicals.[2] |
| Starting Material Cost | Butadiene: ~
| Bulk industrial pricing offers significant cost savings. |
| Number of Steps | ~12 steps | Similar step count to the Roche industrial process.[5] |
| Overall Yield | ~30% | Higher reported yield compared to the industrial process.[6] |
| Key Advantage | Azide-Free | Avoids the use of hazardous azide reagents.[6] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes the key stereochemistry-defining step of the Corey synthesis.[2][5]
-
Dienophile Preparation: Acrylic acid is first esterified with 2,2,2-trifluoroethanol to form the corresponding acrylate dienophile. This specific ester enhances the reactivity and selectivity of the subsequent reaction.
-
Catalyst Preparation: The asymmetric reaction is catalyzed by a chiral oxazaborolidine catalyst, commonly known as a CBS catalyst. The catalyst is typically prepared in situ or used as a stock solution.
-
Diels-Alder Reaction: In a suitable reaction vessel under an inert atmosphere, the dienophile is dissolved in a non-polar solvent (e.g., dichloromethane). The CBS catalyst is added (typically 5-10 mol%). The vessel is cooled, and liquefied 1,3-butadiene is added.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for an extended period (e.g., 30 hours) to ensure high conversion. The progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The resulting Diels-Alder adduct is purified, typically by column chromatography, to yield the enantiomerically enriched cyclohexene product with high yield (reported up to 97%).[5]
Cost-Benefit Comparative Summary
| Feature | Roche Industrial Synthesis | Corey Total Synthesis | Analysis |
| Starting Material | (-)-Shikimic Acid | 1,3-Butadiene, Acrylic Acid | Advantage Corey: Utilizes cheap, stable, and abundant commodity chemicals, decoupling the supply chain from natural sources.[2][6] |
| Cost | High and volatile | Low and stable | Advantage Corey: The cost of starting materials is orders of magnitude lower, significantly impacting overall process economics. |
| Overall Yield | 17-22%[1] | ~30%[6] | Advantage Corey: A higher overall yield means less waste and more efficient conversion of starting materials to the final product. |
| Safety | Uses hazardous azides | Azide-free | Advantage Corey: Avoids highly toxic and potentially explosive azide reagents, leading to a safer manufacturing process.[6] |
| Stereocontrol | Relies on chiral pool | Catalytic asymmetric induction | Neutral: Both routes provide excellent control over the required stereochemistry, one via a natural chiral starting material and the other via a powerful asymmetric catalyst. |
| Scalability | Proven at industrial scale | Demonstrated at multi-gram scale[6] | Advantage Roche: The industrial process is well-established and optimized for ton-scale production. The scalability of the Corey route's catalytic step to an industrial level presents a different set of challenges. |
Conclusion
The cost-benefit analysis reveals a clear trade-off between the two synthetic pathways. The Roche industrial synthesis is a proven, albeit lengthy, process that has successfully supplied the global demand for Oseltamivir. Its primary drawbacks are its reliance on the fluctuating supply of shikimic acid and the use of hazardous azide reagents.[1]
The Corey total synthesis offers a compelling alternative with significant advantages in cost, yield, and safety.[6] By starting from inexpensive commodity chemicals, it provides a more secure and economically favorable supply chain. While its industrial-scale implementation has not been fully realized, the elegance and efficiency of the chemistry demonstrate a powerful strategy for the synthesis of complex pharmaceuticals, solving the critical supply problem on a conceptual level. For future drug development, the principles demonstrated in the Corey synthesis—namely, starting from simple materials and employing powerful catalytic asymmetric reactions—represent a more sustainable and robust approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Acrylic Acid Price Insights: Current, Historical, and Forecast Prices [alchempro.com]
A Comparative Purity Assessment of Commercially Available Methyl 3-amino-5-bromo-2-hydroxybenzoate for High-Stakes Research and Development
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Methyl 3-amino-5-bromo-2-hydroxybenzoate is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its trifunctional nature—an aromatic amine, a halogen, and a salicylate ester—offers a versatile scaffold for medicinal chemists. However, the synthetic route to this intermediate, typically involving the reduction of a nitroaromatic precursor, can introduce a spectrum of process-related impurities.[1][2] The presence of even trace levels of these impurities can have profound consequences in drug development, potentially leading to downstream reaction failures, the formation of undesirable side products, and, in the worst-case scenario, the generation of toxicologically significant entities.
This guide provides a comprehensive framework for the purity assessment of commercially available this compound. We will delve into the likely impurity landscape, present a suite of robust analytical methodologies for their detection and quantification, and offer a comparative analysis of hypothetical commercial samples. This document is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the quality of their starting materials. The principles and protocols outlined herein are grounded in established analytical validation guidelines, ensuring scientific rigor and trustworthy results.[3][4][5][6]
Anticipated Impurity Profile: A Mechanistic Perspective
The most common synthetic pathway to this compound involves the reduction of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate.[7] This transformation, while effective, is a known source of several potential impurities. Understanding the reaction mechanism allows us to anticipate the likely structure of these contaminants.
-
Unreacted Starting Material: Incomplete reduction can lead to the presence of residual Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (Impurity A) .[1]
-
Intermediates of Reduction: The reduction of a nitro group proceeds through several intermediates. Incomplete reaction can result in the presence of the corresponding nitroso (Impurity B) and hydroxylamine (Impurity C) derivatives.[1]
-
Side-Reaction Products: If the reduction is carried out using tin and hydrochloric acid, there is a possibility of introducing a chlorine atom onto the aromatic ring, leading to chloro-substituted analogues (Impurity D) .[2] Furthermore, under certain reductive conditions, the bromine atom could be replaced by hydrogen, yielding Methyl 3-amino-2-hydroxybenzoate (Impurity E) .[2]
-
Degradation Products: As an aminobenzoate, the target molecule can be susceptible to hydrolysis of the methyl ester, forming 3-amino-5-bromo-2-hydroxybenzoic acid (Impurity F) , particularly under non-neutral pH conditions or prolonged storage.
The following diagram illustrates the synthetic pathway and the potential formation of key impurities.
Caption: Synthetic route and potential impurities.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a sample's purity. Therefore, we advocate for a multi-pronged approach that combines chromatographic separation with spectroscopic identification. This ensures both quantitative accuracy and qualitative certainty. The following workflow outlines our recommended approach.
Caption: Recommended analytical workflow.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in our purity assessment workflow. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the data.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is designed to provide a quantitative assessment of the main component and to detect and quantify non-volatile impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
System Suitability:
-
Inject a standard solution of this compound six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed to identify and quantify volatile impurities and to provide orthogonal confirmation of the identity of the main component. Derivatization may be necessary for this polar molecule.
-
Instrumentation: GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation (with derivatization):
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
-
System Suitability:
-
Inject a derivatized standard solution three times. The RSD of the peak area should be ≤ 5.0%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation of the main component and can be used to identify and quantify impurities with distinct signals.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
¹H NMR: Quantitative analysis using a known internal standard (e.g., maleic acid).
-
¹³C NMR: Confirmation of the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): For structural elucidation of unknown impurities if present at sufficient concentration.
-
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of DMSO-d6.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, serving as a fundamental check of the compound's empirical formula.
-
Instrumentation: CHN analyzer and a method for bromine determination (e.g., Schöniger flask combustion followed by titration).
-
Procedure: Follow the instrument manufacturer's standard operating procedures.
-
Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values for C₈H₈BrNO₃.
Comparative Analysis of Hypothetical Commercial Samples
To illustrate the practical application of these methods, we present hypothetical data for three commercial samples of this compound, designated as Supplier A, Supplier B, and Supplier C.
Table 1: HPLC-UV Purity and Impurity Profile
| Compound | Supplier A (Area %) | Supplier B (Area %) | Supplier C (Area %) |
| This compound | 99.85 | 98.50 | 96.20 |
| Impurity A (nitro precursor) | 0.05 | 0.75 | 1.80 |
| Impurity C (hydroxylamine) | Not Detected | 0.15 | 0.45 |
| Impurity E (debrominated) | Not Detected | 0.05 | 0.10 |
| Impurity F (hydrolysis product) | 0.08 | 0.20 | 0.60 |
| Unknown Impurity 1 | 0.02 | 0.30 | 0.85 |
Table 2: Summary of Multi-Technique Purity Assessment
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (Area %) | 99.85% | 98.50% | 96.20% |
| Purity by qNMR (%) | 99.7% | 98.2% | 95.9% |
| GC-MS Volatiles | No significant impurities detected | Trace solvent residue (Methanol) | Methanol and Toluene detected |
| Elemental Analysis | C, H, N, Br within ±0.3% of theoretical | C, H, N, Br within ±0.4% of theoretical | C, H, N deviate >0.5% |
| Appearance | White to off-white crystalline solid | Light yellow powder | Yellow-brown powder |
Interpretation and Recommendations
Based on the hypothetical data, a clear distinction in quality emerges among the three suppliers:
-
Supplier A: Demonstrates the highest purity across all analytical techniques. The low levels of impurities and excellent correlation between HPLC and qNMR data, along with clean GC-MS and accurate elemental analysis, make this the material of choice for demanding applications such as late-stage drug development and the synthesis of analytical standards.
-
Supplier B: Offers a product of acceptable purity for many research applications. The primary impurity is the unreacted starting material, which may or may not be problematic depending on the subsequent chemical transformations. Further purification via recrystallization might be a viable option to upgrade this material for more sensitive applications.
-
Supplier C: The purity of this material is significantly lower, with a notable presence of the nitro precursor and other unidentified impurities. The discoloration of the sample is also a red flag. The deviation in elemental analysis suggests the presence of significant, uncharacterized impurities. This material would not be recommended for any application where purity is a critical parameter without extensive repurification and re-characterization.
Conclusion
The purity of key intermediates like this compound is not a trivial matter; it is a cornerstone of reproducible and reliable scientific outcomes. A cursory glance at a supplier's certificate of analysis is insufficient. A rigorous, multi-technique analytical assessment, as outlined in this guide, is essential to truly understand the quality of the material in hand. By investing in this level of scrutiny, researchers and developers can mitigate risks, avoid costly delays, and ensure the integrity of their work from the very first step.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. web.mst.edu [web.mst.edu]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. wjarr.com [wjarr.com]
- 7. Methyl 5-bromo-2-hydroxy-3-nitrobenzenecarboxylate [cymitquimica.com]
Safety Operating Guide
Proper Disposal of Methyl 3-amino-5-bromo-2-hydroxybenzoate: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-amino-5-bromo-2-hydroxybenzoate (CAS No. 141761-82-2) was not publicly available at the time of this writing. The following guidelines are based on general best practices for the handling and disposal of similar brominated aromatic compounds and laboratory chemical waste. Researchers, scientists, and drug development professionals must obtain the specific SDS from the chemical supplier and consult with their institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with general hazardous waste regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data for similar compounds, it should be treated as an irritant.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 141761-82-2 |
| Molecular Formula | C₈H₈BrNO₃ |
| Molecular Weight | 246.06 g/mol |
| Appearance | Solid |
| Hazard Classification | Assumed to be an irritant. Treat as hazardous waste. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, compatible waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Irritant," "Halogenated Organic Waste").
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Management:
-
Use a container that is in good condition and compatible with the chemical.
-
Keep the container securely closed at all times, except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
-
Handling Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, must also be disposed of as hazardous waste in the same designated container.
-
For spills, absorb the material with an inert, non-combustible absorbent and place it in the hazardous waste container.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or when the experiment is complete, follow your institution's procedures to request a hazardous waste pickup from the EHS department.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Recommendation
The information provided here serves as a general guide. It is imperative for all laboratory personnel to obtain the specific Safety Data Sheet for this compound from the manufacturer or supplier. Furthermore, always adhere to the specific hazardous waste management protocols established by your institution's Environmental Health and Safety department to ensure full compliance and safety.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
